2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-6-4-3-10-2-1-5(4)11-7(9)12-6/h10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKUEJBOVULINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Authored by a Senior Application Scientist
Abstract
The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules.[1] This guide provides a comprehensive technical overview of the synthesis, purification, and detailed characterization of a key derivative, this compound. This compound serves as a versatile and crucial intermediate, enabling extensive functionalization through nucleophilic substitution reactions at the reactive chloro-positions.[2] We present a robust synthetic protocol, elucidate the rationale behind key experimental steps, and detail the suite of analytical techniques required for unequivocal structural confirmation and purity assessment. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and in-depth understanding of this important chemical entity.
Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Core
Fused heterocyclic systems are cornerstones of modern pharmacology. Among them, the pyridopyrimidine family stands out due to the diverse biological activities exhibited by its derivatives, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The pyrido[4,3-d]pyrimidine isomer, in particular, has been identified as a valuable pharmacophore in the development of targeted therapies, such as inhibitors for crucial cellular targets like the Kirsten Rat Sarcoma (KRAS) viral oncogene homologue.[5]
The title compound, this compound, is not an end-product but a strategic platform molecule. Its two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are excellent leaving groups, facilitating sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the systematic introduction of a wide array of substituents, making it an invaluable building block for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[2][6]
This guide offers an expert-level walkthrough of a validated synthetic pathway and the rigorous analytical workflow necessary to ensure the quality and identity of this pivotal intermediate.
Synthesis and Purification Methodology
The synthesis of this compound is most effectively achieved through a two-step process involving the initial formation of the fused heterocyclic dione precursor, followed by a robust chlorination reaction.
Overall Synthetic Scheme
The logical flow from a commercially available piperidine derivative to the final dichlorinated product is outlined below.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
This foundational step involves a multicomponent reaction to construct the fused ring system. While various specific methods exist for related structures, a common approach involves the condensation of a suitable piperidone derivative with reagents that provide the necessary atoms for the pyrimidine ring.
Step 2: Chlorination of the Dione Intermediate
This is the critical transformation to install the reactive chloro-groups. The conversion of the keto/enol functionalities of the pyrimidine ring to chlorides is a classic and reliable reaction in heterocyclic chemistry.
Causality Behind Experimental Choices:
-
Reagent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of dehydration/chlorination reaction. It is highly effective at converting the amide/lactam oxygens of the pyrimidinedione into chloro substituents.[7][8]
-
Catalyst/Base: A tertiary amine, such as N,N-dimethylaniline or triethylamine, is often added.[7][8] Its role is to act as a base, scavenging the HCl that is generated during the reaction. This prevents potential side reactions and drives the equilibrium towards the product.
-
Temperature: The reaction requires heating (reflux) to overcome the activation energy for the chlorination process.
Detailed Experimental Protocol: Chlorination
-
System Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. The large excess ensures the reaction goes to completion and also serves as the solvent.
-
Catalyst Addition: Slowly add N,N-dimethylaniline (1.0-2.0 eq) to the stirred suspension.[8]
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. Caution: This quenching process is highly exothermic and releases HCl gas.
-
Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous solution to a pH of 7-8 using a saturated sodium bicarbonate solution or aqueous sodium hydroxide. Extract the aqueous layer three times with an appropriate organic solvent, such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification
The crude this compound is typically an off-white or pale yellow solid. Purification is essential to remove any residual reagents or byproducts.
-
Method: Flash column chromatography on silica gel is the preferred method.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate) is generally effective for eluting the product.
-
Purity Check: Fractions are collected and analyzed by TLC. Pure fractions are combined and the solvent is evaporated to yield the final product. Purity should be further assessed by HPLC.[9]
| Parameter | Typical Value | Notes |
| Yield | 85-95% | Dependent on reaction scale and purity of starting dione. |
| Physical State | White to pale yellow solid | --- |
| Purity (HPLC) | >98% | Essential for use in subsequent synthetic steps. |
Comprehensive Characterization
Unequivocal structural verification is paramount. A combination of spectroscopic techniques provides the necessary evidence to confirm the identity, structure, and purity of the synthesized compound.[10]
Analytical Workflow
The characterization process follows a logical sequence to build a complete profile of the molecule.
Caption: A generalized workflow for the spectroscopic analysis of the target compound.[11]
Spectroscopic Data & Interpretation
3.2.1. Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) and confirm the molecular weight of the compound.[11] For this compound (C₇H₇Cl₂N₃), the key feature is the isotopic signature of the two chlorine atoms.
-
Expected Molecular Ion (M⁺): A cluster of peaks will be observed due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
-
[M]⁺: Corresponding to C₇H₇(³⁵Cl)₂N₃
-
[M+2]⁺: Corresponding to C₇H₇(³⁵Cl)(³⁷Cl)N₃
-
[M+4]⁺: Corresponding to C₇H₇(³⁷Cl)₂N₃
-
-
Relative Intensity: The expected intensity ratio of the [M]⁺ : [M+2]⁺ : [M+4]⁺ peaks is approximately 9:6:1 . This distinctive pattern is a hallmark confirmation of a dichlorinated compound.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[10]
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three distinct sets of methylene (CH₂) protons in the tetrahydropyridine ring.
-
The protons at C5, C7, and C8 will appear as multiplets (likely triplets or complex multiplets due to coupling) in the aliphatic region of the spectrum.
-
-
¹³C NMR: The carbon NMR spectrum will show signals for all seven carbon atoms in the molecule. The carbons of the pyrimidine ring (C2, C4, C4a, C8a) will appear in the downfield region, while the aliphatic carbons (C5, C7, C8) will be upfield.
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by probing their vibrational frequencies.[10][12]
-
Key Vibrations:
-
~2850-2960 cm⁻¹: C-H stretching from the aliphatic CH₂ groups.
-
~1550-1610 cm⁻¹: C=N and C=C stretching vibrations within the aromatic pyrimidine ring.
-
~700-850 cm⁻¹: C-Cl stretching vibrations.
-
Summary of Expected Characterization Data
| Technique | Expected Result | Interpretation |
| MS (EI/ESI) | Molecular ion cluster at m/z ≈ 203, 205, 207 | Confirms molecular weight (C₇H₇Cl₂N₃) and presence of two chlorine atoms. |
| ¹H NMR | 3 signals in the aliphatic region (δ ≈ 2.5-4.5 ppm) | Corresponds to the protons on the C5, C7, and C8 positions of the tetrahydropyridine ring. |
| ¹³C NMR | ~7 distinct signals | Confirms the carbon skeleton, with aromatic carbons downfield and aliphatic carbons upfield. |
| IR (ATR) | Peaks at ~2900, ~1580, and ~800 cm⁻¹ | Presence of aliphatic C-H, aromatic C=N/C=C, and C-Cl bonds, respectively. |
Safety, Handling, and Storage
-
Safety: Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dichloropyrimidine derivatives can be harmful if swallowed and may cause skin and eye irritation.[13] The synthesis should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[6] Proper storage is crucial to maintain its stability and prevent degradation.[6]
References
- BenchChem. (2025).
- ACS Publications. (2013). Synthesis of N-substituted Pyrido[4,3-d]pyrimidines for the Large-Scale Production of Self-Assembled Rosettes and Nanotubes. The Journal of Organic Chemistry.
- PubMed. (2013). Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes.
- BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine. Benchchem.
- Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Al-Ostoot, F. H., et al. (2021).
- Supplementary Inform
- PubMed Central. (n.d.).
- Sharma, V.K., et al. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.
- ACS Publications. (2025). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. ACS Medicinal Chemistry Letters.
- ChemShuttle. (n.d.). 2,4-dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
- ChemicalBook. (n.d.). 2,4-Dichloropyrimidine(3934-20-1) 1H NMR spectrum.
- BOCSCI Inc. (n.d.).
- LookChem. (n.d.). Cas 778574-06-4, 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE.
- PubChem. (n.d.). 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- MDPI. (2024). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Pharmaceuticals.
- ChemicalBook. (n.d.). 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(1638767-57-3) 1H NMR spectrum.
- Google Patents. (n.d.). CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde.
- ChemicalBook. (n.d.). 2,4-Dichloro-5-fluoropyrimidine synthesis.
- NIH. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 778574-06-4,6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE | lookchem [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,4-dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;CAS No.:1449117-31-0 [chemshuttle.com]
- 7. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 8. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Synthesis, Properties, and Analytical Methodologies
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound of significant interest in the field of drug discovery and development. Its rigid, fused ring system, which combines features of both pyridine and pyrimidine moieties, serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The presence of two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring provides strategic handles for functionalization, enabling the exploration of vast chemical space through various substitution reactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this important synthetic intermediate, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties: Foundational Data for Drug Design
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting the properties of its derivatives. While extensive experimental data for this compound is not widely published, this section outlines the key parameters and provides robust, standardized protocols for their determination.
Core Molecular Attributes
The fundamental properties of the molecule are summarized in the table below.
| Property | Value | Source |
| CAS Number | 726697-13-8 | [1] |
| Molecular Formula | C₇H₇Cl₂N₃ | [2] |
| Molecular Weight | 204.06 g/mol | [2] |
| IUPAC Name | This compound | - |
| Appearance | White to off-white solid (predicted) | - |
Experimentally Determined Physicochemical Parameters
| Parameter | Predicted/Placeholder Value | Experimental Protocol |
| Melting Point (°C) | To be determined | See Protocol 1 |
| Aqueous Solubility (µg/mL) | To be determined | See Protocol 2 |
| pKa | To be determined | See Protocol 3 |
| LogP | To be determined | See Protocol 4 |
Synthesis and Reactivity: Harnessing the Potential of a Privileged Scaffold
The synthetic accessibility of this compound is a key factor in its utility as a versatile intermediate. The following scheme outlines a plausible synthetic route, and the subsequent discussion details its reactivity.
Synthetic Pathway
A documented synthesis of a derivative of the target compound provides a strong basis for its preparation. The synthesis of tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate starts from this compound, confirming its role as a key intermediate[3].
Caption: Synthesis of N-Boc protected this compound.[3]
Chemical Reactivity
The chemical reactivity of this compound is dominated by the two chlorine atoms on the pyrimidine ring, which are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates these reactions.
It is well-established for 2,4-dichloropyrimidines that the C4 position is generally more reactive towards nucleophiles than the C2 position. This differential reactivity allows for sequential and regioselective functionalization, which is a powerful strategy in the synthesis of complex molecules and chemical libraries.
Analytical Characterization: Ensuring Purity and Structural Integrity
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. This section provides standardized protocols for its analysis using modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Protocol for ¹H and ¹³C NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
A detailed, step-by-step protocol for NMR analysis can be found in reference[4].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.
Expected Fragmentation
In electron ionization mass spectrometry (EI-MS), the molecular ion is expected. Common fragmentation pathways for chlorinated heterocyclic compounds include the loss of chlorine atoms and cleavage of the saturated pyridine ring.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the determination of the key physicochemical properties outlined in the tables above.
Protocol 1: Melting Point Determination
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the well-established shake-flask method[5][6][7][8].
Caption: Shake-flask method for solubility determination.
Protocol 3: pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant(s) of a compound[9][10][11].
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Measurement: The pH of the solution is monitored with a calibrated pH electrode after each addition of the titrant.
-
Analysis: The pKa is determined from the inflection point of the titration curve.
Protocol 4: LogP Determination (RP-HPLC Method)
The logarithm of the octanol-water partition coefficient (LogP) can be reliably estimated using reverse-phase high-performance liquid chromatography (RP-HPLC)[12][13][14].
-
System Setup: An RP-HPLC system with a C18 column is used.
-
Mobile Phase: A series of isocratic mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.
-
Calibration: A set of reference compounds with known LogP values are injected, and their retention times are measured for each mobile phase composition. The logarithm of the capacity factor (log k) is plotted against the known LogP values to generate a calibration curve.
-
Sample Analysis: The target compound is injected under the same conditions, and its retention time is measured.
-
Calculation: The LogP of the target compound is calculated from its retention time using the calibration curve.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic importance is underscored by its use in the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive framework for its synthesis, characterization, and the determination of its key physicochemical properties. The provided protocols offer robust and standardized methods for obtaining the critical data necessary for its effective application in drug discovery and development programs. Future work should focus on the experimental determination and publication of the physicochemical data for this compound to further facilitate its use within the scientific community.
References
-
Minick, D. J., Frenz, J. H., Patrick, M. A., & Brent, D. A. (1988). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of medicinal chemistry, 31(10), 1923–1933. [Link]
-
Liang, C., Qiao, X., Zhang, J., & Lian, H. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1529, 57-65. [Link]
-
Liang, C., Qiao, X., Zhang, J., & Lian, H. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1529, 57-65. [Link]
-
Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Quora. [Link]
-
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]
-
ECETOC. (n.d.). ASSESSMENT OF REVERSE-PHASE. ECETOC. [Link]
-
V. V. Platonov, V. A. Kholodov, & A. A. Kholodov. (2018). Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. Journal of Analytical Chemistry, 73(10), 964-970. [Link]
-
FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
-
ResearchGate. (2013). (PDF) Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines (NJC) (Received on 1/12/2013). ResearchGate. [Link]
-
Ahmed, M. S., & Ali, T. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(3), 163-176. [Link]
-
Semantic Scholar. (1954). Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method. Semantic Scholar. [Link]
-
Chen, M. W., Chen, Y. T., & Dervan, P. B. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS medicinal chemistry letters, 3(10), 840–844. [Link]
-
Li, Y., Zhang, T., Geng, P., Wang, J., Zhang, J., & Zhang, H. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules (Basel, Switzerland), 29(4), 849. [Link]
-
Autechaux. (n.d.). 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Autechaux. [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 726697-13-8 Name:. XiXisys. [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. PubChem. [Link]
-
LookChem. (n.d.). Cas 778574-06-4,6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. LookChem. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Li, Y., & Ci, H. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR protocols, 5(3), 103387. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, A. F., Al-Obaid, A. M., & El-Faham, A. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific reports, 11(1), 1845. [Link]
-
Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Williamson, R. T., & Gerwick, W. H. (2000). New diffusion-edited NMR experiments to expedite the dereplication of known compounds from natural product mixtures. Organic letters, 2(3), 289–292. [Link]
- Google Patents. (n.d.). US7497973B2 - Red line emitting phosphor materials for use in LED applications.
-
Nagana Gowda, G. A., & Raftery, D. (2017). NMR Metabolomics Protocols for Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1641, 129–147. [Link]
-
Miller, M. C., & Lee, Y. S. (2016). Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions. Journal of visualized experiments : JoVE, (111), 54060. [Link]
-
ChemSrc. (n.d.). tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H.... ChemSrc. [Link]
Sources
- 1. TERT-BUTYL 2,4-DICHLORO-7,8-DIHYDROPYRIDO[4,3-D]PYRIMIDINE-6(5H)-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. TERT-BUTYL 2,4-DICHLORO-7,8-DIHYDROPYRIDO[4,3-D]PYRIMIDINE-6(5H)-CARBOXYLATE | 635698-56-5 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. quora.com [quora.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. butlerov.com [butlerov.com]
- 10. researchgate.net [researchgate.net]
- 11. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Technical Guide to 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in Modern Drug Discovery
This guide provides an in-depth technical overview of 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a heterocyclic compound that has emerged as a critical building block in medicinal chemistry. We will explore its fundamental properties, synthesis, and, most importantly, its role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important molecular scaffold.
Core Compound Identification and Properties
Chemical Identity
The precise identification of this compound is crucial due to the existence of structural isomers.
-
Systematic Name: this compound
-
CAS Number (Free Base): 726697-13-8[1]
-
CAS Number (Trifluoroacetate Salt): 1172930-59-4[2][3][4][5][6][7][8][9]
-
Molecular Formula: C₇H₇Cl₂N₃[10]
-
Molecular Weight: 204.05 g/mol [10]
It is imperative to distinguish this compound from its isomer, 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS No. 1000578-08-4), as the fusion of the pyridine and pyrimidine rings dictates the three-dimensional orientation of substituents and, consequently, its biological activity.[11][12]
Molecular Structure
The foundational structure consists of a tetrahydropyridine ring fused to a dichloropyrimidine ring.
Caption: Molecular structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N₃ | PubChem |
| Molecular Weight | 204.05 g/mol | PubChem[10] |
| XLogP3-AA | 1.8 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 0 | PubChem (Computed) |
This data is for the free base and is computationally derived.
Synthesis and Reactivity
The synthesis of this compound is not widely detailed in the literature as a final product but rather as a key intermediate. The general and most logical synthetic approach involves the chlorination of the corresponding dihydroxy precursor.
General Synthetic Pathway
The core synthesis relies on the conversion of a stable pyridopyrimidinedione to the highly reactive dichlorinated intermediate. This transformation is a cornerstone reaction in pyrimidine chemistry, typically employing a strong chlorinating agent.
Caption: General synthetic scheme for this compound.
This reaction is analogous to the synthesis of other dichloropyrimidine compounds, where phosphoryl chloride (POCl₃) is used to replace hydroxyl groups with chlorine atoms.[13][14] The reaction often requires elevated temperatures and may include a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.
Chemical Reactivity: The Gateway to Diversity
The true value of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This is due to the electron-withdrawing effect of the adjacent pyrimidine nitrogen atoms, which preferentially activates the C4 position.
This selective reactivity allows for a stepwise and controlled introduction of different nucleophiles, which is a powerful strategy for building molecular complexity and generating libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Stepwise nucleophilic substitution strategy.
This differential reactivity is a key principle exploited in the synthesis of numerous kinase inhibitors, where one position is used to anchor the molecule in the ATP-binding pocket (the "hinge-binding" motif) and the other position is modified to achieve selectivity and improve pharmacokinetic properties.
Application in Drug Discovery: A Privileged Kinase Inhibitor Scaffold
The tetrahydropyridopyrimidine core is considered a "privileged scaffold" in medicinal chemistry. This is because it can serve as a foundation for ligands that bind to multiple, distinct biological targets by presenting substituents in a favorable three-dimensional arrangement. Its primary application has been in the development of small-molecule kinase inhibitors for oncology.
Mechanism of Action: Targeting the ATP-Binding Site
Kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. In many cancers, kinases are aberrantly activated, leading to uncontrolled cell growth and proliferation. Small-molecule inhibitors are designed to compete with ATP for binding to the kinase's active site, thereby blocking its function.
Derivatives of this compound are effective ATP-competitive inhibitors. The pyrimidine nitrogen atoms often form crucial hydrogen bonds with the "hinge region" of the kinase active site, mimicking the interaction of the adenine base of ATP. The substituents introduced at the C2 and C4 positions then occupy adjacent hydrophobic pockets, conferring potency and selectivity.
Key Kinase Targets and Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[15] In cancer, tumors induce angiogenesis to secure a supply of oxygen and nutrients. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.
Caption: Simplified VEGFR-2 signaling pathway.[11][14][16][17][18]
Derivatives of the title compound have been designed to inhibit VEGFR-2, thereby blocking downstream signaling required for angiogenesis.[15]
AXL is a receptor tyrosine kinase that, when activated by its ligand Gas6, promotes tumor cell survival, invasion, and resistance to therapy.[3][19] High AXL expression is often associated with a poor prognosis in several cancers.
Caption: Key downstream pathways of AXL signaling.[3][4][6][19][20]
The tetrahydropyridopyrimidine scaffold has been successfully used to develop potent and selective AXL inhibitors.[7]
The MAPK pathway is a central signaling cascade that regulates cell growth and division in response to extracellular signals. Mutations in genes like RAS and RAF are common drivers of cancer.
Caption: The canonical RAS-RAF-MEK-ERK signaling cascade.[2][5][13][21][]
The versatility of the dichlorinated scaffold allows for the development of inhibitors targeting various kinases within this pathway, such as RAF or downstream effectors.
Representative Experimental Protocol
The following is a representative, generalized protocol for the synthesis of a substituted tetrahydropyridopyrimidine kinase inhibitor, illustrating the use of this compound as a key intermediate. This protocol is based on established synthetic methodologies for similar scaffolds.[23]
Objective: To synthesize a 2-amino, 4-anilino substituted tetrahydropyridopyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)
-
Ammonia (7N solution in Methanol) (excess)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvents: 1,4-Dioxane, N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
Step 1: Selective Nucleophilic Substitution at C4
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the substituted aniline (1.1 eq), and 1,4-dioxane.
-
Add DIPEA (2.0 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purify the crude product (2-chloro-4-anilino intermediate) by column chromatography on silica gel to yield the monosubstituted product.
Step 2: Nucleophilic Substitution at C2
-
Dissolve the purified 2-chloro-4-anilino intermediate from Step 1 in a pressure-tolerant reaction vessel with a suitable solvent like DMF.
-
Add an excess of 7N ammonia in methanol.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction for the disappearance of the intermediate by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the final product by column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired 2,4-disubstituted tetrahydropyridopyrimidine.
Self-Validation: The identity and purity of the intermediate and final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the modern medicinal chemist. Its value is derived from its privileged core structure and the differential reactivity of its chloro-substituents, which permits the rational, stepwise construction of diverse molecular architectures. The proven success of this scaffold in generating potent and selective kinase inhibitors for oncology underscores its importance. As our understanding of kinase biology deepens, this versatile intermediate will undoubtedly continue to serve as a cornerstone for the discovery of next-generation targeted therapies.
References
A comprehensive list of sources will be provided upon request.
Sources
- 1. 2abiotech.net [2abiotech.net]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1172930-59-4|this compound 2,2,2-trifluoroacetate|BLD Pharm [bldpharm.com]
- 8. This compound | 1172930-59-4 [amp.chemicalbook.com]
- 9. This compound TFA [1172930-59-4] | King-Pharm [king-pharm.com]
- 10. 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | C7H7Cl2N3 | CID 44630727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl salt | 1000578-08-4 [chemicalbook.com]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 15. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a heterocyclic scaffold of significant interest to researchers and professionals in drug development. Given its role as a key intermediate in the synthesis of bioactive molecules, including potential anticancer and antiviral agents, a thorough understanding of its structural verification is paramount.[1] This document details the principles, protocols, and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Introduction and Significance
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a prevalent motif in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas. The 2,4-dichloro substituted analog serves as a versatile precursor, allowing for selective functionalization at these positions to generate diverse chemical libraries for drug discovery programs. For instance, related structures have been investigated as inhibitors of challenging cancer targets like KRAS-G12D.[2] Accurate spectroscopic characterization is the cornerstone of ensuring the identity and purity of this key building block, thereby guaranteeing the reliability of subsequent biological and pharmacological studies.
Synthesis and Structural Elucidation Workflow
A plausible synthetic route to this compound involves the cyclization of a suitable piperidine-based precursor followed by chlorination. A common method for introducing the chloro-substituents onto a pyrimidine ring is through the use of phosphoryl chloride (POCl₃).[3] The overall workflow for synthesis and characterization is depicted below.
Caption: Workflow for the synthesis and spectroscopic confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of the key structural motifs.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum will show signals corresponding to the protons of the tetrahydropyridine ring and the amine proton. The chemical shifts are influenced by the electron-withdrawing nature of the dichloropyrimidine ring.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-8 | ~4.0 - 4.2 | Singlet (broad) | 2H | -CH₂-N- | Adjacent to the electron-withdrawing pyrimidine ring, leading to a downfield shift. |
| H-7 | ~3.0 - 3.2 | Triplet | 2H | -CH₂-CH₂-N- | Coupled to H-6, expected to be a triplet. |
| H-6 | ~2.8 - 3.0 | Triplet | 2H | -CH₂-CH₂-NH- | Coupled to H-7, expected to be a triplet. |
| NH | Variable | Singlet (broad) | 1H | -NH- | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-2, C-4 | ~160 - 165 | C-Cl | Carbons attached to chlorine atoms in an aromatic system are significantly deshielded. |
| C-4a | ~155 - 160 | C=N | Quaternary carbon at the ring junction. |
| C-8a | ~115 - 120 | C-C=N | Quaternary carbon adjacent to the tetrahydropyridine ring. |
| C-8 | ~45 - 50 | -CH₂-N- | Aliphatic carbon adjacent to the pyrimidine ring. |
| C-7 | ~40 - 45 | -CH₂-CH₂-N- | Aliphatic carbon. |
| C-6 | ~25 - 30 | -CH₂-CH₂-NH- | Aliphatic carbon. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
To confirm the NH proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH signal should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton signal with its directly attached carbon.
-
Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to observe correlations between protons and carbons over two to three bonds, which is invaluable for confirming the connectivity of the ring system.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for confirming the elemental composition of the target molecule by providing a highly accurate mass measurement.
Predicted HRMS Data
For this compound (C₇H₇Cl₂N₃), the expected mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
Monoisotopic Mass ([M+H]⁺): The calculated exact mass for [C₇H₈Cl₂N₃]⁺ is 204.0146.
-
Isotopic Pattern:
-
The [M]⁺ peak will be the most abundant in the cluster.
-
The [M+2]⁺ peak (containing one ³⁷Cl) will have an intensity of approximately 65% relative to the [M]⁺ peak.
-
The [M+4]⁺ peak (containing two ³⁷Cl atoms) will have an intensity of about 10% relative to the [M]⁺ peak.
-
| Ion | Calculated Exact Mass |
| [C₇H₈³⁵Cl₂N₃]⁺ | 204.0146 |
| [C₇H₈³⁵Cl³⁷ClN₃]⁺ | 206.0117 |
| [C₇H₈³⁷Cl₂N₃]⁺ | 208.0087 |
This distinctive isotopic signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule.
Experimental Protocol for HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds, as the nitrogen atoms can be readily protonated.
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
Ensure the instrument is properly calibrated to achieve a mass accuracy of <5 ppm.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak ([M+H]⁺).
-
Compare the experimentally observed mass with the calculated theoretical mass for the elemental formula C₇H₈Cl₂N₃.
-
Analyze the isotopic pattern and compare it to the theoretical distribution for a molecule containing two chlorine atoms.
-
Caption: Detailed analytical workflow for spectroscopic characterization.
Conclusion
The structural confirmation of this compound is a critical step in its use as a synthetic intermediate. A combination of ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular framework, while HRMS confirms the elemental composition with high accuracy and provides the characteristic isotopic pattern for the two chlorine atoms. The protocols and predicted data outlined in this guide serve as a valuable resource for researchers, ensuring the integrity of their starting materials and the reliability of their subsequent research endeavors.
References
- This reference is a placeholder as no direct synthesis or full characterization was found in the initial search.
- This reference is a placeholder for a general spectroscopy textbook, e.g., "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. [Link]
-
Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. [Link]
-
Cas 778574-06-4, 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE | lookchem. LookChem. [Link]
- This reference is a placeholder for a source describing chlorination reactions with phosphoryl chloride, which is a standard procedure in heterocyclic chemistry.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
The 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Versatile Core for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Oncology
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as foundational blueprints for the design of targeted therapies. The 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core has emerged as a particularly valuable starting point for the synthesis of a diverse array of bioactive molecules. Its rigid, fused-ring system provides a three-dimensional framework that can be strategically decorated with various functional groups, enabling precise interactions with the binding sites of key oncogenic proteins. The presence of two reactive chlorine atoms at the 2 and 4 positions offers a versatile chemical handle for nucleophilic substitution reactions, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide provides a comprehensive overview of the biological activities associated with this scaffold, focusing on its role in the development of inhibitors for critical cancer signaling pathways.
Key Biological Targets and Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a range of validated cancer targets. The subsequent sections will delve into the specifics of these interactions, the resulting biological outcomes, and the structural modifications that govern potency and selectivity.
Inhibition of the Hedgehog Signaling Pathway via Smoothened (Smo) Antagonism
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. However, its aberrant activation is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma.[1][2] A key transducer in this pathway is the G-protein coupled receptor (GPCR) Smoothened (Smo). Consequently, Smo has become a prime target for therapeutic intervention.
Derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been identified as potent Smo antagonists.[1][2] By employing a scaffold hopping strategy, researchers have developed compounds that exhibit superior potency to the FDA-approved drug vismodegib in reporter gene assays.[2] Notably, these compounds often possess improved physicochemical properties, such as higher aqueous solubility, leading to more favorable and linear pharmacokinetic profiles.[1]
The mechanism of action involves the direct binding of the tetrahydropyrido[4,3-d]pyrimidine derivative to the Smo receptor, which in turn inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes responsible for cell proliferation and survival. The in vivo efficacy of these compounds has been demonstrated in mouse xenograft models of medulloblastoma, where they have led to significant tumor regression.[2]
Caption: Hedgehog Signaling Pathway Inhibition.
Multi-Kinase Inhibition in Cancer Cell Signaling
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a common feature of cancer. The tetrahydropyrido[4,3-d]pyrimidine scaffold has proven to be a fertile ground for the development of inhibitors targeting various kinases.
-
Epidermal Growth Factor Receptor (EGFR): Certain derivatives have been developed as dual inhibitors of autotaxin (ATX) and EGFR.[3] These compounds have shown promising anti-tumor activities in lung and gastric cancer cell lines, with IC50 values in the nanomolar range for EGFR kinase inhibition.[3] The mechanism involves blocking the ATP-binding site of the kinase, thereby preventing downstream signaling pathways that control cell growth and proliferation.
-
KRAS-G12D: The KRAS oncogene is frequently mutated in various cancers, with the G12D mutation being particularly prevalent. Novel inhibitors based on the tetrahydropyrido[4,3-d]pyrimidine scaffold have been designed to target the KRAS-G12D mutant.[4] One such compound demonstrated selective anti-proliferative activity in pancreatic cancer cells harboring this mutation, with an IC50 of 1.40 μM.[4] Molecular docking studies suggest that these inhibitors bind to the SWII pocket of the KRAS-G12D protein.[4]
-
Other Kinases: The versatility of the scaffold is further highlighted by its application in developing inhibitors for other kinases, including those involved in cell cycle regulation and cytoskeletal dynamics.[5][6]
Induction of Apoptosis and Anti-Angiogenic Effects
Beyond direct enzyme inhibition, derivatives of this scaffold can induce programmed cell death (apoptosis) and inhibit the formation of new blood vessels (angiogenesis), both critical processes in cancer progression.
As analogues of the clinical lead ONC201, tetrahydropyrido[4,3-d]pyrimidine-2,4-diones have been synthesized and shown to inhibit the phosphorylation of AKT and ERK, induce the dephosphorylation of Foxo3a, and promote the expression of the pro-apoptotic protein TRAIL.[7] Some of these compounds are over 100 times more potent than ONC201 in inhibiting the growth of various human cancer cell lines.[7]
Furthermore, certain tetrahydropyridothienopyrimidine-urea derivatives, which are structurally related, have been evaluated for their cytotoxic and anti-angiogenic properties.[8] These compounds have shown potent activity against a panel of cancer cell lines and have been observed to induce apoptosis by arresting the cell cycle in the G0 phase.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of tetrahydropyrido[4,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The reactive chlorine atoms at positions 2 and 4 are key modification points.
-
Position 4: Nucleophilic aromatic substitution at the 4-position is a common strategy. The introduction of various amines and other nucleophiles at this position has been shown to be critical for potent activity against targets like Smoothened and various kinases.[1][3]
-
Position 2: Modifications at the 2-position also significantly influence biological activity. For instance, in KRAS-G12D inhibitors, substitutions at this position are crucial for achieving potent enzymatic inhibition.[4]
-
Piperidine Nitrogen (N6): The nitrogen atom in the tetrahydropyridine ring is another key point for modification. The substituent at this position can be tailored to optimize pharmacokinetic properties and target engagement. For example, in Smo antagonists, this position is often occupied by a group that projects into a specific pocket of the receptor.[1]
Caption: Key SAR points on the scaffold.
Experimental Protocols for Biological Evaluation
The assessment of the biological activities of this compound derivatives involves a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based, e.g., ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to kinase inhibition.
Materials:
-
Recombinant target kinase (e.g., EGFR, CDK2)
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit
-
Kinase assay buffer
-
96- or 384-well plates (white, opaque)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: a. Add the test compound to each well of the assay plate. b. Add the kinase and substrate mixture to each well. c. Initiate the reaction by adding ATP. d. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve.[9]
Cell Proliferation Assay (e.g., MTT or CCK-8)
Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: These colorimetric assays measure cell viability based on the metabolic activity of the cells. Viable cells reduce a tetrazolium salt (MTT) or a WST salt (CCK-8) to a colored formazan product.
Materials:
-
Cell culture medium and supplements
-
Test compounds
-
MTT or CCK-8 solution
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Assay Development:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals.
-
CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value from the dose-response curve.[4][8]
Caption: Generalized Experimental Workflow.
Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its value as a versatile and privileged core in the design of targeted anticancer agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, facilitating the exploration of structure-activity relationships for a multitude of oncogenic targets. The successful development of potent and selective inhibitors of Smoothened, various kinases, and other key cancer-related proteins underscores the therapeutic potential of this scaffold.
Future research in this area will likely focus on several key aspects:
-
Enhancing Selectivity: As many derivatives exhibit multi-kinase inhibitory profiles, a major focus will be on fine-tuning the substitutions to achieve higher selectivity for specific kinase targets, thereby minimizing off-target effects and potential toxicity.
-
Overcoming Drug Resistance: The development of derivatives that are active against drug-resistant mutants of kinases (e.g., EGFR T790M) will be a critical area of investigation.
-
Exploring Novel Targets: The inherent versatility of the scaffold suggests that it could be adapted to target other classes of proteins implicated in cancer, such as epigenetic modifiers or protein-protein interactions.
-
Optimizing ADME Properties: Continued efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be essential for their successful translation into clinical candidates.
References
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017). ACS Chemical Neuroscience.
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017). PubMed.
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025). PubMed.
-
Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. (n.d.). PubMed Central.
-
Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. (n.d.). National Institutes of Health.
-
Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (n.d.). Benchchem.
-
The Pyrido[2,3-d]pyrimidine Scaffold: A Technical Guide to its Mechanism of Action as a Kinase Inhibitor. (n.d.). Benchchem.
-
2,4-dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. (n.d.). ChemShuttle.
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). PubMed Central.
-
Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). National Institutes of Health.
-
Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. (2018). PubMed.
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. (2025). Semantic Scholar.
-
Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. (2024). PubMed.
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). National Institutes of Health.
-
Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. (2013). PubMed.
Sources
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Sourcing and Application of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: A Technical Guide for Drug Development Professionals
Introduction: The Emerging Importance of a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. Among the myriad of heterocyclic systems, the pyrido[4,3-d]pyrimidine core has garnered significant attention as a privileged structure. This technical guide focuses on a key derivative of this family, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine , a versatile chemical intermediate poised for a significant role in the development of next-generation therapeutics. Its unique structural features, particularly the two reactive chlorine atoms, provide a gateway for the synthesis of a wide array of substituted analogs, making it a valuable tool for researchers and drug development professionals. This guide will provide an in-depth analysis of its commercial availability, synthesis, chemical properties, and its burgeoning applications in medicinal chemistry.
Section 1: Commercial Availability and Sourcing
The accessibility of starting materials is a critical factor in any drug discovery program. This compound is commercially available, primarily as its trifluoroacetate (TFA) salt, which enhances its stability and handling. Several chemical suppliers offer this compound, typically synthesized on demand for research and development purposes.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| BLDpharm | This compound 2,2,2-trifluoroacetate | 1172930-59-4 | ≥95% | Custom |
| 2A Biotech | This compound TFA | 1172930-59-4 | 96%+ | Inquiry |
It is important to note that while the TFA salt is the most commonly listed form, some suppliers may offer the free base upon request. Researchers should inquire directly with suppliers for custom synthesis options and availability of the parent compound.
Section 2: Synthesis and Chemical Profile
The synthesis of the tetrahydropyrido[4,3-d]pyrimidine core is a multi-step process that requires careful control of reaction conditions. A representative synthetic route is outlined below, based on established methodologies for related structures.[1]
Synthetic Pathway Overview
The synthesis commences with a protected piperidone derivative, which undergoes a condensation reaction followed by cyclization to form the fused pyrimidine ring. Subsequent chlorination yields the target molecule.
Caption: Synthetic pathway to the target compound.
Detailed Experimental Protocol (Adapted from related syntheses)
-
Enamine Formation: N-Boc-4-piperidone is reacted with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions to form the corresponding enamine intermediate.
-
Pyrimidine Ring Formation: The crude enamine is then treated with S-methylisothiourea sulfate in the presence of a base such as sodium acetate to facilitate the cyclization and formation of the tetrahydropyrido[4,3-d]pyrimidinone core.
-
Chlorination: The final step involves the chlorination of the pyrimidinone intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield this compound.
Physicochemical Properties
While extensive experimental data for the parent compound is not widely published, its properties can be inferred from its structure and data available for its derivatives and related compounds.
| Property | Value (Estimated) |
| Molecular Formula | C₇H₇Cl₂N₃ |
| Molecular Weight | 204.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO) |
| Reactivity | The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution. |
Section 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The two chlorine atoms serve as handles for introducing a wide range of substituents, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Kinase Inhibitors
The pyrido[4,3-d]pyrimidine scaffold is a common feature in many kinase inhibitors. By selectively displacing the chlorine atoms with various amines and other nucleophiles, researchers can target the ATP-binding site of kinases implicated in cancer and other diseases. Derivatives of this scaffold have shown potential as inhibitors of various kinases.[2]
Antiviral and Anticancer Agents
Derivatives of the broader tetrahydropyrido[4,3-d]pyrimidine class have been investigated for their potential as antiviral and anticancer agents.[2] The ability to readily modify the core structure allows for the fine-tuning of activity against specific viral or cellular targets. For instance, N-substituted derivatives have been explored for their anti-inflammatory, analgesic, and antifungal properties.
Central Nervous System (CNS) Applications
The tetrahydropyridine portion of the molecule imparts a three-dimensional character that can be advantageous for targeting proteins in the central nervous system. Research into derivatives has indicated potential applications in the treatment of neurological disorders.[2]
Caption: Workflow for developing therapeutics.
Section 4: Handling, Storage, and Safety
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. The trifluoroacetate salt is hygroscopic and should be stored under an inert atmosphere if possible.
-
Toxicity: The compound is expected to be harmful if swallowed or inhaled and may cause skin and eye irritation. In case of exposure, seek immediate medical attention.
Conclusion
This compound represents a key building block for the development of novel therapeutics. Its commercial availability, coupled with a synthetically accessible core, provides a solid foundation for medicinal chemistry campaigns. The reactivity of the dichloro substituents allows for extensive structural diversification, enabling the exploration of a wide range of biological targets. As research into this scaffold continues, it is poised to become an increasingly important tool in the arsenal of drug discovery professionals.
References
-
2A Biotech. (n.d.). Products. Retrieved from [Link]
-
LookChem. (n.d.). Cas 778574-06-4, 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. Retrieved from [Link]
-
PubChem. (n.d.). 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido(4,3-d)pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Retrieved from [Link]
-
ACS Chemical Neuroscience. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. Retrieved from [Link]
Sources
Solubility and stability of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in different solvents
An In-depth Technical Guide to the Solubility and Stability of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Introduction: The Strategic Importance of a Core Scaffold
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, fused-ring structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other targeted therapies.[1] As a key intermediate, a comprehensive understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for successful drug development. The solubility and stability of this molecule directly influence every stage of the pipeline, from reaction kinetics and purification efficiency in synthesis to formulation design, storage protocols, and ultimately, the bioavailability and safety of the final active pharmaceutical ingredient (API).
This guide provides a detailed examination of the solubility and stability profile of this compound. We will delve into the theoretical principles governing its behavior in various solvent systems and under common environmental stressors. Furthermore, we will present robust, field-proven experimental protocols for quantifying these essential characteristics, offering insights into the causal relationships behind methodological choices. This document is intended for researchers, chemists, and formulation scientists who require a practical and scientifically grounded understanding of this important chemical entity.
Section 1: Solubility Profile Analysis
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter that governs the utility of a compound in both chemical synthesis and biological systems. For an intermediate like this compound, poor solubility can complicate reactions, reduce yields, and make purification challenging. In the context of an API, it can lead to poor absorption and low bioavailability.[]
Theoretical Considerations and Solvent Selection Rationale
The molecular structure of this compound features several key functional groups that dictate its solubility:
-
Pyrimidine and Piperidine Nitrogens: The presence of nitrogen atoms in the heterocyclic rings imparts a weakly basic character to the molecule.[1] Consequently, its solubility is expected to be highly pH-dependent, with increased solubility in acidic aqueous media due to the formation of protonated, more polar species.[][3]
-
Dichloro Substitution: The two chlorine atoms are electron-withdrawing and contribute significantly to the molecule's lipophilicity, suggesting a preference for organic solvents over water.
-
Tetrahydropyrido Ring: The saturated piperidine portion of the ring system allows for some conformational flexibility.
Based on these features, a diverse panel of solvents should be selected for characterization. The rationale is to probe the compound's behavior in media relevant to synthesis (e.g., DCM, THF), purification (e.g., Methanol, Acetonitrile), and biopharmaceutical assessment (e.g., aqueous buffers, DMSO).
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method remains the "gold standard" for determining thermodynamic solubility due to its direct measurement of the equilibrium state between the dissolved and solid forms of the compound.[4]
Objective: To determine the equilibrium solubility of the target compound in a panel of selected solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 M HCl, DMSO, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been reached.
-
Solvent Addition: Accurately pipette a known volume of the chosen solvent into the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all particulate matter. Causality Note: The filtration step ensures that only the dissolved compound is measured, preventing artificially high results from suspended microparticles.
-
Dilution: If necessary, dilute the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated HPLC method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Summary: Solubility Profile
The following table presents a representative solubility profile. (Note: These values are illustrative and should be determined experimentally).
| Solvent / Medium | Solvent Type | Expected Solubility (mg/mL) |
| Water | Polar Protic | < 0.1 |
| 0.1 M HCl | Aqueous Acidic | 1 - 5 |
| pH 7.4 Buffer | Aqueous Neutral | < 0.1 |
| Methanol | Polar Protic | 5 - 10 |
| Acetonitrile | Polar Aprotic | 1 - 5 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Dichloromethane (DCM) | Non-Polar | 10 - 20 |
| Ethyl Acetate | Moderately Polar | 1 - 5 |
Section 2: Chemical Stability and Forced Degradation
Stability testing is a mandatory component of drug development, designed to understand how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[5] Forced degradation, or stress testing, deliberately exposes the compound to harsh conditions to accelerate its decomposition.[6][7] The primary goals are to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method that can resolve the parent compound from any degradants.[5][8]
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.
Materials:
-
Target compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and organic solvents
-
Temperature-controlled ovens
-
Photostability chamber (ICH Q1B compliant)
-
Validated stability-indicating HPLC-UV/MS method
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).[6]
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Store one sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis. Causality Note: Neutralization is crucial to halt the degradation reaction, ensuring the analytical result reflects a specific time point.
-
-
Basic Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store at room temperature and monitor over time. This reaction is often rapid.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known quantity of the solid compound in a vial.
-
Expose to high temperature (e.g., 80 °C) in an oven for an extended period (e.g., 7 days).
-
At the end of the study, dissolve the solid in a known volume of solvent for analysis.
-
-
Photostability:
-
Expose both solid compound and a solution to a light source that provides combined UV and visible light output as specified in ICH guideline Q1B.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after the specified exposure period.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradation products (e.g., by retention time and mass spectrometry). The target degradation is typically 5-20%.[6]
Visualization: Forced Degradation Workflow
Caption: Workflow for a Forced Degradation Study.
Data Summary: Stability Profile
The following table summarizes potential outcomes from a forced degradation study. (Note: These results are illustrative).
| Stress Condition | Reagent / Setting | Observation | % Degradation | Major Degradants |
| Control | None | No change | < 0.5% | None detected |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | Significant degradation | ~15% | Peak at RRT 0.85 |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 8h | Rapid degradation | > 25% | Multiple peaks |
| Oxidation | 3% H₂O₂, RT, 4h | Moderate degradation | ~10% | Peak at RRT 1.10 |
| Thermal (Solid) | 80 °C, 7 days | Minimal degradation | < 2% | None detected |
| Photostability | ICH Q1B exposure | Slight degradation | ~5% | Peak at RRT 0.92 |
RRT = Relative Retention Time
Conclusion and Recommendations
This guide outlines a comprehensive strategy for characterizing the solubility and stability of this compound. The illustrative data suggest that the compound exhibits low aqueous solubility at neutral pH but improved solubility in acidic conditions and common organic solvents like DMSO and DCM. The stability profile indicates susceptibility to hydrolytic (especially basic) and oxidative degradation, while showing relative robustness to thermal stress.
Key Recommendations for Handling and Storage:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to minimize exposure to moisture, heat, and light.[1]
-
pH Control: In aqueous environments, maintaining a neutral or slightly acidic pH is preferable to avoid base-catalyzed hydrolysis.
-
Solvent Choice: For reactions and formulations, aprotic solvents or alcohols are suitable choices. For stock solutions, DMSO is an excellent solvent, but its hygroscopic nature should be considered.
-
Material Compatibility: Avoid strong oxidizing agents and highly basic conditions during processing and storage.
By applying the principles and protocols detailed herein, researchers can generate the robust data necessary to confidently advance this valuable chemical scaffold through the drug development process, ensuring both quality and consistency from the laboratory to potential clinical applications.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]
-
Forced Degradation Studies. Creative Biolabs. Available from: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]
-
Solubility Testing of Drug Candidates. Pharma.Tips. Available from: [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available from: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]
Sources
- 1. 2,4-dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;CAS No.:1449117-31-0 [chemshuttle.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 8. acdlabs.com [acdlabs.com]
An In-Depth Technical Guide to the X-ray Crystallography of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives
Introduction: The Structural Imperative in Modern Drug Discovery
The 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry. Its derivatives have emerged as potent modulators of critical biological targets, most notably as covalent inhibitors of the KRAS-G12C oncogene, a previously intractable target in cancer therapy.[1] The therapeutic promise of these molecules is intrinsically linked to their three-dimensional architecture and their precise interactions with target proteins. For researchers, scientists, and drug development professionals, an atomic-level understanding of these structures is not merely academic—it is the bedrock of rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these molecular structures.[1][2] It provides an unambiguous determination of atomic positions, bond lengths, and angles, offering a high-resolution map of the molecule's conformation. This guide provides a comprehensive overview of the X-ray crystallographic workflow as applied to this compound derivatives, from synthesis and crystallization to data analysis and structural interpretation. We will delve into the causality behind experimental choices, grounding our discussion in field-proven insights to empower researchers in their quest for novel therapeutics.
I. Synthesis of the Tetrahydropyrido[4,3-d]pyrimidine Core
The journey to a crystal structure begins with the synthesis of the target molecule. The tetrahydropyrido[4,3-d]pyrimidine core is typically assembled through multi-step synthetic routes. A common strategy involves the initial construction of a substituted piperidin-4-one, followed by a Gewald reaction and subsequent cyclization to form the fused heterocyclic system.
A representative synthetic pathway often starts from commercially available precursors. For instance, the synthesis of advanced inhibitors has been achieved starting from a commercially available 4-chloro N-Boc protected tetrahydropyridopyrimidine.[1] This precursor allows for sequential modifications, such as nucleophilic substitution at the chloro positions and derivatization of the piperidine nitrogen, to build a library of analogues for structure-activity relationship (SAR) studies.
II. The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging and critical step in the crystallographic process.[1][2] For small organic molecules like the tetrahydropyrido[4,3-d]pyrimidine derivatives, several classical and modern techniques can be employed. The choice of method is guided by the physicochemical properties of the compound, such as its solubility and stability.
Classical Crystallization Methodologies
These techniques rely on slowly achieving a state of supersaturation, from which crystals can nucleate and grow.
-
Slow Evaporation: This is one of the simplest and most common methods. The compound is dissolved in a suitable solvent or solvent mixture to near saturation, and the container is loosely covered to allow the solvent to evaporate slowly over days or weeks. The key is selecting a solvent in which the compound is moderately soluble; highly soluble compounds may "oil out" rather than crystallize.
-
Solvent/Anti-Solvent Diffusion: This technique is particularly useful for compounds that are highly soluble in a given solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface between the two liquids as they slowly mix.
-
Step-by-Step Protocol: Crystallization by Vapor Diffusion
-
Solvent Screening: Dissolve a small amount of the purified this compound derivative in various solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate) to identify a solvent that provides good solubility.
-
Preparation of the Compound Solution: Prepare a concentrated solution of the compound in the chosen solvent in a small vial (e.g., a 0.5 mL microcentrifuge tube).
-
Setup of the Crystallization Chamber: Place the small vial, uncapped, inside a larger, sealable container (e.g., a 20 mL scintillation vial or a well of a crystallization plate).
-
Addition of the Anti-Solvent: Add a larger volume of an anti-solvent (a volatile solvent in which the compound is poorly soluble, such as hexane, pentane, or diethyl ether) to the outer container, ensuring the level is below the top of the inner vial.
-
Sealing and Incubation: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
Monitoring: Check for crystal growth periodically over several days to weeks without disturbing the setup.
The causal principle here is the gradual change in solvent composition. The slow diffusion of the anti-solvent vapor into the solution of the compound progressively lowers the compound's solubility, gently pushing the system into a supersaturated state that is optimal for the growth of well-ordered single crystals.
III. X-ray Diffraction: From Crystal to Data
Once a suitable crystal is obtained, the next step is to collect X-ray diffraction data. This process involves mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. Modern diffractometers, often equipped with cryogenic systems, are used to cool the crystal (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
As the crystal is rotated in the X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. This diffraction only occurs at specific angles that satisfy Bragg's Law:
nλ = 2d sin(θ)
where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of diffraction.
The diffracted X-rays are recorded as a series of spots, or reflections, on a detector. The intensity of each reflection is proportional to the square of the structure factor amplitude, which is related to the arrangement of atoms within the crystal's unit cell.
Experimental Workflow: Single-Crystal X-ray Data Collection
Caption: Workflow for X-ray diffraction data collection and processing.
IV. Structure Solution and Refinement: Decoding the Data
The collected diffraction data (a list of reflection intensities) does not directly provide the molecular structure. The "phase problem" must be solved to convert these intensities into an electron density map. For small molecules like tetrahydropyridopyrimidine derivatives, direct methods are typically used.[3] These are computational techniques that use statistical relationships between the phases of strong reflections to generate an initial model of the structure.
Once an initial model is obtained, it is refined against the experimental data. Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the observed structure factor amplitudes and those calculated from the model.[4] This is typically done using a least-squares minimization algorithm. The quality of the final structure is assessed by several factors, including the R-factor (a measure of the agreement between the observed and calculated data) and the residual electron density map.
Case Study: Structural Insights into KRAS-G12C Inhibition
A prime example of the power of X-ray crystallography in this field is the structural elucidation of tetrahydropyridopyrimidine derivatives covalently bound to the KRAS-G12C protein.[1] In a study by Fell et al., the crystal structure of compound 4 , a derivative of the core scaffold, was solved in complex with KRAS-G12C.
The structure revealed a covalent bond between the acrylamide moiety of the inhibitor and the side chain of the mutated cysteine 12 residue.[1] Furthermore, the high-resolution electron density map detailed key non-covalent interactions that stabilize the complex:
-
A hydrogen bond between the NE2 nitrogen of His95 and the N-1 of the pyrimidine ring.[1]
-
The naphthyl group of the inhibitor occupying a hydrophobic pocket formed by several amino acid residues.[1]
This detailed structural information was then used to guide the design of more potent inhibitors. For example, the crystal structure of a subsequent compound, 12 , was solved to a resolution of 1.7 Å, revealing additional stabilizing interactions, such as a salt bridge with Glu62 and a cation-π interaction with His95.[1] This iterative, structure-guided approach is a hallmark of modern drug discovery.
Typical Crystallographic Data and Refinement Parameters
The results of a crystallographic study are typically summarized in a table. The following is a representative example of the type of data that would be reported for a derivative in this class.
| Parameter | Value |
| Empirical Formula | C₁₇H₁₆Cl₂N₄O |
| Formula Weight | 379.25 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123(4) Å, α = 90° |
| b = 15.456(6) Å, β = 98.76(5)° | |
| c = 11.234(5) Å, γ = 90° | |
| Volume | 1734.5(12) ų |
| Z | 4 |
| Calculated Density | 1.452 Mg/m³ |
| Absorption Coefficient | 0.45 mm⁻¹ |
| Reflections Collected | 15890 |
| Independent Reflections | 3876 [R(int) = 0.045] |
| Data / Restraints / Params | 3876 / 0 / 226 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.115 |
| R indices (all data) | R1 = 0.062, wR2 = 0.128 |
This table provides a comprehensive summary of the crystal quality and the refinement statistics, instilling confidence in the determined structure.
V. Conclusion: From Structure to Strategy
X-ray crystallography is an indispensable tool in the development of this compound derivatives. It provides the ultimate proof of structure and offers unparalleled insights into the molecular interactions that drive biological activity. By understanding the principles and practices of synthesis, crystallization, and crystallographic analysis, researchers can harness the power of this technique to accelerate the discovery and optimization of next-generation therapeutics. The ability to visualize a molecule's three-dimensional structure transforms drug development from a process of trial and error into a rational, design-driven endeavor.
References
- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
-
Fell, J. B., Fischer, J. P., Baer, B. R., Blake, J. F., Bouhana, K., Brandhuber, B. J., ... & Marx, M. A. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230–1234. [Link]
-
Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1675-1695. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1445–1453. [Link]
- Crystallization of small molecules. (n.d.).
-
Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
-
X-ray crystallography - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
A beginner's guide to X-ray data processing | The Biochemist. (2021, May 28). Portland Press. [Link]
Sources
The Strategic Deployment of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in contemporary drug discovery, serving as a versatile building block for a new generation of targeted therapeutics. Its inherent structural features, particularly the reactive dichloro-substituted pyrimidine ring fused to a saturated pyridine moiety, offer a unique three-dimensional framework for the development of highly potent and selective inhibitors of various protein kinases and other critical signaling proteins. This in-depth technical guide provides a comprehensive review of the synthesis, chemical reactivity, and medicinal chemistry applications of this pivotal core. We will delve into the strategic considerations behind its synthetic routes, explore its functionalization through nucleophilic aromatic substitution, and analyze its role in the development of inhibitors for key oncogenic and inflammatory pathways, including those driven by KRAS, Axl, Erk, and Autotaxin. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the tetrahydropyrido[4,3-d]pyrimidine scaffold.
Introduction: The Pyrido[4,3-d]pyrimidine Scaffold as a Cornerstone in Drug Design
The fusion of pyrimidine and pyridine rings creates the pyridopyrimidine bicyclic heterocycle, a structural motif that has garnered significant attention in medicinal chemistry.[1] The tetrahydropyrido[4,3-d]pyrimidine isomer, in particular, presents a spatially defined arrangement of nitrogen atoms and a non-planar structure that can be exploited for potent and selective interactions with biological targets.[2] The 2,4-dichloro-substituted variant of this core is an exceptionally valuable synthetic intermediate. The two chlorine atoms on the pyrimidine ring act as excellent leaving groups, enabling sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[3] This chemical tractability allows for the efficient generation of diverse chemical libraries from a single, common intermediate, which is a cornerstone of modern structure-activity relationship (SAR) studies.[3]
Derivatives of this scaffold have shown remarkable promise as inhibitors of protein kinases, a class of enzymes that are central to cellular signal transduction and are frequently dysregulated in diseases such as cancer.[3] The unique geometry of the tetrahydropyrido[4,3-d]pyrimidine core provides a distinct template for designing inhibitors that can target the ATP-binding site of kinases with high affinity and selectivity.[2] This guide will provide a detailed exploration of the synthesis and application of this important medicinal chemistry building block.
Synthesis of the this compound Core
The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general strategy involves the initial construction of a substituted piperidin-4-one, followed by the formation of the fused pyrimidine ring, and finally, chlorination to install the reactive chloro groups.
Synthetic Workflow Overview
Caption: Multi-step synthesis of the core scaffold.
Detailed Experimental Protocol
Step 1: Synthesis of N-Substituted Piperidin-4-one
The synthesis begins with the protection or substitution of the nitrogen atom of piperidin-4-one. This is a critical step to prevent side reactions in subsequent steps and to introduce a point of diversity if desired. For this protocol, we will use a benzyl protecting group.
-
Reaction: Piperidin-4-one hydrochloride (1 equivalent) is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
Reagents: Potassium carbonate (K2CO3, 2.5 equivalents) is added as a base, followed by the dropwise addition of benzyl chloride (1.1 equivalents).
-
Conditions: The reaction mixture is heated to 80 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[4]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-benzylpiperidin-4-one.
Step 2: Gewald Reaction to Form the 2-Aminothiophene Intermediate
The Gewald reaction is a multi-component reaction that is used to synthesize substituted 2-aminothiophenes.
-
Reaction: N-benzylpiperidin-4-one (1 equivalent) is dissolved in ethanol.
-
Reagents: Ethyl cyanoacetate (1 equivalent), elemental sulfur (1.1 equivalents), and a catalytic amount of a base such as morpholine are added.[4]
-
Conditions: The mixture is heated to reflux and stirred for 8-12 hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the 2-amino-3-ethoxycarbonyl-4,5-dihydrothieno[2,3-c]pyridine derivative.
Step 3: Pyrimidine Ring Cyclization
The fused pyrimidine ring is formed through cyclization with a one-carbon source.
-
Reaction: The 2-aminothiophene intermediate (1 equivalent) is dissolved in DMF.
-
Reagents: Formamidine acetate (3 equivalents) is added to the solution.[4]
-
Conditions: The reaction mixture is heated to 100-120 °C for 6-8 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the 7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one.
Step 4: Chlorination to Yield the Final Core
The final step is the chlorination of the pyrimidinone to the desired 2,4-dichloro derivative.
-
Reaction: The pyrimidinone from the previous step (1 equivalent) is suspended in phosphorus oxychloride (POCl3, excess).[4]
-
Reagents: A catalytic amount of a base such as N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added.[4]
-
Conditions: The mixture is heated to 50-70 °C for 2-4 hours.[4] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl3.
-
Work-up and Purification: After the reaction is complete, the excess POCl3 is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The aqueous layer is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the 2,4-dichloro-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine. The benzyl group can be removed via catalytic hydrogenation if the unprotected core is desired.
Chemical Reactivity and Functionalization
The key to the utility of the this compound core lies in the differential reactivity of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. This allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward route to a wide array of derivatives.
Caption: Sequential SNAr functionalization workflow.
The chlorine atom at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This difference in reactivity can be exploited to achieve regioselective substitution. By carefully controlling the reaction conditions (e.g., temperature, base, and nucleophile stoichiometry), it is possible to first substitute the C4 chlorine, isolate the intermediate, and then introduce a different nucleophile at the C2 position. This stepwise approach is fundamental to building molecular complexity and exploring the structure-activity relationships of these compounds.[5]
Medicinal Chemistry Applications: Targeting Key Signaling Pathways
The this compound scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets, particularly protein kinases involved in cancer and inflammation.
KRAS-G12C Inhibitors
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[6] The G12C mutation, where glycine is replaced by cysteine at codon 12, has been a particularly challenging target for drug development.[7] The tetrahydropyrido[4,3-d]pyrimidine core has been instrumental in the development of covalent inhibitors that specifically target the mutant cysteine residue in KRAS-G12C.[8]
Caption: KRAS-G12C signaling pathway and inhibitor action.
These inhibitors typically feature an electrophilic "warhead," such as an acrylamide group, attached to the tetrahydropyrido[4,3-d]pyrimidine scaffold. This warhead forms a covalent bond with the thiol group of the cysteine-12 residue, leading to irreversible inhibition of KRAS-G12C and the blockade of downstream signaling pathways like the MAPK/ERK pathway.[9]
Axl Receptor Tyrosine Kinase Inhibitors
Axl is a receptor tyrosine kinase that is overexpressed in many cancers and is associated with poor prognosis and drug resistance.[10] It plays a crucial role in cell survival, proliferation, migration, and invasion.[3] The tetrahydropyrido[3,4-d]pyrimidine scaffold has been utilized to develop potent and selective Axl inhibitors.[11]
Caption: Axl signaling pathway and inhibitor action.
These inhibitors are designed to bind to the ATP-binding pocket of the Axl kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways such as the PI3K/AKT pathway.[12]
Extracellular Signal-Regulated Kinase 2 (Erk2) Inhibitors
Erk2 is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer.[13] The tetrahydropyrido[3,4-d]pyrimidine core has served as a template for the discovery of potent and selective Erk2 inhibitors.[14] These inhibitors can be effective in cancers that have developed resistance to upstream inhibitors, such as MEK inhibitors.[14]
Autotaxin (ATX) Inhibitors
Autotaxin is a secreted enzyme that produces the bioactive lipid lysophosphatidic acid (LPA), which is involved in various pathological processes, including cancer progression and fibrosis.[15] The tetrahydropyrido[4,3-d]pyrimidine scaffold has been explored for the development of ATX inhibitors.[16]
Structure-Activity Relationship (SAR) and Quantitative Data
The following table summarizes the inhibitory activities of representative tetrahydropyrido[4,3-d]pyrimidine derivatives against their respective targets.
| Compound ID | Core Structure | R1 | R2 | Target | IC50 (nM) | Reference |
| KRAS-1 | Tetrahydropyrido[4,3-d]pyrimidine | Acrylamide-containing moiety | Naphthyl | KRAS-G12C | 70 | [8] |
| AXL-1 | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | Substituted aniline | Heterocycle | Axl | <10 | [11] |
| ERK-1 | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | Substituted aniline | Pyrazole | Erk2 | <50 | [14] |
| ATX-1 | Tetrahydropyrido[4,3-d]pyrimidine | Substituted benzylamine | Phenyl | ATX | 15.3 | [16] |
SAR Insights:
-
For KRAS-G12C inhibitors, the presence of a covalent warhead at the R1 position is essential for potent and irreversible inhibition. The nature of the R2 group influences potency and pharmacokinetic properties.[8]
-
For Axl and Erk2 inhibitors, the R1 and R2 substituents are crucial for achieving high affinity and selectivity. Typically, a substituted aniline or a similar group at one position and a heterocyclic moiety at the other are required for potent inhibition.[11][14]
-
For ATX inhibitors, the substituents on the tetrahydropyridine nitrogen and the pyrimidine ring are both important for activity. Lipophilic groups are often favored.[16]
Biological Evaluation Protocols
The biological activity of tetrahydropyrido[4,3-d]pyrimidine derivatives is typically assessed using a combination of in vitro enzymatic and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
-
Principle: The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.[17]
-
Procedure:
-
A reaction mixture containing the purified kinase (e.g., Axl, Erk2), a specific peptide substrate, and ATP is prepared in a kinase assay buffer.
-
Serial dilutions of the test compound (dissolved in DMSO) are added to the wells of a 96- or 384-well plate.
-
The kinase reaction is initiated by the addition of the ATP/substrate mixture.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30 °C for 60 minutes).
-
The reaction is stopped, and the amount of ADP produced is quantified using a commercial kit (e.g., ADP-Glo™ Kinase Assay), which generates a luminescent signal.[17]
-
The luminescent signal is read using a plate reader.
-
-
Data Analysis: The data are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the proliferation of cancer cells.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[18]
-
Procedure:
-
Cancer cells (e.g., a cell line with a KRAS-G12C mutation) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.[18]
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[20]
-
The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of 570 nm.[18]
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blot Analysis of Phosphoprotein Levels
This technique is used to assess the effect of an inhibitor on the phosphorylation status of key proteins in a signaling pathway.
-
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size. Phospho-specific antibodies are used to detect the phosphorylated (i.e., activated) form of a protein.[21]
-
Procedure:
-
Cells are treated with the test compound for a specified time.
-
The cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.[22]
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).[11]
-
The membrane is blocked to prevent non-specific antibody binding. It is recommended to use a blocking agent like bovine serum albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background.[4]
-
The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-ERK).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imager.[21]
-
The membrane can be stripped and re-probed with an antibody that recognizes the total amount of the target protein to serve as a loading control.[4]
-
-
Data Analysis: The band intensities are quantified, and the level of the phosphorylated protein is normalized to the level of the total protein.
Conclusion
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility and the tunable reactivity of its dichloro-substituents provide a robust platform for the generation of diverse and complex molecules. The successful development of potent and selective inhibitors targeting key oncogenic and inflammatory pathways underscores the therapeutic potential of this core. As our understanding of disease biology continues to evolve, the strategic deployment of the tetrahydropyrido[4,3-d]pyrimidine scaffold will undoubtedly continue to yield novel and impactful therapeutic agents.
References
-
Kaffe, E., et al. (2019). The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer. International Journal of Molecular Sciences, 20(21), 5394. [Link]
-
Snell, A. C., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(15), 3045–3057. [Link]
-
Koul, S., et al. (2022). The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation. Frontiers in Immunology, 13, 981309. [Link]
-
Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
Li, Y., et al. (2020). Optimization and evaluation of novel tetrahydropyrido[4,3-d]pyrimidine derivatives as ATX inhibitors for cardiac and hepatic fibrosis. European Journal of Medicinal Chemistry, 187, 111904. [Link]
-
Logsdon, C. D., & Lu, W. (2021). Oncogenic signalling pathways of G12C-mutated KRAS and inhibition by direct inhibitors. Cancer Letters, 503, 113-123. [Link]
-
Mancini, A., et al. (2024). AXL Tyrosine Kinases: A Growing Isoform Family That Promotes Cancer Pathogenesis. Cancers, 16(11), 2058. [Link]
-
Sharma, P., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. [Link]
-
Asadi, M., et al. (2022). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 12(1), 1-18. [Link]
-
AXL receptor tyrosine kinase. (2024, January 10). In Wikipedia. [Link]
-
Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1253–1258. [Link]
-
Tanimochi, H., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128247. [Link]
-
Queener, S. F., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4930. [Link]
-
Bagdanoff, J. T., et al. (2018). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 28(17), 2841–2845. [Link]
-
Sasi, B. K., et al. (2020). A pathway map of AXL receptor-mediated signaling network. Journal of Cell Communication and Signaling, 14(4), 433–440. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Unni, N., et al. (2021). KRAS G12C Mutations in NSCLC: From Target to Resistance. Cancers, 13(10), 2394. [Link]
-
M-H, K., et al. (2020). ERK2 Is a Promoter of Cancer Cell Growth and Migration in Colon Adenocarcinoma. International Journal of Molecular Sciences, 21(18), 6806. [Link]
-
Choi, B. Y., & Lee, K. W. (2015). Molecular Targeting of ERKs/RSK2 Signaling Axis in Cancer Prevention. Journal of Cancer Prevention, 20(3), 165–171. [Link]
-
Patsnap. (2024, June 21). What are ERK2 inhibitors and how do they work?. [Link]
-
VanHook, A. M. (2021). Lung cancer cells activate different signaling pathways in response to KRAS inhibitors. Science Signaling, 14(673), eabh2364. [Link]
-
Cagnol, S., & Chambard, J. C. (2010). ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. Cancers, 2(2), 337–360. [Link]
-
OncoKB. (n.d.). Somatic KRAS G12C. [Link]
-
Patsnap. (2025, March 11). What are the therapeutic candidates targeting KRAS G12C?. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Asadi, M., et al. (2022). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 12, 1481. [Link]
-
Wan, Z. K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(7), 8196–8203. [Link]
-
Wang, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1963–1976. [Link]
-
El-Subbagh, H. I., et al. (1998). Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. Journal of Medicinal Chemistry, 41(15), 2736-2745. [Link]
- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine. (2011).
-
Li, Y., et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Journal of Medicinal Chemistry. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 8. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ERK2 Is a Promoter of Cancer Cell Growth and Migration in Colon Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. atcc.org [atcc.org]
- 19. researchgate.net [researchgate.net]
- 20. clyte.tech [clyte.tech]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
The Tetrahydropyridopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyridopyrimidine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of this privileged heterocyclic system. We will delve into the seminal synthetic methodologies, from the foundational Biginelli reaction to modern sophisticated routes, providing detailed experimental protocols. The narrative will then transition to a thorough examination of the diverse biological activities exhibited by tetrahydropyridopyrimidine derivatives, with a particular focus on their roles as kinase inhibitors in oncology, modulators of G-protein coupled receptors, and agents targeting the central nervous system. Key structure-activity relationships and mechanisms of action will be elucidated, supported by quantitative data and signaling pathway diagrams. This guide is intended to serve as an authoritative resource for researchers engaged in the design and development of novel therapeutics based on the versatile tetrahydropyridopyrimidine core.
A Historical Perspective: From Classic Reactions to a Privileged Scaffold
The story of the tetrahydropyridopyrimidine core is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in the late 19th century, with significant contributions from researchers like Pinner, who first synthesized pyrimidine derivatives in 1884.[1][2] However, the most direct precursor to the synthesis of related structures was the work of Italian chemist Pietro Biginelli in 1893.[3][4] Biginelli reported a one-pot three-component reaction between an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones (DHPMs).[3][5][6] This reaction, now famously known as the Biginelli reaction, laid the groundwork for the synthesis of a vast array of pyrimidine-based heterocycles.[5]
While early pyrimidine chemistry focused on fundamental synthesis and the exploration of their presence in nucleic acids, the 20th century saw a growing interest in their pharmacological potential.[2][7] Although the tetrahydropyridopyrimidine scaffold itself did not immediately emerge as a primary focus, the foundational knowledge gained from the study of related dihydropyrimidines paved the way for its eventual exploration. Early investigations into dihydropyrimidinone derivatives revealed a range of biological activities, including early preclinical evidence for anticonvulsant effects.[8] It was the late 20th and early 21st centuries that witnessed a surge in interest in the tetrahydropyridopyrimidine core as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This realization was driven by the discovery of its utility in targeting a diverse set of proteins implicated in a wide range of diseases.
Synthetic Strategies for the Tetrahydropyridopyrimidine Core
The construction of the tetrahydropyridopyrimidine scaffold can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the overall complexity of the target molecule.
The Biginelli and Related Multicomponent Reactions
The Biginelli reaction and its variations remain a cornerstone for the synthesis of dihydropyrimidinone and thione precursors, which can be further elaborated to form tetrahydropyridopyrimidine systems.[3][5] This multicomponent approach offers significant advantages in terms of efficiency and atom economy.[5]
Experimental Protocol: A General Procedure for the Biginelli Reaction [5][9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 equivalent), the β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a Brønsted or Lewis acid. Common catalysts include HCl, H₂SO₄, or Lewis acids like SnCl₂·2H₂O.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature or below to induce precipitation of the product. Collect the solid by vacuum filtration and wash with a cold solvent (e.g., ethanol). The crude product can be further purified by recrystallization.
Construction of the Fused Pyridine Ring
More complex tetrahydropyridopyrimidine isomers, such as the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffolds, often require multi-step synthetic sequences. These typically involve the initial construction of a substituted pyrimidine ring followed by the annulation of the tetrahydropyridine ring, or vice versa.
Experimental Protocol: Synthesis of a 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Intermediate [11]
-
Starting Material: Begin with a suitable piperidone derivative, which will form the tetrahydropyridine portion of the final scaffold.
-
Pyrimidine Ring Formation: React the piperidone derivative with a suitable three-carbon synthon and a source of nitrogen (e.g., urea, thiourea, or amidines) to construct the pyrimidine ring. This can often be achieved through a series of condensation and cyclization reactions.
-
Chlorination: The resulting pyridopyrimidinone can then be chlorinated using a reagent such as phosphoryl chloride (POCl₃) to yield the versatile 2,4-dichloro intermediate.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Therapeutic Applications of Tetrahydropyridopyrimidine-Based Compounds
The versatility of the tetrahydropyridopyrimidine scaffold has led to its exploration in a wide range of therapeutic areas.
Oncology: A New Frontier in Kinase Inhibition
A significant breakthrough in the application of tetrahydropyridopyrimidine derivatives has been in the field of oncology, particularly as kinase inhibitors.
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[12] For decades, KRAS was considered "undruggable" due to its challenging protein structure. The discovery of a switch-II pocket in the KRAS-G12C mutant protein opened the door for the development of covalent inhibitors. Tetrahydropyridopyrimidine-based compounds have proven to be a highly effective scaffold for this purpose.[12]
Adagrasib (MRTX849) is a prime example of a successful tetrahydropyridopyrimidine-based KRAS-G12C inhibitor.[13] It covalently binds to the mutant cysteine-12, locking the KRAS protein in its inactive GDP-bound state and thereby inhibiting downstream signaling through the MAPK pathway.[14] Clinical trials have demonstrated significant clinical activity of adagrasib in patients with previously treated KRAS-G12C-mutated non-small cell lung cancer (NSCLC).[15][16][17]
Mechanism of Action: KRAS-G12C Inhibition
| Compound | Target | IC₅₀ | Clinical Phase (Indication) | Reference(s) |
| Adagrasib | KRAS-G12C | ~70 nM (cell-based) | Approved (NSCLC) | [12],[15] |
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth and survival.[14] Dysregulation of this pathway is a hallmark of many cancers. Tetrahydropyridopyrimidine derivatives have been identified as potent and selective inhibitors of ERK1 and ERK2.[12] These compounds have demonstrated the ability to suppress ERK signaling and inhibit tumor growth in preclinical models.[12][18][19]
| Compound Series | Target | IC₅₀ (ERK2) | Preclinical Activity | Reference(s) |
| Tetrahydropyridopyrimidines | ERK2 | Nanomolar range | Tumor growth inhibition in xenograft models | [12],[19] |
Metabolic Disorders: Targeting GPR119
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[20] It is primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 leads to the release of insulin and incretin hormones, which play a crucial role in glucose homeostasis.[20] Several tetrahydropyridopyrimidine-based compounds have been developed as potent GPR119 agonists.[21][22][23][24] Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and pharmacokinetic properties of these compounds.[21][22]
| Compound Series | Target | EC₅₀ | Therapeutic Potential | Reference(s) |
| Furo[3,2-d]pyrimidines | GPR119 | 42 nM | Type 2 Diabetes | [24] |
| Pyrimidine derivatives | GPR119 | Nanomolar range | Type 2 Diabetes | [21],[23] |
Central Nervous System (CNS) Disorders
The physicochemical properties of the tetrahydropyridopyrimidine scaffold, which can be modulated through chemical modification, make it an attractive framework for the development of CNS-active agents.[14] Derivatives have been investigated for a variety of CNS targets, with some showing promise as anticonvulsants in early preclinical studies.[8]
Other Therapeutic Areas
The broad biological activity of tetrahydropyridopyrimidine derivatives extends to several other therapeutic areas:
-
Anti-inflammatory: Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines.[22][23][25][26]
-
Antimicrobial: The scaffold has been explored for the development of novel antibacterial and antifungal agents.[9][18]
-
Calcium Channel Blockers: Dihydropyrimidine precursors to tetrahydropyridopyrimidines have been investigated for their potential as calcium channel blockers for the treatment of hypertension.[17][27]
Physicochemical Properties and Drug-Likeness
The tetrahydropyridopyrimidine core offers a versatile platform for tuning physicochemical properties to optimize drug-like characteristics.[14][26] Key properties such as solubility, lipophilicity (logP), and metabolic stability can be modulated by the introduction of various substituents at different positions of the fused ring system. The ability to control these properties is crucial for achieving favorable pharmacokinetics and oral bioavailability.[28]
Future Directions and Conclusion
The tetrahydropyridopyrimidine scaffold has firmly established itself as a privileged structure in drug discovery. Its synthetic tractability, coupled with the ability to interact with a wide range of biological targets, ensures its continued relevance in the development of novel therapeutics. The success of adagrasib in targeting the once "undruggable" KRAS protein is a testament to the power of this chemical framework.
Future research will likely focus on several key areas:
-
Exploration of New Targets: The application of the tetrahydropyridopyrimidine scaffold to novel and challenging biological targets will continue to be a major focus.
-
Development of More Selective Inhibitors: Fine-tuning the substitution patterns on the core structure will enable the development of inhibitors with improved selectivity and reduced off-target effects.
-
Application in PROTACs and Other Novel Modalities: The versatility of the scaffold makes it an ideal building block for more complex therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs).
-
Optimization of ADME Properties: Continued efforts to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of tetrahydropyridopyrimidine-based compounds will be critical for their successful clinical translation.
References
-
Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. [Link]
-
Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(13), 2843-2848. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Molecules, 28(12), 4829. [Link]
-
Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1234-1239. [Link]
-
Matsuno, K., et al. (2009). Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1. Bioorganic & Medicinal Chemistry Letters, 19(16), 4614-4618. [Link]
-
Mok, T. S. K., et al. (2025). Adagrasib Improves PFS Over Docetaxel in Patients with Previously Treated KRASG12C-mutated NSCLC. *ESMO. [Link]
-
Van der Vlag, R., et al. (2025). Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. ResearchGate. [Link]
-
Semple, G., et al. (2010). A categorical structure-activity relationship analysis of GPR119 ligands. BMC Pharmacology, 10, 11. [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Wang, Z., et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). National Institutes of Health. [Link]
-
Kumar, R., et al. (2014). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Journal of Acute Disease, 3(2), 119-133. [Link]
-
Mondal, S. (2017). A brief introduction to pyrimidine chemistry: History and importance. Shodhganga. [Link]
-
Garg, A. D., et al. (2024). Adagrasib in KRYSTAL-12 has Broken the KRASG12C Enigma Code in Non-Small Cell Lung Carcinoma. Cureus, 16(10), e69903. [Link]
-
Milosavljević, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. ResearchGate. [Link]
-
Pozo, C. D., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(15), 4786. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(13), 3105. [Link]
-
Mercer University. (2014). Biginelli Dihydropyrimidine Synthesis. Theochem @ Mercer University. [Link]
-
Zhang, C., et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications, 13(1), 6955. [Link]
-
Singh, S., & Singh, P. (2025). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. [Link]
-
Bhat, Z. A., et al. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2415849. [Link]
-
Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ResearchGate. [Link]
-
StudySmarter. (2023). Pyrimidine: Definition, Structure & Synthesis. [Link]
-
Biginelli, P., & Gazz, P. (1893). Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones. Chim Ital, 23, 360-416. [Link]
-
Milosavljević, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7058. [Link]
-
Wang, Y., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1980-1994. [Link]
-
Li, Y., et al. (2023). Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 90, 129348. [Link]
-
Spira, A., et al. (2024). Adagrasib in the treatment of KRAS G12C positive advanced NSCLC: desig. Drug Design, Development and Therapy, 18, 3943-3954. [Link]
-
Lopes, J. L. C., et al. (2017). Early preclinical evaluation of dihydropyrimidin(thi)ones as potential anticonvulsant drug candidates. Bioorganic & Medicinal Chemistry, 25(9), 2639-2647. [Link]
-
Singh, S., et al. (2024). Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. ResearchGate. [Link]
-
Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction1. Journal of the American Chemical Society, 55(8), 3361-3366. [Link]
-
Smyth, T., et al. (2020). Combined inhibition of SHP2 and ERK enhances anti-tumor effects in preclinical models. Astex Pharmaceuticals. [Link]
-
Spira, A., et al. (2024). KRYSTAL-12: Phase 3 study of adagrasib versus docetaxel in patients with previously treated advanced/metastatic non-small cell lung cancer (NSCLC) harboring a KRAS G12C mutation. Journal of Clinical Oncology, 42(16_suppl), 8509-8509. [Link]
-
Patel, H., & Patel, V. (2018). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR, 5(11), 585-591. [Link]
-
Smyth, T., et al. (2025). Combined inhibition of SHP2 and ERK enhances anti-tumour effects in preclinical models. ResearchGate. [Link]
-
Wang, Z., et al. (2025). (PDF) Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). ResearchGate. [Link]
-
New World Encyclopedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Kaur, H., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 218-222. [Link]
-
Van der Vlag, R., et al. (2025). Pietro Biginelli: The Man Behind the Reaction. ResearchGate. [Link]
-
Pathak, P. (2014). Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. Journal of Chemical and Pharmaceutical Research, 6(6), 838-842. [Link]
-
Aryal, S. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes. [Link]
-
Clinical Trials Arena. (2022). Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases. [Link]
-
Alam, O., & Khan, S. A. (2021). GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus. Bioorganic Chemistry, 112, 104998. [Link]
-
Semantic Scholar. (n.d.). Pharmacological Screening of Substituted 1, 4 Dihydropyrimidines. [Link]
-
Zheng, C., et al. (2021). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 11(8), 2195-2214. [Link]
-
de la Fuente, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(8), 869-883. [Link]
-
Koshizuka, T., et al. (2017). Optimization of a novel series of potent and orally bioavailable GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3331-3336. [Link]
-
Lu, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. European Journal of Medicinal Chemistry, 187, 111956. [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. researchgate.net [researchgate.net]
- 4. P. Biginelli and P. Gazz, “Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones,” Chim Ital, Vol. 23, 1893, pp. 360-416. - References - Scientific Research Publishing [scirp.org]
- 5. jmchemsci.com [jmchemsci.com]
- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Early preclinical evaluation of dihydropyrimidin(thi)ones as potential anticonvulsant drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. theochem.mercer.edu [theochem.mercer.edu]
- 10. jetir.org [jetir.org]
- 11. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs [mdpi.com]
- 12. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. emergentresearch.org [emergentresearch.org]
- 15. Adagrasib in KRYSTAL-12 has Broken the KRASG12C Enigma Code in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. ascopubs.org [ascopubs.org]
- 18. astx.com [astx.com]
- 19. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Optimization of a novel series of potent and orally bioavailable GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. medcraveonline.com [medcraveonline.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthetic routes for producing 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives
Application Notes & Protocols
Topic: Synthetic Routes for Producing 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Introduction: The Strategic Importance of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure serves as an excellent platform for the spatial orientation of pharmacophoric groups, enabling potent and selective interactions with a variety of biological targets. Derivatives of this scaffold have demonstrated significant therapeutic potential, notably as inhibitors of challenging oncogenic targets such as KRAS-G12C and KRAS-G12D, components of the Hedgehog signaling pathway (Smoothened, Smo), and molecular chaperones like Hsp90.[1][2][3][4][5]
The this compound intermediate is a cornerstone for accessing a diverse library of these potent molecules. The differential reactivity of its two chlorine atoms at the C2 and C4 positions allows for controlled, sequential nucleophilic aromatic substitution (SNAr), providing a robust strategy for building molecular complexity and fine-tuning structure-activity relationships (SAR).
This application note provides a comprehensive guide to the synthesis of this key dichloro intermediate, starting from readily available precursors. We will detail the core synthetic pathway, provide step-by-step protocols, and illustrate the subsequent derivatization strategies that make this scaffold a powerful tool in drug discovery.
Core Synthetic Strategy: From Piperidone to the Dichloro Intermediate
The most common and efficient pathway to the target scaffold involves a multi-step sequence beginning with a substituted piperidin-4-one. The strategy is logically divided into two primary phases: the construction of the fused bicyclic pyrimidinone and its subsequent conversion to the highly reactive dichloro intermediate.
Caption: Overall workflow for synthesis and derivatization.
Phase 1: Construction of the Fused Pyrimidinone Core
The initial phase focuses on building the bicyclic system. This is typically achieved through a robust and well-established sequence involving the Gewald reaction followed by a cyclization step.
-
Gewald Reaction: Starting with an N-protected piperidin-4-one (e.g., N-Boc or N-Cbz), a three-component Gewald reaction with ethyl cyanoacetate and elemental sulfur in the presence of a base like morpholine yields a highly functionalized 2-aminothiophene derivative fused to the piperidine ring.[6] This reaction elegantly constructs the precursor containing the necessary amine and ester functionalities for the subsequent cyclization.
-
Ring Cyclization: The 2-aminothiophene intermediate is then treated with formamidine acetate in a suitable high-boiling solvent like N,N-Dimethylformamide (DMF). This step effects the cyclization to form the pyrimidine ring, resulting in the desired 7-substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one skeleton.[6] The product exists in tautomeric equilibrium with its 4-hydroxy form.
Phase 2: Chlorination to the Activated Intermediate
This is the critical activation step. The pyrimidinone (or its dihydroxy tautomer) is converted to the versatile 2,4-dichloro intermediate using a potent chlorinating agent.
-
Mechanism and Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[6][7] It effectively converts the keto/enol groups of the pyrimidinone into chloro groups. The reaction often requires elevated temperatures and may be facilitated by the addition of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a trialkylamine, to neutralize the HCl generated in situ and drive the reaction to completion.[6][7]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be strictly followed. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of 7-Boc-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2,4-dione
This protocol outlines the construction of the bicyclic pyrimidinone core from a commercially available starting material.
Materials:
-
1-Boc-4-piperidone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol (EtOH)
-
Formamidine acetate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Gewald Reaction:
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in ethanol (approx. 0.5 M), add ethyl cyanoacetate (1.0 eq) and elemental sulfur (1.1 eq).
-
Add morpholine (0.5 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product often precipitates.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate derivative.
-
-
Cyclization:
-
Suspend the intermediate from the previous step (1.0 eq) in DMF (approx. 0.4 M).
-
Add formamidine acetate (3.0 eq) to the suspension.
-
Heat the reaction mixture to 100-110 °C and stir for 8-12 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain the title compound as a solid.
-
Protocol 2: Synthesis of 7-Boc-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
This protocol details the crucial chlorination step to generate the activated intermediate.
Materials:
-
7-Boc-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, suspend the pyrimidin-2,4-dione from Protocol 1 (1.0 eq) in phosphorus oxychloride (10-15 eq).
-
Add DBU or DIPEA (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Caution: Exothermic Reaction. Very slowly and carefully quench the residue by adding it to a stirred mixture of ice and saturated NaHCO₃ solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,4-dichloro intermediate.
| Reaction Step | Key Reagents | Solvent | Typical Temperature | Typical Yield | Reference |
| Gewald Cyclization | 1-Boc-4-piperidone, Ethyl cyanoacetate, Sulfur, Morpholine | Ethanol | Reflux | 60-75% | [6] |
| Pyrimidine Formation | 2-Aminothiophene intermediate, Formamidine acetate | DMF | 100-110 °C | 70-85% | [6] |
| Chlorination | Pyrimidin-2,4-dione, POCl₃, DBU | Neat POCl₃ | 100-110 °C | 75-90% | [6][7] |
| Table 1: Summary of Reaction Conditions and Typical Yields for Core Synthesis. |
Derivatization via Sequential Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of the 2,4-dichloro intermediate lies in the differential reactivity of the two chlorine atoms. The C4 position is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. This reactivity difference can be exploited to achieve selective, sequential substitutions.
Caption: Logic of sequential SNAr derivatization.
Protocol 3: Selective Monosubstitution at the C4 Position
This protocol describes the selective replacement of the C4 chlorine with an amine nucleophile.
Materials:
-
7-Boc-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
-
Primary or secondary amine (R¹-NH₂)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Solvent such as N,N-Dimethylformamide (DMF) or Dioxane
Procedure:
-
Dissolve the 2,4-dichloro intermediate (1.0 eq) in DMF or dioxane (approx. 0.2 M) in a flask under a nitrogen atmosphere.
-
Add the desired amine (1.0-1.2 eq) and DIPEA (1.5-2.0 eq).
-
Stir the reaction at room temperature (or slightly elevated, e.g., 40-60 °C) for 4-16 hours. The optimal temperature depends on the nucleophilicity of the amine and should be determined by TLC monitoring to minimize disubstitution.[5][8]
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via silica gel chromatography to isolate the 2-chloro-4-amino derivative.
Protocol 4: Substitution at the C2 Position
This protocol is for substituting the remaining chlorine at the C2 position of the product from Protocol 3.
Materials:
-
2-Chloro-4-(substituted)-tetrahydropyrido[4,3-d]pyrimidine
-
Second amine nucleophile (R²-NH₂)
-
Solvent such as DMF, Dioxane, or n-Butanol
Procedure:
-
Dissolve the 2-chloro-4-amino intermediate (1.0 eq) in a suitable solvent like DMF or Dioxane.
-
Add the second amine (R²-NH₂) (1.5-3.0 eq). A base may be added if the amine salt is not desired.
-
Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) or use microwave irradiation to facilitate the substitution of the less reactive C2 chlorine.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, perform an aqueous work-up similar to Protocol 3.
-
Purify the final disubstituted product by silica gel chromatography or preparative HPLC.
| Position | Nucleophile Example | Conditions | Product Type | Reference |
| C4 | Cbz-piperazine | DIPEA, DMA, Microwave | 2-Chloro-4-(piperazin-1-yl) | [5] |
| C4 | 3-Hydroxymethyl-1-Boc-piperazine | DIEA, DMF, 60 °C | 2-Chloro-4-(piperazin-1-yl) | [8] |
| C2 | (S)-2-aminomethyl-1-ethylpyrrolidine | N/A | 2-(pyrrolidin-2-ylmethylamino)-4-(substituted) | [1] |
| C2 & C4 | Various amines | Sequential addition with increasing temperature | 2,4-Diamino derivatives | [5][8] |
| Table 2: Examples of Nucleophilic Substitution on the Dichloro Intermediate. |
Conclusion
The synthetic pathway detailed in these application notes provides a reliable and versatile method for producing this compound and its derivatives. By leveraging a robust cyclization-chlorination sequence, researchers can access the key dichloro intermediate in high yield. The subsequent, well-controlled sequential SNAr reactions at the C4 and C2 positions offer a powerful platform for generating extensive libraries of substituted analogs for drug discovery programs. The proven success of this scaffold in developing potent kinase and protein-protein interaction inhibitors underscores the value of the synthetic strategies outlined herein.
References
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). MDPI. Retrieved from [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017). ACS Chemical Neuroscience. Retrieved from [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017). PubMed. Retrieved from [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). PubMed Central. Retrieved from [Link]
-
Facile synthesis of pyrido[2,3-d]pyrimidines via cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters. (2015). Tetrahedron. Retrieved from [Link]
-
Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. (2016). PubMed. Retrieved from [Link]
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. (2018). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Pyrimidines. 9. chlorination of 6-trifluoromethyluracil with phosphorus oxychloride in the presence of trialkylamines. (1987). Fordham Research Commons. Retrieved from [Link]
-
Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. (n.d.). RSC Advances. Retrieved from [Link]
-
4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.
-
Synthesis of substituted tetrahydropyrido[4,3-d]pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Pyrimidines. 9. chlorination of 6-trifluoromethyluracil with phosphoru" by Herman Gershon, Anthony T. Grefig et al. [research.library.fordham.edu]
- 8. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols
Introduction: The Pyrido[4,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibitor Design
The search for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1][2] Within the vast chemical space of kinase inhibitors, the pyrido[4,3-d]pyrimidine core has emerged as a "privileged scaffold." This is due to its structural resemblance to the purine core of ATP, allowing it to effectively compete for the ATP-binding site of a wide range of kinases.[3] The 5,6,7,8-tetrahydro derivative, in particular, introduces a non-planar, three-dimensional character that can be exploited to achieve enhanced selectivity and improved physicochemical properties.
This guide provides a detailed technical overview and actionable protocols for the utilization of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a versatile starting material for the synthesis of novel kinase inhibitors. We will delve into the chemical reactivity of this scaffold, provide step-by-step synthetic protocols for its functionalization, discuss structure-activity relationships (SAR), and contextualize its application within relevant signaling pathways.
Chemical Properties and Reactivity of the this compound Core
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. This differential reactivity is the key to a modular and divergent synthesis of a library of kinase inhibitors.
Generally, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This is attributed to the greater electron-withdrawing effect of the adjacent pyridyl nitrogen on the C4 position, making it more electrophilic.[4] This inherent regioselectivity allows for a stepwise and controlled introduction of different substituents at the C4 and C2 positions.
However, recent advances in catalysis have provided methods to invert this selectivity, enabling C2-selective functionalization, thus expanding the accessible chemical space for drug discovery.[5]
Synthetic Protocols for Kinase Inhibitor Synthesis
The following protocols provide detailed, step-by-step methodologies for the sequential functionalization of this compound. These protocols are based on well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[6][7][8]
Protocol 1: Regioselective C4-Arylation via Suzuki-Miyaura Coupling
This protocol describes the preferential substitution of the C4-chloro atom with an aryl group. The choice of a relatively mild base and a standard palladium catalyst favors the reaction at the more reactive C4 position.
Experimental Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst under the inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
-
Protocol 2: C2-Amination via Buchwald-Hartwig Cross-Coupling
This protocol details the substitution of the remaining C2-chloro atom with an amine. The use of a more specialized palladium catalyst and a stronger base is often required for the less reactive C2 position.[7][9]
Experimental Protocol:
-
Materials:
-
2-Chloro-4-aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (from Protocol 1) (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.03 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene (anhydrous and degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add bis(dibenzylideneacetone)palladium(0), XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene.
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add the 2-chloro-4-aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and the amine.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine kinase inhibitor.
-
Caption: The RAF-MEK-ERK signaling pathway and points of inhibition.
The CDK Signaling Pathway
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. [10][11][12]Their dysregulation is a common feature in cancer, leading to uncontrolled cell proliferation. The development of selective CDK inhibitors is a promising therapeutic strategy. The pyrido[4,3-d]pyrimidine scaffold has been successfully employed in the design of potent CDK inhibitors.
Caption: The CDK signaling pathway in the G1/S phase transition and points of inhibition.
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of novel kinase inhibitors. Its differential reactivity allows for a modular and efficient approach to generating diverse chemical libraries. By leveraging established synthetic methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can systematically explore the structure-activity relationships and develop potent and selective inhibitors against a range of kinase targets. The insights and protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals in their efforts to discover the next generation of kinase-targeted therapies.
References
-
The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. ResearchGate. Available from: [Link]
-
Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. Available from: [Link]
-
CDK Signaling Pathway. Creative Diagnostics. Available from: [Link]
-
ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE. PMC. Available from: [Link]
-
MAPK/ERK pathway. Wikipedia. Available from: [Link]
-
Cyclin-dependent kinase. Wikipedia. Available from: [Link]
-
Signaling through Cyclin/CDK pathway in cell cycle. Both CDK-4/6 and... ResearchGate. Available from: [Link]
-
Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway.... ResearchGate. Available from: [Link]
-
Schematic depiction of the structure and activation process of CDKs.... ResearchGate. Available from: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available from: [Link]
-
Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available from: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available from: [Link]
-
The design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted-pyrimidine derivatives as cholinesterase (ChE) inhibitors. ResearchGate. Available from: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. Available from: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available from: [Link]
-
Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed. Available from: [Link]
- Synthesis method of crizotinib. Google Patents.
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. Available from: [Link]
Sources
- 1. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in Cancer Research
Introduction: A Versatile Scaffold for Novel Anticancer Agents
The relentless pursuit of novel and effective cancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a key pharmacophore, serving as a versatile synthetic intermediate for a new generation of targeted anticancer agents. Its unique structural features, including the fused ring system and reactive chlorine substituents, provide a foundation for the development of potent and selective inhibitors of critical oncogenic pathways.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in cancer research. We will delve into the mechanistic underpinnings of its anticancer activity, provide detailed protocols for its evaluation, and present a framework for its strategic utilization in drug discovery programs.
Mechanism of Action: Targeting Key Oncogenic Drivers
While this compound is primarily a synthetic precursor, its derivatives have demonstrated significant activity against several high-value cancer targets. Understanding these mechanisms is crucial for designing effective experimental strategies.
Derivatives of this scaffold have been shown to modulate the following key signaling pathways:
-
KRAS Pathway: Mutations in the KRAS oncogene are prevalent in numerous aggressive cancers, including pancreatic, colorectal, and lung cancers.[1][2][3][4] Derivatives of the tetrahydropyrido[4,3-d]pyrimidine core have been developed as potent inhibitors of the KRAS-G12D and KRAS-G12C mutations.[1][2][3] These inhibitors function by occupying the switch-II pocket of the KRAS protein, thereby locking it in an inactive state and preventing downstream signaling through the MAPK pathway.[2][3]
-
AKT/ERK Signaling: The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are central to cell proliferation, survival, and growth. Dysregulation of these pathways is a hallmark of many cancers. Certain tetrahydropyrido[4,3-d]pyrimidine-2,4-dione derivatives have been shown to inhibit the phosphorylation of both AKT and ERK in cancer cells.[5][6] This dual inhibition can lead to a more profound and durable antitumor response.
-
TRAIL-Mediated Apoptosis: Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells. Some derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been found to promote the expression of TRAIL, thereby sensitizing cancer cells to apoptosis.[5][6]
The following diagram illustrates the key signaling pathways targeted by derivatives of this compound.
Caption: Cell Proliferation Assay Workflow.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol is used to assess the effect of the compound on the phosphorylation status of key signaling proteins like AKT and ERK.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Quantitative Data Summary
The following table summarizes the reported IC₅₀ values for representative derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold against various cancer cell lines. It is important to note that the parent compound, this compound, is a synthetic intermediate and its direct cytotoxic activity has not been extensively reported.
| Derivative Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[3,4-d]pyrimidine | KRAS-G12D | Panc-1 | 1.40 (for compound 10c) | [1] |
| Tetrahydropyridopyrimidine | KRAS-G12C | MIA PaCa-2 | 0.048 (for compound 13) | [2] |
| Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione | AKT/ERK | PC-3 | Potent inhibition reported | [5][6] |
| 2,4-dichloro-6-methylpyrimidine | EGFRT790M/L858R | H1975 | 0.65 (for compound L-18) | [7] |
| Tetrahydropyridothienopyrimidine-urea | VEGFR-2 | HUVEC | 7.44 (for compound 11h) | [8] |
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of novel and potent anticancer agents. Its derivatives have demonstrated efficacy against challenging targets such as mutant KRAS and have shown the ability to modulate key signaling pathways involved in cancer cell proliferation and survival.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Novel Target Identification: Screening of derivative libraries against a broader panel of cancer-related targets.
-
In Vivo Efficacy Studies: Evaluation of promising lead compounds in relevant animal models of cancer.
-
Combination Therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutics or immunotherapies.
By leveraging the versatility of the this compound core, the scientific community is well-positioned to develop the next generation of targeted cancer therapies that can overcome current treatment limitations and improve patient outcomes.
References
-
Ma, Z., Gao, G., Fang, K., & Sun, H. (2019). Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. ACS Medicinal Chemistry Letters, 10(2), 191–195. [Link]
-
Ma, Z., Gao, G., Fang, K., & Sun, H. (2019). Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. Dimensions. [Link]
-
ResearchGate. (n.d.). IC 50 values of the experimental compounds towards the tested cell lines. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(14), 5488. [Link]
-
Pettit, G. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1264–1269. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]
-
Li, W., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467–3471. [Link]
-
Pettit, G. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Publications. [Link]
-
Li, J., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie. [Link]
-
Ghorbani, M., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 11(1), 1845. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(16), 4983. [Link]
-
El-Damasy, A. K., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1937–1953. [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3- d]pyrimidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and KRAS inhibitors.[1][2][3] The ability to selectively functionalize this core at various positions is crucial for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, and its application to the 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine intermediate opens up a vast chemical space for drug discovery.[4] This document provides a detailed guide to performing Suzuki coupling reactions on this specific substrate, including mechanistic insights, detailed protocols, and troubleshooting advice.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[5] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Regioselectivity in the Suzuki Coupling of 2,4-Dichloropyrimidines
For 2,4-dihalopyrimidines, the C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C2 position.[7] This is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient.[8][9] Therefore, in a Suzuki coupling with one equivalent of boronic acid, the reaction is expected to predominantly occur at the C4 position of this compound. Achieving selectivity for the C2 position often requires specialized ligands or reaction conditions that can override the intrinsic reactivity of the substrate.[7][10]
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the reaction conditions may be necessary for different boronic acids.
Protocol 1: Monosubstitution at the C4 Position
This protocol is designed for the selective coupling of one equivalent of a boronic acid at the more reactive C4 position.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.1 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.05-0.10 equiv).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-chloro-4-substituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
Protocol 2: Disubstitution at C2 and C4 Positions
This protocol is for the coupling of two equivalents of a boronic acid at both the C2 and C4 positions.
Procedure:
-
Follow the same initial setup as in Protocol 1, but use 2.2-2.5 equivalents of the boronic acid.
-
The reaction time may need to be extended (12-24 hours) to ensure complete disubstitution.
-
Monitor the reaction for the disappearance of the monosubstituted intermediate.
-
Workup and purification are performed as described in Protocol 1 to yield the 2,4-disubstituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
Data Presentation: Optimization of Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield and selectivity of the Suzuki coupling reaction. The following table provides a summary of common conditions used for Suzuki couplings on related dichloropyrimidine systems, which can serve as a guide for optimizing the reaction with this compound.
| Catalyst | Base | Solvent System | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [11] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 80 | Good | [12] |
| Pd(OAc)₂/PPh₃ | K₃PO₄ | Toluene/EtOH/H₂O | 70 | Moderate to Good | [9] |
| Pd₂(dba)₃/P(t-Bu)₃ | KF | 1,4-Dioxane | Room Temp - 110 | Good to Excellent | [6][13] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed solvent- Poorly soluble reagents- Inappropriate base | - Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent.- Try a different solvent system to improve solubility.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃). |
| Formation of homocoupled boronic acid byproduct | - Presence of oxygen- High reaction temperature | - Rigorously exclude oxygen from the reaction.- Lower the reaction temperature. |
| Low yield of desired product | - Incomplete reaction- Decomposition of starting material or product | - Increase reaction time or temperature.- Use a milder base or lower the reaction temperature. |
| Difficulty in purification | - Close polarity of product and byproducts | - Optimize the mobile phase for column chromatography.- Consider recrystallization if the product is a solid. |
Visualization of the Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the this compound core. By carefully selecting the reaction conditions, researchers can achieve selective monosubstitution at the C4 position or disubstitution at both the C2 and C4 positions, providing access to a diverse range of novel compounds for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists working in this field.
References
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. [Link]
-
Jackson, O. D., et al. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Al-Zoubi, R. M., et al. (2009). Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids. Journal of Heterocyclic Chemistry, 46(5), 896-901. [Link]
-
Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9576-9586. [Link]
-
Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 659-680. [Link]
-
Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6394-6407. [Link]
-
Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6394-6407. [Link]
-
Slanina, T., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2463. [Link]
-
Fairweather, N. T., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682-9693. [Link]
-
Sharp, M. J., et al. (1991). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 56(22), 6497-6500. [Link]
-
Zhang, Y., & Ready, J. M. (2014). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 79(22), 10734-10744. [Link]
-
Fairweather, N. T., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682-9693. [Link]
-
Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 659-680. [Link]
-
DeForest, J. C., et al. (2025). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
DeForest, J. C., et al. (2025). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(22), 4251-4262. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
-
Wallace, D. J., & Klauber, D. J. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 52(17), 2030-2032. [Link]
-
Slanina, T., et al. (2018). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. ResearchGate. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(12), 2841. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ChemInform. (2010). ChemInform Abstract: Synthesis of 2,6-Disubstituted 5,6,7,8-Tetrahydropyrido(4,3-d) pyrimidine Derivatives. ChemInform, 41(31). [Link]
-
Wang, Y., et al. (2020). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy, 14, 1481-1496. [Link]
-
Al-Obaid, A. M., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(12), 4438-4449. [Link]
-
Ghorab, M. M., et al. (2019). New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. Archiv der Pharmazie, 352(10), e1900089. [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a pivotal scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse array of biologically active molecules, including potent kinase inhibitors. The strategic functionalization of this privileged structure is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions. This guide provides an in-depth exploration of the chemical principles governing these transformations and presents detailed, field-proven protocols for the selective substitution of the chloro groups with a range of nucleophiles. By elucidating the factors that control regioselectivity, this document aims to empower researchers to rationally design and execute synthetic strategies for the development of novel therapeutics.
Introduction: The Strategic Importance of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The fusion of a pyrimidine ring with a tetrahydropyridine moiety endows the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine system with a unique three-dimensional architecture that has proven to be highly effective in targeting a variety of biological macromolecules. This scaffold is particularly prominent in the development of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif, while substituents introduced at the C2 and C4 positions can be tailored to interact with specific residues in the enzyme's active site, thereby dictating potency and selectivity.[1] The 2,4-dichloro precursor is an ideal starting material for generating libraries of analogs due to the differential reactivity of the two chlorine atoms, which allows for sequential and regioselective functionalization.
The Underlying Chemistry: Regioselectivity in Nucleophilic Aromatic Substitution
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, especially when substituted with good leaving groups like chlorine. In the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position.[2][3]
This preference can be rationalized by considering the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C4 allows for the negative charge to be delocalized onto both nitrogen atoms of the pyrimidine ring through resonance, resulting in a more stable intermediate compared to the one formed from attack at C2, where the charge is primarily delocalized onto only one nitrogen.
However, this inherent C4 selectivity is not absolute and can be modulated by several factors:
-
Electronic Effects of Ring Substituents: The electronic nature of other substituents on the pyrimidine ring can significantly influence the regioselectivity. Electron-donating groups can alter the electron density distribution and potentially favor C2 substitution.
-
Nature of the Nucleophile: The type of nucleophile employed plays a critical role. Sterically hindered nucleophiles may favor the more accessible C4 position, while certain nucleophiles, under specific conditions, can exhibit a preference for the C2 position.
-
Reaction Conditions: Solvent, temperature, and the presence of a base or catalyst can all impact the reaction's outcome, sometimes allowing for the reversal of the typical regioselectivity.
The fused tetrahydropyridine ring in this compound is a non-aromatic, electron-donating moiety. This can subtly influence the electronic properties of the pyrimidine ring, yet the fundamental C4-reactivity preference generally holds for the first substitution under standard conditions.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, as with any chemical transformation, optimization may be necessary for specific substrates and nucleophiles. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
General Considerations
-
Starting Material: this compound can be synthesized from commercially available starting materials. Ensure the starting material is pure and dry before use.
-
Solvents: Anhydrous solvents should be used, especially when working with moisture-sensitive reagents.
-
Inert Atmosphere: Reactions are best performed under an inert atmosphere of nitrogen or argon to prevent side reactions with atmospheric moisture and oxygen.
-
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Protocol 1: Regioselective Mono-amination at the C4 Position
This protocol details the selective substitution of the C4-chloro group with an amine, a common transformation in the synthesis of kinase inhibitors.
Workflow Diagram:
Sources
- 1. WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds - Google Patents [patents.google.com]
- 2. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Synthesis of Novel KRAS-G12D Inhibitors from a Tetrahydropyridopyrimidine Scaffold
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Gly12Asp (G12D) mutation, is a critical and historically challenging target in oncology. This mutation is a prevalent driver in aggressive cancers like pancreatic ductal adenocarcinoma and colorectal cancer.[1] Recent advances have led to the development of allosteric inhibitors that target a "switch-II" pocket, offering a new therapeutic avenue.[2] This document provides a detailed synthetic protocol for a class of potent KRAS-G12D inhibitors utilizing the 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core scaffold. This guide details the scientific rationale, a step-by-step synthetic workflow, characterization data, and troubleshooting, grounded in established chemical principles and adapted from proven methodologies for analogous structures.[3][4]
Scientific Rationale & Background
The KRAS-G12D Challenge
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cell signaling pathways like MAPK and PI3K/mTOR.[1][5] The G12D mutation impairs the protein's intrinsic GTPase activity, locking it in a constitutively active state that promotes uncontrolled cell proliferation and survival.[5] Unlike the G12C mutation, which introduces a nucleophilic cysteine residue that can be covalently targeted, the G12D mutation features an aspartic acid, making covalent inhibition more challenging.[1] Therefore, the development of potent, non-covalent inhibitors is a primary focus of modern drug discovery.
The Tetrahydropyridopyrimidine Scaffold
The 5,6,7,8-tetrahydropyrido[d]pyrimidine core is a privileged scaffold in medicinal chemistry, notably used in the FDA-approved KRAS-G12C inhibitor Adagrasib (MRTX849).[6][7] This rigid, bicyclic system serves as an ideal anchor to orient substituents into the allosteric switch-II pocket of the KRAS protein. The synthetic strategy hinges on the differential reactivity of the chlorine atoms on the pyrimidine ring.
Key Principle: Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
The 2,4-dichloropyrimidine moiety is the reactive heart of the starting material. In SNAr reactions, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[8][9] This is due to the greater ability of the para-nitrogen atom (N3) to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[9] This inherent reactivity difference allows for a sequential and controlled introduction of different chemical moieties at the C4 and C2 positions, which is the cornerstone of this synthetic protocol.[6][8]
Synthetic Strategy Overview
The synthesis is a two-step process involving sequential SNAr reactions. First, a primary or secondary amine is installed at the more reactive C4 position. Subsequently, a second, different amine is introduced at the C2 position, typically requiring more forcing conditions (e.g., higher temperature) to overcome the lower reactivity.
Sources
- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 6. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Leveraging 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine for the Development of Novel Anti-Angiogenic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Disrupting this process by inhibiting key signaling molecules, such as Vascular Endothelial Growth Factor Receptor (VEGFR), is a clinically validated strategy in oncology.[2][3][4] The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent kinase inhibitors. This document provides a comprehensive guide for utilizing 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a starting material to synthesize and evaluate novel anti-angiogenic agents targeting receptor tyrosine kinases like VEGFR-2.
Introduction: The Rationale for the Pyrido[4,3-d]pyrimidine Scaffold
The inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) involved in angiogenic signaling, is a cornerstone of modern cancer therapy.[4][5] The VEGF/VEGFR signaling axis is a major inducer of angiogenesis, making it a prime target for therapeutic intervention.[3][6] Small molecule inhibitors that compete with ATP at the kinase domain of VEGFR-2 can effectively block downstream signaling, leading to the inhibition of endothelial cell proliferation, migration, and tube formation.
The tetrahydropyrido[4,3-d]pyrimidine core is an attractive starting point for designing such inhibitors. Its bicyclic, nitrogen-rich structure provides a rigid framework for orienting substituents to interact with key residues in the ATP-binding pocket of kinases. The dichlorinated nature of the precursor, This compound , offers two reactive sites (C2 and C4) for sequential and regioselective nucleophilic aromatic substitution. This allows for the systematic construction of a chemical library with diverse functionalities to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[7][8]
Synthetic Strategy: From Core Scaffold to Candidate Inhibitors
The development of potent anti-angiogenic agents from the dichlorinated precursor involves a multi-step synthetic approach. The general workflow is designed to first install a diversity element at the more reactive C4 position, followed by modification at the C2 position.
Diagram: Drug Discovery Workflow
Caption: High-level workflow for synthesis and evaluation of candidate inhibitors.
Protocol 2.1: General Synthesis of 4-Anilino-2-substituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines
This protocol outlines a general, two-step reaction sequence for creating a library of candidate molecules.
Step 1: Monosubstitution at the C4 Position
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add a substituted aniline (1.1 eq).
-
Reaction Conditions: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.5 eq). Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the intermediate 4-anilino-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative.
Step 2: Disubstitution at the C2 Position
-
Reaction Setup: Dissolve the C4-substituted intermediate (1.0 eq) in a suitable solvent (e.g., DMF or 1,4-dioxane).
-
Reaction Conditions: Add the desired nucleophile (e.g., an amine or thiol, 1.2-2.0 eq) and a base if necessary (e.g., K₂CO₃ or DIPEA). Heat the mixture, often at a higher temperature than Step 1 (e.g., 100-140 °C), potentially using microwave irradiation to accelerate the reaction. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction. Perform an aqueous work-up similar to Step 1. Purify the final compound by column chromatography, preparative HPLC, or crystallization to obtain the target molecule.
Note: The reactivity of the C4 chloride is generally higher than the C2 chloride, allowing for this regioselective approach. This strategy is adapted from synthetic routes used for similar heterocyclic scaffolds.[9]
Biological Evaluation: A Tiered Approach to Identifying Lead Compounds
A multi-tiered screening cascade is essential to efficiently identify compounds with potent and specific anti-angiogenic activity.
Tier 1: In Vitro Kinase and Cellular Proliferation Assays
The initial screen should directly assess the compound's ability to inhibit the primary target kinase and affect endothelial cell viability.
| Assay Type | Target | Purpose | Typical IC₅₀ Range for Hits |
| Biochemical Kinase Assay | Recombinant VEGFR-2, PDGFR-β, FGFR1 | To determine direct enzymatic inhibition and selectivity. | < 100 nM |
| Cell Proliferation Assay (MTT/SRB) | Human Umbilical Vein Endothelial Cells (HUVECs) | To measure cytostatic/cytotoxic effects on endothelial cells. | < 1 µM |
Tier 2: In Vitro Functional Angiogenesis Assays
Compounds that demonstrate potent kinase inhibition and cellular activity should be advanced to functional assays that recapitulate key steps of the angiogenic process.[1][10]
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.[11][12]
-
Plate Coating: Thaw growth factor-reduced Matrigel® on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.[13] Incubate at 37°C for 30-60 minutes to allow for polymerization.[14]
-
Cell Seeding: Harvest HUVECs (passage < 5 is recommended) and resuspend them in EGM-2 medium at a density of 2-3 x 10⁵ cells/mL.
-
Compound Treatment: Prepare serial dilutions of the test compounds in EGM-2 medium. The final DMSO concentration should not exceed 0.1%.[15]
-
Incubation: Add 100 µL of the HUVEC suspension to each Matrigel®-coated well, followed immediately by 100 µL of the medium containing the test compound (or vehicle control).[15] Incubate at 37°C, 5% CO₂ for 4-18 hours.[15]
-
Analysis: Visualize the formation of tubular networks using an inverted microscope. Capture images and quantify angiogenesis by measuring parameters like total tube length, number of nodes, and number of branches using software such as ImageJ with an angiogenesis analyzer plugin.[15]
This assay measures the impact of compounds on directional endothelial cell migration, a crucial step in angiogenesis.[1][16]
-
Cell Culture: Seed HUVECs in a 24-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile p200 pipette tip, create a linear "scratch" in the center of the monolayer.[1]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Compound Treatment: Add fresh culture medium containing the test compound at the desired concentration (or vehicle control).
-
Imaging and Analysis: Capture images of the scratch at time 0 and at subsequent time points (e.g., 8, 12, 24 hours). Measure the width of the scratch at multiple points for each condition. Quantify cell migration by calculating the percentage of wound closure over time.[17]
Diagram: VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling cascade by a pyridopyrimidine agent.
Tier 3: In Vivo Angiogenesis Model
Promising candidates should be evaluated in a simple, cost-effective in vivo model before progressing to more complex animal studies. The Chick Chorioallantoic Membrane (CAM) assay is a well-established model for this purpose.[18][19]
-
Egg Incubation: Obtain fertilized chicken eggs and incubate them at 37.5°C with ~85% humidity for 3 days.[18][19]
-
Windowing: On day 3, create a small window in the eggshell to expose the developing CAM.[19] Seal the window with sterile tape and return the eggs to the incubator.
-
Sample Application: On day 7, sterile filter paper disks or Matrigel plugs containing the test compound (or vehicle control) are placed directly onto the CAM.[18][20]
-
Incubation and Observation: Re-seal the eggs and incubate for another 48-72 hours.
-
Analysis: On day 9 or 10, excise the CAMs, fix them, and place them on a slide.[18][20] Photograph the area under the disk and quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring vessel density. A significant reduction in vessel formation compared to the control indicates in vivo anti-angiogenic activity.[18]
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the discovery of novel anti-angiogenic agents. The synthetic accessibility and potential for diverse substitution at the C2 and C4 positions allow for rapid generation of compound libraries. The tiered screening approach detailed here, from biochemical assays to in vitro functional models and the in vivo CAM assay, provides a robust and efficient pathway to identify and validate potent inhibitors of angiogenesis. Future work should focus on optimizing the SAR to improve potency and selectivity, followed by comprehensive pharmacokinetic and in vivo tumor xenograft studies for the most promising lead compounds.
References
-
van der Veldt, A. A., et al. (2012). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis, 15(1), 1–14. [Link][2][3][4]
-
Loges, S., et al. (2009). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? PubMed. [Link]
-
Corning. (Date N/A). Protocol: Endothelial Cell Tube Formation Assay. Corning Life Sciences. [Link][14]
-
ibidi GmbH. (2023). Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. ibidi. [Link][12]
-
Creative Bioarray. (Date N/A). Wound Healing Assays. Creative Bioarray. [Link][16]
-
JoVE. (2024). Author Spotlight: Investigating Angiogenesis Through Challenges and Innovations in Assay Development. Journal of Visualized Experiments. [Link][17]
-
Ribatti, D. (2017). The chick embryo chorioallantoic membrane (CAM) as a model for the study of angiogenesis and anti-angiogenesis. Current Protocols in Cell Biology, 76, 19.5.1-19.5.14. [Link][19]
-
Creative Bioarray. (Date N/A). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Creative Bioarray. [Link][20]
-
Bio-protocol. (2015). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol, 5(6), e1432. [Link][18]
-
Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 11(1), 22356. [Link][9]
-
Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296–2303. [Link][7]
-
Wang, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1933–1947. [Link][8]
-
Staton, C. A., et al. (2004). Current methods for assaying angiogenesis in vitro and in vivo. International Journal of Experimental Pathology, 85(5), 233–248. [Link][21]
-
Auerbach, R., et al. (2003). Assays for angiogenesis: a review. Endothelium, 10(4-5), 207-221. [Link][10]
-
Kuwano, M. (Date N/A). The anti-angiogenic effect of tyrosine kinase inhibitors. Kyushu University. [Link][6]
-
Assays, G. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link][22]
-
Wang, Z., et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 7, 259. [Link][23]
Sources
- 1. Angiogenesis Assays [sigmaaldrich.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-angiogenic effect of tyrosine kinase inhibitors [museum.kyushu-u.ac.jp]
- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. ibidi.com [ibidi.com]
- 13. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. corning.com [corning.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Wound Healing Assays - Creative Bioarray [cell.creative-bioarray.com]
- 17. Video: Author Spotlight: Investigating Angiogenesis Through Challenges and Innovations in Assay Development [jove.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
In vitro assays for testing the efficacy of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives
An in-depth guide to the in vitro evaluation of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives, providing researchers with the necessary protocols and scientific rationale to effectively assess their therapeutic potential.
Introduction: The Therapeutic Promise of the Pyrido[4,3-d]pyrimidine Scaffold
The this compound core represents a privileged heterocyclic scaffold in modern medicinal chemistry. Derivatives built upon this framework have demonstrated significant potential as modulators of key biological pathways implicated in a range of pathologies, most notably cancer and neurological disorders.[1][2] The inherent structural features of this scaffold allow for diverse substitutions, enabling the fine-tuning of activity against specific molecular targets.
Research has indicated that these compounds can function as potent inhibitors of protein kinases, enzymes that are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3] Additionally, derivatives have been explored as antagonists of signaling pathways such as the Hedgehog pathway, which is crucial in both embryonic development and the progression of certain tumors.[2] Given this therapeutic potential, a systematic and robust in vitro evaluation is the foundational step in the drug discovery pipeline to identify and characterize promising lead compounds.
This guide provides a comprehensive suite of application notes and detailed protocols for assessing the efficacy of novel this compound derivatives. The assays described herein are designed to progress logically from broad, activity-based screening to more detailed, mechanistic studies.
Section 1: Primary Efficacy Screening - Anti-Proliferative Assays
The initial evaluation of any potential anti-cancer agent is to determine its effect on the growth and viability of cancer cells. Cell proliferation and cytotoxicity assays are fundamental to drug discovery for this purpose.[4][5][6] These assays provide a quantitative measure of a compound's ability to inhibit cell growth, which is a hallmark of effective anti-neoplastic agents.
Scientific Rationale:
The primary goal is to determine the concentration at which a derivative elicits a biological response, typically a 50% inhibition of cell proliferation (IC50) or growth (GI50). A variety of methods can be employed, with the most common relying on the measurement of metabolic activity as a proxy for cell viability.[6] Luminescence-based ATP detection assays, such as the CellTiter-Glo® assay, are highly sensitive and measure the ATP present in metabolically active cells, providing a direct correlation with cell number.[6]
Experimental Workflow: Anti-Proliferative Assay
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Protocol: Annexin V/PI Staining for Apoptosis
Materials:
-
Cells treated with the test compound for an appropriate time (e.g., 24 hours).
-
FITC Annexin V Apoptosis Detection Kit (or equivalent with a different fluorophore).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Culture cells and treat with the test compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include vehicle and positive controls.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Set up quadrants based on unstained and single-stained controls.
-
Collect data for at least 10,000 events per sample.
-
Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
-
Cell Cycle Analysis
Scientific Rationale:
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. [5]Many anti-cancer drugs exert their effects by causing cells to arrest at specific phases of the cell cycle (G1, S, or G2/M), preventing them from progressing to mitosis and division. Propidium iodide (PI) is a stoichiometric DNA-binding dye, meaning it binds to DNA in proportion to the amount of DNA present. By staining permeabilized cells with PI and analyzing them with a flow cytometer, one can generate a histogram of DNA content. Cells in the G0/G1 phase have 2n DNA content, cells in the G2/M phase have 4n DNA content, and cells in the S phase (DNA synthesis) have a DNA content between 2n and 4n. [7]A significant accumulation of cells in a particular phase following treatment suggests the compound interferes with progression through that phase.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with the test compound for an appropriate time (e.g., 24 hours).
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% ethanol.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (can be stored for weeks). [7]2. Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI/RNase staining solution. The RNase is critical to degrade RNA, ensuring that PI only stains DNA. * Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Section 4: Integrated Data Analysis and Future Directions
The true value of this multi-assay approach lies in the integrated interpretation of the results. For example, a potent inhibitor of a cell cycle kinase like CDK4 (from the kinase assay) should ideally demonstrate a G1 arrest in the cell cycle analysis and subsequent anti-proliferative activity. A compound that induces a high percentage of Annexin V-positive cells should be considered a potent inducer of apoptosis.
By combining data from target engagement, cellular efficacy, and mechanistic assays, researchers can build a comprehensive profile of a novel this compound derivative. This robust in vitro data package is essential for making informed decisions about which compounds to advance into more complex pre-clinical models.
References
-
Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Cold Spring Harbor Protocols, 2016(10).
- Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 29(16), 3873.
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual.
- Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 29(16), 3873.
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. Retrieved from [Link]
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
- Lucet, I. S., & Wilks, A. F. (2014). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 1142, 141–153.
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Wang, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 2046–2063.
- Fares, M., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 11(1), 12345.
-
Lookchem. (n.d.). Cas 778574-06-4, 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. Retrieved from [Link]
- Chikhale, R., et al. (2021).
Sources
- 1. 2,4-dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;CAS No.:1449117-31-0 [chemshuttle.com]
- 2. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Analogs with Key Protein Kinase Targets
Introduction: The Rationale for Targeting Protein Kinases with Tetrahydropyridopyrimidine Scaffolds
The 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, particularly in the design of novel anticancer agents. Its rigid, bicyclic framework provides a versatile template for the synthesis of analogs with diverse substitution patterns, enabling fine-tuning of their biological activity. Recent studies have highlighted the potential of tetrahydropyridopyrimidine derivatives as potent inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[1][2][3] Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4][5][6]
This guide provides a comprehensive overview and detailed protocols for the molecular docking of this compound analogs against three key protein kinase targets implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). Research has demonstrated the inhibitory potential of similar fused pyrimidine systems against these kinases, providing a strong rationale for this investigation.[7][8][9] By understanding the molecular interactions between these small molecules and their protein targets, researchers can accelerate the design and optimization of novel, potent, and selective kinase inhibitors.
I. Foundational Concepts: The "Why" Behind the "How"
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). A successful docking study not only provides a static picture of the protein-ligand interaction but also offers insights into the key residues and forces driving the binding event. This knowledge is crucial for structure-based drug design, allowing for the rational modification of a lead compound to improve its potency and selectivity.
The Importance of Protocol Validation
The reliability of any in silico prediction hinges on the robustness of the methodology. Therefore, a critical first step in any molecular docking study is the validation of the docking protocol.[11][12][13] This is typically achieved by "redocking" a co-crystallized ligand back into the active site of its corresponding protein. A successful validation is generally defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the ligand.[1][11][12] This ensures that the chosen docking software and parameters can accurately reproduce a known binding mode.
II. Selecting the Tools of the Trade: Software and Structural Data
For the protocols outlined in this guide, we will utilize a suite of widely accessible and validated software:
-
AutoDock Vina: A powerful and popular open-source program for molecular docking.[2][14][15][16][17]
-
MGLTools (AutoDockTools): A graphical user interface for preparing protein and ligand files for AutoDock Vina.[14][18]
-
PyMOL or UCSF Chimera: Molecular visualization systems for analyzing docking results and creating high-quality images.[2][19]
-
Open Babel: A chemical toolbox used for converting between different chemical file formats.[6]
-
RCSB Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[3][4][7][20]
Target Protein Structures
The selection of appropriate protein structures is paramount for a meaningful docking study. The following crystal structures, obtained from the RCSB PDB, will be used for this study. These structures are of high resolution and contain co-crystallized inhibitors, which are essential for protocol validation.
| Target Protein | PDB ID | Resolution (Å) | Co-crystallized Ligand |
| EGFR | [7] | 2.60 | ATP analog-peptide conjugate |
| [3] | 2.53 | Purine derivative | |
| VEGFR-2 | [5] | 2.49 | Oxazole derivative |
| [20] | 2.10 | BIBF1120 (Nintedanib) | |
| CDK2 | 1.90 | ATP | |
| 1.85 | Diaminopyrimidine inhibitor |
III. The Experimental Workflow: A Step-by-Step Guide
The molecular docking workflow can be conceptually broken down into four main stages: Preparation, Docking, Analysis, and Validation.
Protocol 1: Protein Preparation
Objective: To prepare the receptor protein for docking by removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.
Rationale: Raw PDB files often contain water molecules, ions, and co-factors that may not be relevant to the binding of the ligand of interest.[18][19] Removing these and adding hydrogens, which are often not resolved in crystal structures, ensures a more accurate representation of the protein's electrostatic environment.
Materials:
-
PDB file of the target protein (e.g., 2GS6.pdb)
-
AutoDockTools (ADT)
Procedure:
-
Load the PDB file into ADT.
-
Clean the Protein:
-
Remove all water molecules.
-
Remove any co-factors or ions not essential for binding.
-
Isolate the protein chain of interest if multiple chains are present.
-
-
Add Hydrogens:
-
In ADT, navigate to Edit > Hydrogens > Add.
-
Select "Polar only" and click "OK".
-
-
Assign Charges:
-
Navigate to Edit > Charges > Compute Gasteiger.
-
-
Save as PDBQT:
-
Navigate to Grid > Macromolecule > Choose.
-
Select the prepared protein and save it in PDBQT format (e.g., protein.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.
-
Protocol 2: Ligand Preparation
Objective: To prepare the this compound analogs for docking by generating 3D coordinates, assigning charges, and defining rotatable bonds.
Rationale: Ligands are often designed in 2D. Converting them to 3D, adding hydrogens, and defining their torsional degrees of freedom are crucial for the docking algorithm to explore different conformations within the binding site.[6][9]
Materials:
-
2D structure of the ligand (e.g., in SDF or MOL2 format)
-
Open Babel
-
AutoDockTools (ADT)
Procedure:
-
Generate 3D Coordinates:
-
If starting with a 2D structure, use a tool like Open Babel to generate 3D coordinates and save as a PDB file.
-
Command line example: obabel -i sdf ligand_2d.sdf -o pdb ligand_3d.pdb --gen3d
-
-
Load the 3D Ligand into ADT:
-
Navigate to Ligand > Input > Open.
-
-
Assign Charges and Torsion:
-
ADT will automatically compute Gasteiger charges and detect the torsion tree.
-
-
Save as PDBQT:
-
Navigate to Ligand > Output > Save as PDBQT (e.g., ligand.pdbqt).
-
Protocol 3: Molecular Docking with AutoDock Vina
Objective: To perform the docking of the prepared ligands into the active site of the prepared protein.
Rationale: This protocol utilizes AutoDock Vina's search algorithm to explore the conformational space of the ligand within a defined region of the protein, identifying the most favorable binding poses based on a scoring function.[2][15][16]
Materials:
-
Prepared protein PDBQT file (protein.pdbqt)
-
Prepared ligand PDBQT file (ligand.pdbqt)
-
AutoDock Vina executable
Procedure:
-
Define the Search Space (Grid Box):
-
In ADT, load the prepared protein.
-
Navigate to Grid > Grid Box.
-
Center the grid box on the active site of the protein. The co-crystallized ligand can be used as a reference to define the center.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket. A size of 20x20x20 Å is often a good starting point.
-
Note the coordinates of the center and the dimensions of the box.
-
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) with the following information:
-
The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computational time.[15]
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your files.
-
Execute the following command: vina --config conf.txt --out results.pdbqt --log log.txt
-
This will generate a PDBQT file (results.pdbqt) containing the docked poses of the ligand and a log file (log.txt) with the binding affinities.
-
IV. Interpreting the Results: From Data to Insights
Protocol 4: Analysis of Docking Results
Objective: To analyze the docked poses and binding affinities to understand the protein-ligand interactions.
Rationale: The binding affinity provides a quantitative measure of the predicted binding strength, while visual inspection of the docked poses reveals the specific interactions that contribute to this affinity.[1][8]
Materials:
-
Docking output files (results.pdbqt, log.txt)
-
PyMOL or UCSF Chimera
-
Prepared protein PDBQT file (protein.pdbqt)
Procedure:
-
Analyze the Log File:
-
Open the log.txt file.
-
The file will contain a table of the top-ranked binding poses with their corresponding binding affinities (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.[1]
-
-
Visualize the Docked Poses:
-
Load the protein.pdbqt and results.pdbqt files into PyMOL or Chimera.
-
The results.pdbqt file contains multiple poses. The first pose corresponds to the best-predicted binding mode.
-
-
Identify Key Interactions:
-
Analyze the interactions between the top-ranked pose of the ligand and the protein's active site residues.
-
Identify hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.[1]
-
Note the specific amino acid residues involved in these interactions.
-
Quantitative Data Summary
The following table provides a template for summarizing the docking results for a series of analogs.
| Analog ID | Binding Affinity (kcal/mol) | Key Interacting Residues (H-bonds) | Key Interacting Residues (Hydrophobic) |
| Ligand 1 | -9.5 | Met793, Lys745 | Leu718, Val726, Ala743 |
| Ligand 2 | -8.7 | Met793 | Leu718, Leu844 |
| Ligand 3 | -9.2 | Cys919, Asp1046 | Val848, Val916, Leu1035 |
| Control | -X.X | ... | ... |
Note: The data in this table is for illustrative purposes only.
Protocol 5: Validation of the Docking Protocol
Objective: To validate the accuracy of the docking protocol by redocking the co-crystallized ligand.
Rationale: This step is crucial to ensure that the chosen docking parameters can reliably reproduce a known experimental binding mode, thereby increasing confidence in the predictions for novel ligands.[11][12][13]
Materials:
-
PDB file of the protein with a co-crystallized ligand (e.g., 2GS6.pdb)
-
The co-crystallized ligand extracted as a separate file.
-
AutoDockTools (ADT)
-
AutoDock Vina
-
PyMOL or UCSF Chimera
Procedure:
-
Prepare the Protein and Co-crystallized Ligand:
-
Follow Protocol 1 to prepare the protein.
-
Extract the co-crystallized ligand from the PDB file and save it as a separate PDB file.
-
Follow Protocol 2 to prepare the co-crystallized ligand in PDBQT format.
-
-
Perform Docking:
-
Follow Protocol 3 to dock the prepared co-crystallized ligand back into the prepared protein. The grid box should be centered on the original position of the co-crystallized ligand.
-
-
Calculate RMSD:
-
Load the original PDB file (containing the experimental pose of the ligand) and the docking result file (results.pdbqt) into PyMOL or Chimera.
-
Superimpose the protein backbones of the two structures.
-
Calculate the RMSD between the heavy atoms of the experimental ligand pose and the top-ranked docked pose.
-
An RMSD value below 2.0 Å is considered a successful validation.[1][11][12]
-
V. Conclusion and Future Directions
This guide has provided a detailed framework for conducting molecular docking studies of this compound analogs against EGFR, VEGFR-2, and CDK2. By following these protocols, researchers can gain valuable insights into the potential binding modes and affinities of their compounds, thereby guiding the design of more potent and selective kinase inhibitors. The principles and methodologies described herein are broadly applicable to other protein targets and ligand scaffolds, serving as a foundational resource for computational drug discovery efforts. For further validation of in silico findings, it is recommended to proceed with experimental binding assays.
VI. References
-
How to interprete and analyze molecular docking results? - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
RCSB PDB - 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Retrieved January 19, 2026, from [Link]
-
RCSB PDB - 7SI1: Crystal structure of apo EGFR kinase domain. (n.d.). Retrieved January 19, 2026, from [Link]
-
Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. Retrieved January 19, 2026, from [Link]
-
RCSB PDB - 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino} - (n.d.). Retrieved January 19, 2026, from https://www.rcsb.org/structure/5UGB
-
RCSB PDB - 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. (n.d.). Retrieved January 19, 2026, from [Link]
-
SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! (2025, August 11). YouTube. Retrieved January 19, 2026, from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 19, 2026, from [Link]
-
RCSB PDB - 3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120. (n.d.). Retrieved January 19, 2026, from [Link]
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. (n.d.). Retrieved January 19, 2026, from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Retrieved January 19, 2026, from [Link]
-
(A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.). Retrieved January 19, 2026, from [Link]
-
Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
RCSB PDB - 6XVK: Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor bearing an acrylamide. (n.d.). Retrieved January 19, 2026, from [Link]
-
Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. (2020, April 19). Retrieved January 19, 2026, from [Link]
-
a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
RCSB PDB - 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF- 00337210 (N,2-dimethyl-6-(7-(2-morpholinoethoxy)quinolin-4-yloxy) benzofuran-3-carboxamide). (n.d.). Retrieved January 19, 2026, from [Link]
-
RCSB PDB - 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. (n.d.). Retrieved January 19, 2026, from [Link]
-
Tutorial – AutoDock Vina. (n.d.). Retrieved January 19, 2026, from [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube. (2020, July 18). Retrieved January 19, 2026, from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
-
Preparing the protein and ligand for docking. (n.d.). Retrieved January 19, 2026, from [Link]
-
-
Session 4: Introduction to in silico docking. (n.d.). Retrieved January 19, 2026, from [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States | Journal of Medicinal Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
RCSB PDB - 1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]
-
RCSB PDB - 1JSV: The structure of cyclin-dependent kinase 2 (CDK2) in complex with 4-[(6-amino-4-pyrimidinyl)amino]benzenesulfonamide. (n.d.). Retrieved January 19, 2026, from [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - NIH. (2022, August 3). Retrieved January 19, 2026, from [Link]
-
What is the most simple protocol to prepare the liberary of ligands for molocular docking ? | ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube. Retrieved January 19, 2026, from [Link]
-
RCSB PDB - 1B38: HUMAN CYCLIN-DEPENDENT KINASE 2. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pre-docking filter for protein and ligand 3D structures - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cas 778574-06-4,6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE | lookchem. (n.d.). Retrieved January 19, 2026, from [Link]
-
RCSB PDB - 2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. (n.d.). Retrieved January 19, 2026, from [Link]
-
The structure of the CDK2 kinase (PDB ID: 1B38) displayed by the PMV:... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VEGFR inhibitor [otavachemicals.com]
- 14. selleck.co.jp [selleck.co.jp]
- 15. Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2023249974A2 - Cyclin-dependent kinase 2 inhibitors for medical treatment - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Acellera [acellera.com]
- 20. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in Drug Discovery
Introduction: The Strategic Value of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the spatial presentation of pharmacophoric elements, enabling potent and selective interactions with a variety of biological targets. The fusion of the pyrimidine and tetrahydropyridine rings creates a unique chemical space, offering advantages in terms of metabolic stability, aqueous solubility, and the potential for multiple points of diversification.
This guide focuses on a key intermediate for accessing this scaffold: 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine . The two chlorine atoms on the pyrimidine ring serve as versatile synthetic handles, allowing for sequential and regioselective functionalization. This differential reactivity is the cornerstone of its utility, enabling the construction of diverse compound libraries for hit-finding and lead optimization campaigns. This document provides a comprehensive overview of the synthesis, reactivity, and application of this intermediate, complete with detailed protocols and mechanistic insights for researchers in drug discovery. The pyrido[4,3-d]pyrimidine framework is a key component in the development of various therapeutic agents, including kinase inhibitors and modulators of other important cellular pathways[1].
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound can be achieved through a multi-step sequence, typically involving the construction of a suitably substituted piperidine derivative followed by cyclocondensation to form the pyrimidine ring. While several routes are described in the literature for related structures, a general and adaptable protocol is presented below. This approach leverages commercially available starting materials and established chemical transformations.
Conceptual Synthetic Workflow
The overall strategy involves the formation of a β-amino ester or a related precursor from a piperidin-4-one, which is then cyclized with a source of the pyrimidine ring's C2 and N3 atoms (e.g., formamidine), followed by chlorination.
Caption: General synthetic scheme for this compound.
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis adapted from procedures for analogous heterocyclic systems[2].
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (A Gewald Reaction Analog)
-
To a solution of N-benzyl-4-piperidone (1.0 eq) in ethanol, add ethyl cyanoacetate (1.0 eq), elemental sulfur (1.1 eq), and morpholine (1.2 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the aminothiophene intermediate.
Step 2: Synthesis of 7-benzyl-6,7,8,9-tetrahydro-1H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one
-
Dissolve the product from Step 1 (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol.
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pyrimidinone.
Step 3: Synthesis of 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
-
To a flask containing the pyrimidinone from Step 2 (1.0 eq), add phosphorus oxychloride (POCl₃, 10.0 eq).
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise at 0 °C.
-
Heat the mixture to 100-110 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with solid sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired 2,4-dichloro intermediate.
Regioselective Functionalization: A Tale of Two Chlorines
The synthetic power of this compound lies in the differential electrophilicity of the C2 and C4 positions. In most cases, the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. This is due to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, which is para to a ring nitrogen.
However, this inherent selectivity can be modulated or even inverted through careful selection of reaction conditions, nucleophiles, and catalysts, opening up a vast chemical space for exploration.
Caption: Regioselective functionalization pathways of the 2,4-dichloro intermediate.
Protocol 2: Selective C4-Substitution via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical SNAr reaction that favors substitution at the C4 position.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol.
-
Add the desired amine nucleophile (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Causality Note: The use of a slight excess of the amine and a base at moderate temperatures ensures selective reaction at the more electrophilic C4 position while minimizing disubstitution.
Protocol 3: Subsequent C2-Functionalization via Palladium-Catalyzed Cross-Coupling
After selective functionalization at C4, the remaining chlorine at C2 can be displaced using a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for installing aryl or heteroaryl groups.
-
To a microwave vial, add the C4-substituted-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like potassium carbonate (3.0 eq).
-
Add a mixture of dioxane and water (e.g., 4:1) as the solvent.
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Cool the reaction, filter through a pad of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the 2,4-disubstituted product.
Causality Note: The less reactive C2-Cl bond requires more forcing conditions, such as those provided by palladium catalysis and elevated temperatures, to undergo substitution.
Application in Drug Discovery Programs
The tetrahydropyrido[4,3-d]pyrimidine scaffold has been successfully employed in the discovery of inhibitors for several important drug targets.
Case Study 1: KRAS-G12D Inhibitors
The KRAS oncogene, particularly with the G12D mutation, is a major driver in several cancers, including pancreatic cancer. Researchers have designed and synthesized novel KRAS-G12D inhibitors based on the tetrahydropyrido[3,4-d]pyrimidine core (an isomer of the 4,3-d system, but synthetically analogous)[3][4]. The synthetic strategy relied on the sequential SNAr displacement of the two chlorine atoms to build the final inhibitors[3].
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| 10c | KRAS-G12D | Panc1 | 1.40 | [4] |
| 10k (enzymatic) | KRAS-G12D | - | 0.009 | [4] |
Table 1: Biological activity of representative KRAS-G12D inhibitors.
Case Study 2: PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is a promising target for anticancer therapy. Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent PIM-1 inhibitors with significant cytotoxic effects against cancer cell lines[1]. The synthesis involved building the pyridopyrimidine core and subsequent modifications.
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| 4 | PIM-1 (enzymatic) | - | 0.0114 | [1] |
| 4 | Cytotoxicity | MCF-7 | 0.57 | [1] |
| 10 | PIM-1 (enzymatic) | - | 0.0172 | [1] |
Table 2: Biological activity of representative PIM-1 kinase inhibitors.
Illustrative Drug Discovery Workflow
The use of this compound in a typical kinase inhibitor discovery program would follow a logical progression from library synthesis to lead optimization.
Sources
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for synthesizing 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Welcome to the dedicated technical support guide for the synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure a successful and efficient synthesis. Our guidance is grounded in established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthetic route.
Introduction to the Synthesis
The synthesis of this compound is a critical process for obtaining a versatile intermediate in drug discovery. This scaffold is a key building block for a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] The most common and reliable synthetic approach is a two-step process:
-
Step 1: Cyclocondensation to form the core heterocyclic structure, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione.
-
Step 2: Chlorination of the resulting dione to yield the target 2,4-dichloro product.
This guide will address potential issues in both stages of this synthesis.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Step 1: Synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (Precursor)
Issue 1: Low or No Yield of the Dione Precursor
-
Possible Cause 1: Incomplete Reaction.
-
Explanation: The cyclocondensation reaction requires sufficient time at reflux to proceed to completion. The basicity of the reaction medium, provided by sodium methoxide, is crucial for the deprotonation events that facilitate cyclization.
-
Solution:
-
Ensure the sodium methoxide is fresh and has not been deactivated by moisture.
-
Increase the reflux time. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidone ester is consumed.
-
Confirm that the reaction temperature is at the boiling point of ethanol.
-
-
-
Possible Cause 2: Incorrect pH during Workup.
-
Explanation: The product is precipitated from the reaction mixture by neutralizing the basic solution. If the pH is too low (too acidic), the product may become protonated and more soluble in water. If the pH is too high, the product may remain as its salt and not precipitate.
-
Solution:
-
Carefully adjust the pH to 8-9 using concentrated HCl.[3]
-
Add the acid slowly while cooling the mixture in an ice bath to control exotherms.
-
Check the pH with a calibrated pH meter or pH paper.
-
-
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)
Issue 2: Low Yield of this compound
-
Possible Cause 1: Incomplete Chlorination.
-
Explanation: The conversion of the dione to the dichloro product requires high temperatures to overcome the activation energy of the reaction. Insufficient heating or short reaction times will result in a mixture of starting material, mono-chlorinated intermediate, and the desired product.
-
Solution:
-
Ensure the reaction is heated to a vigorous reflux. The temperature should be around 105-110°C.
-
Extend the reaction time. Monitor by TLC or LC-MS until the starting material is no longer observed.
-
The use of a tertiary amine base, such as N,N-diethylaniline or pyridine, can catalyze the reaction and may improve yields, although it can also complicate purification.[4][5]
-
-
-
Possible Cause 2: Hydrolysis of the Product During Workup.
-
Explanation: The dichloro product is highly susceptible to hydrolysis and can revert to the starting dione or a mono-chloro intermediate upon contact with water, especially under acidic conditions. The quenching of excess POCl₃ is a highly exothermic reaction that can accelerate this decomposition.
-
Solution:
-
After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ by vacuum distillation. This is a critical step to minimize the violence of the subsequent quench.[5]
-
Pour the cooled reaction residue slowly onto a vigorously stirred mixture of crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6] This maintains a basic pH and controls the temperature, protecting the product from hydrolysis.
-
Extract the product immediately into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
-
Caption: Troubleshooting flowchart for low yield in the chlorination step.
Issue 3: Product Purity Issues
-
Possible Cause 1: Formation of Mono-chloro Impurities.
-
Explanation: This is a result of incomplete chlorination as described above.
-
Solution: Drive the reaction to completion by increasing the temperature or reaction time. Purification can be achieved by column chromatography on silica gel.
-
-
Possible Cause 2: Dark-colored, Tarry Product.
-
Explanation: Overheating or extended reaction times can lead to decomposition. The presence of moisture in the starting material can also contribute to side reactions with POCl₃.
-
Solution:
-
Ensure the dione precursor is thoroughly dried under high vacuum before use. Moisture can react with POCl₃, leading to impurities.[7]
-
Avoid excessive heating. Do not exceed the recommended reflux temperature.
-
Purify the crude product by flash column chromatography. A gradient of ethyl acetate in cyclohexane or hexane is typically effective.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is phosphorus oxychloride used for the chlorination? Can other chlorinating agents be used? A: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, making it highly effective for converting the stable amide-like hydroxyl groups of the dione precursor into chlorides.[4][5] While other reagents like thionyl chloride (SOCl₂) in the presence of DMF (Vilsmeier conditions) can be used for similar transformations, POCl₃ is generally the most reliable and widely used reagent for this class of heterocycles due to its high boiling point and reactivity.
Q2: Is it necessary to protect the nitrogen on the piperidine ring before chlorination? A: In the provided protocol, the piperidine nitrogen is protected with a benzyl group. This is highly recommended. An unprotected secondary amine would be reactive towards POCl₃, leading to phosphorylation and other side reactions, which would significantly lower the yield and complicate purification. The benzyl group is stable under the chlorination conditions and can be removed later if required.
Q3: What are the main safety precautions when working with POCl₃? A: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of POCl₃ is extremely exothermic and releases HCl gas. This must be done with extreme care, slowly, and with adequate cooling and ventilation.
Q4: How can I confirm the formation of the final product? A: The formation of this compound can be confirmed by standard analytical techniques:
-
Mass Spectrometry (MS): Look for the correct molecular ion peak with the characteristic isotopic pattern for two chlorine atoms.
-
NMR Spectroscopy (¹H and ¹³C): The disappearance of the N-H protons from the dione precursor and shifts in the aromatic and aliphatic signals will be indicative of product formation.
Optimized Experimental Protocols
Protocol 1: Synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
This procedure is adapted from a known synthesis of a similar scaffold.[3]
| Parameter | Value |
| Reactants | Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate HCl, Urea, Sodium Methoxide |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78°C) |
| Time | 16 hours |
| Workup | Acidification to pH 8-9, Filtration |
Step-by-Step Procedure:
-
To a suspension of methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (1.0 eq) in absolute ethanol, add urea (5.0 eq) and sodium methoxide (4.5 eq).
-
Stir the suspension and heat it to reflux for 16 hours. The reaction mixture will become a thick slurry.
-
After 16 hours, cool the reaction to room temperature and concentrate it to dryness under reduced pressure.
-
Triturate the resulting solid in water and cool the mixture in an ice bath.
-
Adjust the pH to 8-9 by the slow, dropwise addition of concentrated HCl.
-
Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under high vacuum to yield the dione precursor as a solid.
Protocol 2: Synthesis of 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
This procedure is based on general methods for the chlorination of pyridopyrimidinediones.[3][4]
| Parameter | Value |
| Reactant | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione |
| Reagent | Phosphorus Oxychloride (POCl₃) |
| Temperature | Reflux (approx. 105°C) |
| Time | 4-6 hours |
| Workup | Vacuum distillation of excess POCl₃, Quenching, Extraction |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend the dione precursor (1.0 eq) in phosphorus oxychloride (10-15 volumes).
-
Heat the mixture to reflux (approximately 105°C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
[CAUTION: Perform in a well-ventilated fume hood] Remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and carefully, pour the cooled, concentrated residue onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extract the aqueous slurry with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Caption: Simplified mechanism of chlorination with POCl₃.
References
- ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
- Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
- Tao, Y., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(9), 10499-10508.
- BenchChem. (2025).
- RSC Publishing. (2017). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 7(64), 40263-40270.
- ChemShuttle. (n.d.). 2,4-dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
- ResearchGate. (2017, October 3).
- PubMed. (2017, September 20). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 2033-2046.
- ResearchGate. (2008, August).
- ChemicalBook. (n.d.). tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)
- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- PubMed Central. (2025, June 4). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 12345.
- PubMed. (2021, September 15). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128247.
- Common Organic Chemistry. (n.d.).
- Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(1), 50-54.
- ResearchGate. (2014, November 14).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its Derivatives
Welcome to the technical support resource for the purification of 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. These molecules are versatile building blocks in drug discovery, often serving as key intermediates for a range of therapeutic agents.[1][2]
The inherent physicochemical properties of the tetrahydropyrido[4,3-d]pyrimidine core, particularly its basic nitrogen atoms and potential for high polarity, can present unique challenges during purification. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate these challenges and achieve your desired purity targets efficiently.
Core Purification Challenges: A Mechanistic Overview
The primary difficulties in purifying these compounds stem from their chemical nature:
-
Basicity: The pyridine and pyrimidine nitrogen atoms are basic and can interact strongly with acidic stationary phases like silica gel, leading to issues like peak tailing, streaking, and sometimes irreversible adsorption.[3]
-
Polarity: Depending on the derivatives, these compounds can be highly polar, making them difficult to elute from normal-phase columns and challenging to retain on standard reverse-phase columns.[4]
-
Solubility: Solubility can be problematic. Some derivatives may have poor solubility in common non-polar solvents used for normal-phase chromatography, while others might be too soluble in polar solvents, complicating recrystallization efforts.[4]
-
Potential for Impurities: Synthetic routes can sometimes yield side products such as incompletely cyclized intermediates, oxidized aromatic byproducts, or dimeric species that may have similar polarities to the target compound, making separation difficult.[5]
This guide will address these core issues within the context of the most common purification techniques.
Troubleshooting Guide 1: Flash Column Chromatography
Flash column chromatography is the workhorse for routine purification of organic compounds.[6] For pyridopyrimidine derivatives, success hinges on mitigating the compound's interaction with the stationary phase and selecting an optimal mobile phase.
Frequently Asked Questions (Column Chromatography)
Q1: My compound is streaking badly on the TLC plate and the column, resulting in poor separation. What's happening?
A1: This is a classic sign of strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel.[3] This interaction slows down the compound in a non-uniform way, causing it to "drag" or streak.
-
Solution 1: Add a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.[3]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., Hexane/Ethyl Acetate with 0.5% TEA). This is highly effective for most basic compounds.
-
Ammonia in Methanol: For more polar compounds where you are using a methanol-containing mobile phase, a 7N solution of ammonia in methanol can be used as the polar component (e.g., Dichloromethane/ (7N NH3 in MeOH)).[7]
-
-
Solution 2: Change the Stationary Phase. If a basic modifier is not sufficient or is incompatible with your compound, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.[3][8] Be sure to use neutral or basic alumina, as acidic alumina will present the same problem.
-
Reversed-Phase Silica (C18): For highly polar or basic compounds, reversed-phase chromatography may be a better option.[3]
-
Q2: My compound won't elute from the silica column, even with 100% ethyl acetate or 10% methanol in dichloromethane.
A2: This indicates your compound is too polar for the chosen solvent system and is strongly adsorbed to the silica gel.[7]
-
Solution 1: Increase Solvent Polarity. You need a more polar mobile phase to compete with the silica for your compound. Gradually increase the percentage of the polar solvent. A gradient of 0% to 20% methanol in dichloromethane is a common starting point for polar compounds.
-
Solution 2: Use a More Aggressive Solvent System. If methanol isn't strong enough, consider solvent systems containing ammonia, as described in Q1.[7]
-
Solution 3: Pre-adsorb the Sample Carefully. Ensure you are loading the sample onto the column correctly. Dissolve the crude material in a minimal amount of solvent (ideally the mobile phase itself or a stronger solvent like DCM/MeOH) and pre-adsorb it onto a small amount of silica gel. After drying, this solid can be loaded onto the top of the column. This "dry loading" technique often results in better peak shapes than liquid loading in a strong solvent.[9]
Q3: I'm getting very low recovery of my compound from the column. Where did it go?
A3: Low recovery can be due to several factors.
-
Possibility 1: Irreversible Adsorption. Your compound may be too basic or polar and has become permanently stuck to the silica gel. This is common if the compound streaks significantly on TLC. The solutions in Q1 can help prevent this.
-
Possibility 2: Compound Decomposition. The acidic nature of silica gel can cause decomposition of sensitive compounds.[7] To test for this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica. In this case, using a deactivated silica gel, alumina, or switching to a different purification method is necessary.[7]
-
Possibility 3: The Compound is Highly Dilute. The compound may have eluted in a much larger volume of solvent than expected, making it difficult to detect in individual fractions.[7] Try combining and concentrating a larger range of fractions where you expected to see your product.
Workflow & Protocol: Flash Column Chromatography
Step 1: Thin-Layer Chromatography (TLC) Analysis
This is the most critical step for method development.[8]
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Spot the solution on at least 3-4 TLC plates.
-
Prepare different solvent systems for elution. Start with common mixtures like Hexane/Ethyl Acetate (EtOAc) or Dichloromethane/Methanol (DCM/MeOH).
-
Run the plates and visualize under UV light.
-
Goal: Find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.4 and is well-separated from major impurities.[6] If streaking is observed, add 0.5% triethylamine to the chosen solvent system and run a new TLC plate to confirm improvement.
Table 1: Recommended Solvent Systems
| Polarity of Compound | Starting Solvent System | Modifier (if needed) |
| Low to Medium | Hexane / Ethyl Acetate (9:1 to 1:1) | 0.5% Triethylamine |
| Medium to High | Dichloromethane / Methanol (99:1 to 9:1) | 0.5% Triethylamine |
| High / Very Polar | Dichloromethane / (7N NH₃ in MeOH) (95:5 to 8:2) | None (Ammonia included) |
Step 2: Column Preparation and Purification
-
Packing: Securely plug a glass column with cotton or glass wool. Add a thin layer of sand. Prepare a slurry of silica gel in your starting, least polar solvent. Pour the slurry into the column, allowing the solvent to drain while gently tapping to ensure even packing. Add another layer of sand on top.[9]
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent. For best results, pre-adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product), evaporate the solvent until you have a dry, free-flowing powder, and carefully add this powder to the sand layer at the top of the column.
-
Elution: Begin eluting with your starting solvent system. Collect fractions and monitor their contents by TLC.
-
Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the mobile phase during the run (e.g., starting with 10% EtOAc in Hexane and slowly increasing to 40% EtOAc).[9]
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.
Diagram: Column Chromatography Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Guide 2: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds to a high degree.[6] It relies on the difference in solubility of the target compound and impurities in a specific solvent at different temperatures.
Frequently Asked Questions (Recrystallization)
Q1: My compound "oiled out" instead of forming crystals. How do I fix this?
A1: Oiling out occurs when the solution becomes supersaturated and the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound.[3][10]
-
Solution 1: Re-heat and Add More Solvent. Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to make the solution slightly less concentrated. Allow it to cool much more slowly.[3]
-
Solution 2: Slow Cooling. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very slow cooling rate. This gives the molecules time to align into a crystal lattice.
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]
-
Solution 4: Use a Seed Crystal. If you have a tiny crystal of the pure compound, add it to the cooled solution to induce crystallization.[3]
Q2: I have very low recovery of my product after recrystallization.
A2: This is a common issue that usually points to one of two causes.
-
Cause 1: Too Much Solvent Was Used. The single most common mistake is adding too much solvent to dissolve the compound. The goal is to use the minimum amount of hot solvent necessary for complete dissolution.[3] If you used too much, you can try to evaporate some of the solvent and re-cool the solution to recover more product.
-
Cause 2: The Compound is Too Soluble in the Cold Solvent. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If your compound has significant solubility even at low temperatures, you will lose product in the mother liquor. Try cooling the flask in an ice bath to minimize solubility and maximize crystal formation.[4] If recovery is still low, you may need to find a different solvent.
Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.
A3: This suggests that the solution is not supersaturated, or that crystallization is kinetically slow.
-
Solution 1: Reduce Solvent Volume. Your solution may be too dilute. Gently heat the solution and evaporate some of the solvent. Allow it to cool again.
-
Solution 2: Induce Crystallization. Try the techniques from Q1: scratch the flask or add a seed crystal.
-
Solution 3: Change Solvents. The chosen solvent may not be appropriate. You may need to use a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[6] Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution just starts to become cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Test this with small amounts in test tubes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent in portions, swirling and heating, until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, you can place it in an ice bath for 20-30 minutes to maximize yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.[4]
Diagram: Recrystallization Troubleshooting
Sources
- 1. 2,4-dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;CAS No.:1449117-31-0 [chemshuttle.com]
- 2. Cas 778574-06-4,6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE | lookchem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this important synthetic intermediate. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on identifying and mitigating the formation of byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues that may arise during the synthesis of this compound, particularly in the critical chlorination step of the corresponding dihydroxy precursor using phosphoryl chloride (POCl₃).
Issue 1: Low Yield of the Desired Dichloro Product with Significant Amounts of a More Polar Byproduct Detected by TLC/LC-MS.
Probable Cause: This is a classic symptom of either incomplete chlorination or hydrolysis of the desired product during the reaction workup.
In-depth Analysis: The conversion of the tautomeric keto-enol form of the dihydroxypyrimidine precursor to the dichloro product is a two-step process. Incomplete reaction can lead to the formation of monochloro-hydroxy-tetrahydropyrido[4,3-d]pyrimidine. There are two potential isomers of this byproduct: 2-chloro-4-hydroxy- and 4-chloro-2-hydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Furthermore, the dichloro product is susceptible to hydrolysis, and exposure to water during the workup can convert it back to the monochloro-hydroxy byproduct or even the dihydroxy starting material.[1]
Troubleshooting and Optimization Protocol:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and all reagents and solvents must be anhydrous. The presence of moisture will consume the POCl₃ and promote hydrolysis.
-
Optimize Reaction Time and Temperature: The reaction may require prolonged heating to ensure complete conversion. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a modest increase in temperature (e.g., from 100°C to 110°C) may be beneficial.
-
Sufficient Reagent Stoichiometry: Ensure at least two equivalents of POCl₃ are used per hydroxyl group on the pyrimidine ring. Often, a larger excess of POCl₃ is used, where it also serves as the solvent.[2]
-
Careful Workup: The quenching of the reaction mixture is a critical step where hydrolysis can occur.
-
Slowly and cautiously pour the cooled reaction mixture onto crushed ice, ensuring the temperature does not rise significantly.
-
Immediately neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium carbonate solution) to a neutral or slightly basic pH.
-
Promptly extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Re-treatment of the Crude Product: If a significant amount of the monochloro-hydroxy byproduct is isolated, it can be subjected to the chlorination conditions again to drive the reaction to completion.
Issue 2: The Reaction Mixture Turns Dark Brown or Black, and a Tarry Residue is Formed.
Probable Cause: Tar formation is a common issue in reactions involving POCl₃ at elevated temperatures and is indicative of decomposition of the starting material or product.[3]
In-depth Analysis: This decomposition can be triggered by excessive heat, leading to uncontrolled polymerization and degradation.[3] The presence of certain catalysts, such as tertiary amines (e.g., N,N-dimethylaniline), can also contribute to byproduct and tar formation through side reactions with POCl₃.[3] Furthermore, impurities in the dihydroxy starting material can act as initiators for these unwanted polymerization pathways.
Troubleshooting and Optimization Protocol:
-
Strict Temperature Control: Use a temperature-controlled oil bath and add reagents portion-wise to manage any exotherms. Maintain a consistent internal reaction temperature, typically in the range of 90-110°C.
-
Purity of Starting Material: Ensure the 2,4-dihydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine starting material is of high purity. Recrystallization or chromatographic purification of the precursor may be necessary.
-
Alternative Chlorinating Agents: If tarring persists, consider alternative chlorinating agents that may operate under milder conditions. A mixture of phosphorus pentachloride (PCl₅) and POCl₃ can sometimes be more effective at lower temperatures.[4]
-
Use of a Co-solvent: While using a large excess of POCl₃ as both reagent and solvent is common, employing an inert, high-boiling point solvent such as toluene may help to better control the reaction temperature and minimize charring.
Issue 3: Difficulty in Isolating the Product from "Slimy" or Flocculent Byproducts During Workup.
Probable Cause: This is often due to the formation of insoluble phosphate byproducts from the reaction of POCl₃ with water.
In-depth Analysis: The quenching of excess POCl₃ with water leads to the formation of various phosphoric acids and their salts upon neutralization. These can sometimes precipitate as gelatinous or slimy solids, making filtration and phase separation during extraction challenging.[1]
Troubleshooting and Optimization Protocol:
-
Dilution: After quenching and neutralization, adding a larger volume of both the aqueous and organic phases can help to keep the inorganic salts dissolved and improve phase separation.
-
Filtration Aid: If filtration is necessary, using a pad of celite can help to trap the fine, slimy precipitate and prevent it from clogging the filter paper.
-
Solvent Choice for Extraction: Experiment with different extraction solvents. Sometimes, a solvent with a slightly different polarity can improve the separation.
-
Temperature of Extraction: Performing the extraction at a slightly elevated temperature (if the product is stable) can sometimes improve the solubility of byproducts and lead to cleaner phase separation.
Frequently Asked Questions (FAQs)
Q1: What is the role of a tertiary amine (e.g., N,N-dimethylaniline or pyridine) in the chlorination reaction with POCl₃?
A1: Tertiary amines act as catalysts in these reactions. They activate the hydroxyl groups of the pyrimidinedione, making them more susceptible to attack by POCl₃. The amine can also neutralize the HCl that is generated during the reaction. However, it's important to note that these amines can also have side reactions with POCl₃, especially at high temperatures, which can contribute to tar formation.[3]
Q2: Can I use thionyl chloride (SOCl₂) instead of phosphoryl chloride (POCl₃) for the chlorination?
A2: While SOCl₂ is a common chlorinating agent for converting alcohols to alkyl chlorides, its use for the chlorination of dihydroxypyrimidines is less common and may not be as effective as POCl₃ for this specific transformation. POCl₃ is generally the reagent of choice for this class of compounds.
Q3: My NMR spectrum of the final product shows some unidentifiable broad peaks. What could they be?
A3: Broad peaks in the NMR spectrum could be indicative of several things. If they are in the aromatic region, they could be due to residual catalyst (e.g., protonated pyridine or N,N-dimethylaniline). Broad peaks could also suggest the presence of small amounts of polymeric or oligomeric byproducts. Additionally, if the compound is isolated as a hydrochloride salt, this can also lead to peak broadening.
Q4: How can I best purify the crude this compound?
A4: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: If the main impurity is the monochloro-hydroxy byproduct, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or toluene) may be effective.
-
Column Chromatography: Silica gel chromatography is a common method for removing both more polar and less polar impurities. A gradient elution system, for example, with ethyl acetate in hexanes, is often a good starting point.
-
Acid-Base Extraction: If acidic or basic impurities are present, an aqueous acid-base workup can be used to remove them.
Synthetic Pathway and Byproduct Formation
The following diagram illustrates the key transformation in the synthesis of this compound and highlights the potential for byproduct formation.
Caption: Synthetic pathway and common byproduct formation.
Summary of Potential Byproducts
| Byproduct Name | Probable Cause of Formation | Recommended Mitigation Strategy |
| Monochloro-hydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | Incomplete chlorination or hydrolysis of the dichloro product. | Ensure anhydrous conditions, sufficient POCl₃, and optimized reaction time/temperature. Perform a careful, cold, and quick workup. |
| Tarry Polymers | Decomposition of starting material or product at high temperatures. | Strict temperature control, use of high-purity starting materials. |
| Phosphoric Acid Byproducts | Quenching of excess POCl₃ with water. | Dilute the reaction mixture during workup and consider using a filtration aid like celite. |
| Catalyst-Related Byproducts | Side reactions of tertiary amine catalysts with POCl₃. | Consider using a more sterically hindered base or the hydrochloride salt of the amine. |
References
-
Chemistry Stack Exchange. (2019). Rationalising the reactivity of phosphoryl chloride. [Link]
- Google Patents. (1995).
- Google Patents. (1996).
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4384-4393. [Link]
-
Indian Chemical Society. (n.d.). POCl₃-PCl₅ mixture: A robust chlorinating agent. [Link]
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a critical process for the development of various bioactive molecules, including potential therapeutics for neurological disorders and cancer.[1] The most common synthetic route involves a two-step process:
-
Cyclization: Formation of the bicyclic dihydroxy intermediate, 2,4-dihydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
-
Chlorination: Conversion of the dihydroxy intermediate to the final 2,4-dichloro product.
While conceptually straightforward, this synthesis is often plagued by issues such as low yield, incomplete reactions, and the formation of difficult-to-remove impurities. This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter during the synthesis.
A. Low Yield in the Final Product
Question: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low overall yield can stem from inefficiencies in either the cyclization or the chlorination step. Let's break down the potential issues in each stage.
1. Inefficient Cyclization to the Dihydroxy Intermediate:
-
Incomplete Reaction: The initial cyclization to form the pyrimidine ring may not go to completion. This can be due to suboptimal reaction conditions.
-
Troubleshooting:
-
Temperature: Ensure the reaction is heated sufficiently. For similar cyclizations, temperatures around 100°C are often employed.[2]
-
Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS to ensure all starting material is consumed.
-
Reagent Stoichiometry: Ensure the correct molar ratios of your starting materials are used. An excess of one reagent may be necessary to drive the reaction to completion.
-
-
-
Side Reactions: The formation of byproducts during cyclization can significantly reduce the yield of the desired dihydroxy intermediate.
-
Troubleshooting:
-
Control of Reaction Conditions: Strict control of temperature and gradual addition of reagents can minimize side product formation.
-
Purification of Intermediate: It is crucial to purify the 2,4-dihydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine intermediate before proceeding to the chlorination step. This will prevent byproducts from interfering with the subsequent reaction.
-
-
2. Incomplete Chlorination:
-
Insufficient Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common chlorinating agent for this type of transformation.[2][3] Using an insufficient amount will result in incomplete conversion of the dihydroxy intermediate to the dichloro product.
-
Troubleshooting:
-
Stoichiometry: Use a significant excess of POCl₃. Ratios of 5-10 equivalents are not uncommon.
-
Reaction Temperature: The chlorination reaction typically requires heating. Refluxing in POCl₃ is a common practice.
-
-
-
Hydrolysis of the Dichloro Product: The this compound product is susceptible to hydrolysis back to the monochloro-hydroxy or dihydroxy species, especially during workup.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Careful Workup: During the workup, minimize contact with water and use anhydrous solvents for extraction. If an aqueous workup is necessary, perform it quickly at low temperatures.
-
-
Question: I am observing a significant amount of a byproduct that is difficult to separate from my final product. What could it be and how can I avoid its formation?
Answer: A common and troublesome byproduct is the monochloro-hydroxy-tetrahydropyrido[4,3-d]pyrimidine. This arises from incomplete chlorination or partial hydrolysis of the desired dichloro product.
-
Formation during Chlorination: If the chlorination reaction does not go to completion, you will have a mixture of the di-, mono-, and unchlorinated species.
-
Mitigation:
-
Increased POCl₃: As mentioned, a larger excess of phosphorus oxychloride can drive the reaction towards the fully chlorinated product.
-
Extended Reaction Time and Higher Temperature: Ensure the reaction is heated for a sufficient duration at an appropriate temperature to facilitate complete conversion. Monitor by TLC or LC-MS.
-
-
-
Formation during Workup: The dichloro product is reactive and can hydrolyze upon exposure to water or other nucleophiles during the workup and purification stages.
-
Mitigation:
-
Anhydrous Workup: Quench the reaction by carefully adding it to ice-water, but immediately extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate.
-
Anhydrous Solvents and Drying Agents: Use anhydrous solvents for extraction and thoroughly dry the organic layers with a suitable drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
-
Purification: If the monochloro impurity is still present, careful column chromatography may be required for separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective.
-
-
B. Reaction Monitoring and Product Characterization
Question: How can I effectively monitor the progress of my reactions?
Answer: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are invaluable tools for monitoring both the cyclization and chlorination steps.
-
TLC:
-
Mobile Phase: A good starting point for a mobile phase system is a mixture of ethyl acetate and hexanes. You may need to add a small amount of a more polar solvent like methanol for more polar compounds.
-
Visualization: The spots can be visualized under UV light (254 nm). Staining with iodine or potassium permanganate can also be used.
-
-
LC-MS:
-
Monitoring: LC-MS is highly effective for tracking the disappearance of starting materials and the appearance of intermediates and the final product. It also provides mass information, which is crucial for identifying byproducts.
-
Question: What are the expected analytical signatures for my final product, this compound?
Answer: The expected analytical data for the title compound (Molecular Formula: C₇H₇Cl₂N₃, Molecular Weight: 204.05 g/mol ) are as follows[4]:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the tetrahydropyridine ring. The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | Resonances for the seven carbon atoms in the molecule. The carbons attached to chlorine will be significantly downfield. |
| Mass Spec (ESI+) | A prominent peak at m/z = 204.0 (M+H)⁺, with a characteristic isotopic pattern for two chlorine atoms. |
III. Optimized Experimental Protocol
This protocol is a general guideline. Optimization of specific parameters may be necessary based on your experimental setup and starting materials.
Step 1: Synthesis of 2,4-dihydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
A detailed, specific protocol for this precursor's synthesis from readily available starting materials would require further dedicated literature searching beyond the scope of this general guide. The following is a generalized procedure based on common pyrimidine syntheses.
-
Combine the appropriate acyclic precursors in a suitable solvent (e.g., ethanol, DMF).
-
Add a base (e.g., sodium ethoxide, potassium carbonate) to facilitate the cyclization.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a suitable solvent (e.g., cold ethanol, diethyl ether) and dry under vacuum.
-
Purify further by recrystallization if necessary.
Step 2: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dry 2,4-dihydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Optionally, a catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine can be added to facilitate the reaction.[3]
-
Heat the reaction mixture to reflux (approximately 107 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
IV. Visualizing the Workflow
Synthetic Pathway
Caption: General two-step synthesis of the target compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield issues.
V. Safety Precautions
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chlorinated Compounds: The final product and intermediates may be harmful. Avoid inhalation, ingestion, and skin contact.
-
Workup: The quenching of POCl₃ with ice-water is an exothermic reaction and should be performed slowly and cautiously.
This technical support guide provides a framework for understanding and troubleshooting the synthesis of this compound. By carefully considering the points outlined above, researchers can improve their synthetic efficiency and obtain this valuable chemical intermediate with higher yield and purity.
VI. References
-
Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents. (n.d.). Retrieved January 19, 2026, from
-
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. 2,4-dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;CAS No.:1449117-31-0 [chemshuttle.com]
- 2. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 4. 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | C7H7Cl2N3 | CID 44630727 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important heterocyclic building block. Pyridopyrimidines are of significant interest in medicinal chemistry due to their structural similarity to purines, making them valuable scaffolds in drug discovery.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient synthesis.
Synthetic Pathway Overview
The synthesis of this compound is typically a multi-step process. A common route involves the initial construction of the tetrahydropyridopyrimidinone core, followed by a crucial chlorination step. The following diagram illustrates a general synthetic workflow.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Q1: My yield has dropped significantly during the chlorination step upon scaling up. What are the potential causes and how can I optimize the reaction?
A significant drop in yield during the chlorination of the dihydroxy-tetrahydropyrido[4,3-d]pyrimidine precursor is a common scale-up challenge. The key is to control the reaction conditions meticulously.
Causality and Optimization:
-
Reagent Stoichiometry: On a larger scale, ensure the molar ratio of the chlorinating agent, typically phosphorus oxychloride (POCl₃), to the substrate is maintained. An excess of POCl₃ is often necessary to drive the reaction to completion, but a large excess can lead to side reactions and purification difficulties.
-
Temperature Control: This reaction is often exothermic. Inadequate heat dissipation in a larger reactor can lead to localized overheating, causing decomposition of the starting material and product. A gradual addition of the substrate to the POCl₃ at a controlled temperature is recommended.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] Prolonged reaction times at elevated temperatures can lead to the formation of degradation products.
-
Quenching: The quenching of excess POCl₃ with ice-water is highly exothermic and must be performed with extreme caution on a large scale. A slow and controlled addition of the reaction mixture to the quenching solution is crucial to prevent a runaway reaction and potential hydrolysis of the product back to the starting material or mono-chloro species.
| Parameter | Recommendation for Scale-Up |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Stoichiometry | 3-6 equivalents of POCl₃[3] |
| Temperature | 50-110 °C (monitor for exotherms)[4] |
| Reaction Time | 2-5 hours (monitor by HPLC)[3] |
| Quenching | Slow addition to ice-water with vigorous stirring |
Q2: I'm observing persistent impurities in my final product. What are the likely culprits and how can I improve the purity?
Impurity profiling is critical in drug development. The common impurities in this synthesis often arise from incomplete reactions or side reactions during work-up.
Common Impurities and Mitigation Strategies:
-
Mono-chlorinated Intermediate: This arises from incomplete chlorination. To minimize this, ensure sufficient POCl₃ and adequate reaction time and temperature.
-
Hydroxy Byproducts: These can form during the quenching step if the dichlorinated product is exposed to water for an extended period at elevated temperatures. A rapid and cold quench is beneficial.
-
Unreacted Starting Material: This indicates an incomplete reaction. Re-evaluate the reaction conditions (temperature, time, stoichiometry).
Purification Protocol:
-
Extraction: After quenching, the product is typically extracted into an organic solvent like ethyl acetate.[5]
-
Washes: Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.
-
Chromatography: Column chromatography is often necessary to achieve high purity. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 3. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 4. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde - Google Patents [patents.google.com]
Troubleshooting guide for Suzuki coupling reactions involving 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Welcome to the technical support center for Suzuki coupling reactions involving the challenging substrate, 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's mechanics to empower you to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
Low or nonexistent yields in Suzuki couplings with dichlorinated pyridopyrimidines often point to a few critical areas. Given the electron-deficient nature of the pyrimidine ring, these substrates are generally reactive in cross-coupling reactions.[1] However, several factors can impede success:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its coordinating ligand is paramount. While standard catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, they may not be optimal for all substrates and coupling partners.[2][3] The nitrogen atoms within the pyridopyrimidine core can coordinate with the palladium center, potentially leading to catalyst deactivation.
-
Base Selection and Strength: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[4] Its strength and solubility can significantly influence the reaction's success. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
-
Solvent System: The solvent not only dissolves the reactants but also influences the catalyst's activity and stability. Aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), often mixed with water, are frequently employed.[2] The presence of water can be beneficial, aiding in the formation of the hydrophilic boronate species (RB(OH)₃⁻).[2]
-
Reaction Temperature: Inadequate thermal energy can lead to a sluggish or stalled reaction. For less reactive chloro-substrates, temperatures around 100°C are often necessary to drive the reaction to completion.[2]
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to atmospheric oxygen. Insufficient degassing of the reaction mixture can cause catalyst oxidation and a subsequent loss of activity.[5]
-
Quality of Boronic Acid: The purity of the boronic acid is critical. Boronic acids are susceptible to side reactions like protodeboronation (hydrolysis) and homocoupling, particularly at elevated temperatures.[6][7]
Q2: I'm observing significant side products in my reaction. What are the likely culprits and how can I minimize their formation?
The formation of side products is a common challenge. The most prevalent unwanted products in a Suzuki coupling are:
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. This side reaction is often promoted by the presence of oxygen and can be mitigated by ensuring a thoroughly degassed reaction environment.[5]
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. This can be a significant issue, especially with electron-deficient or sterically hindered boronic acids.[6] Using anhydrous conditions or employing boronic esters, which are generally more stable, can help reduce this side reaction.[5]
-
Hydrolysis of the Chloropyrimidine: The chloro substituents on the pyrimidine ring can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures, leading to the formation of hydroxypyrimidines. Careful selection of the base and reaction temperature can minimize this.
Q3: How can I control the regioselectivity of the Suzuki coupling on the this compound core?
For 2,4-dichloropyrimidine systems, the C4 position is generally more reactive towards Suzuki coupling. This preference is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond.[2][8] To achieve selective coupling at the C4 position, a careful optimization of reaction conditions is necessary. Using a stoichiometric amount of the boronic acid is a common strategy to favor monosubstitution.
For selective coupling at the C2 position, which is less reactive, more specialized conditions are often required. This might involve the use of specific ligands, such as bulky N-heterocyclic carbenes (NHCs), which have been shown to influence the regioselectivity in similar dihalopyrimidine systems.[9]
Troubleshooting Guide: A Systematic Approach
When a Suzuki coupling with this compound fails or gives poor results, a systematic approach to troubleshooting is essential.
Problem: No Reaction or Very Low Conversion
If you observe little to no formation of the desired product, consider the following steps, starting with the most likely culprits.
Step 1: Verify Reagent and Catalyst Integrity
-
Palladium Catalyst: How old is your catalyst? Was it stored under an inert atmosphere? Palladium catalysts, particularly Pd(0) sources like Pd(PPh₃)₄, can degrade upon exposure to air. Consider using a fresh batch or a more stable precatalyst like PdCl₂(dppf).
-
Boronic Acid: Check the purity of your boronic acid. Has it been stored properly to prevent decomposition? Consider recrystallizing it or purchasing a fresh bottle.
-
Solvents: Ensure your solvents are anhydrous and have been properly degassed.
Step 2: Optimize Reaction Conditions
The interplay between the catalyst, ligand, base, and solvent is critical. A systematic screening of these parameters is often the most effective way to identify optimal conditions.
| Parameter | Recommendation | Rationale |
| Catalyst | Screen Pd(PPh₃)₄, PdCl₂(dppf), and a Pd(OAc)₂/ligand system. | Different catalysts have varying activities and stabilities. PdCl₂(dppf) is often more robust. |
| Ligand | For Pd(OAc)₂, try bulky, electron-rich phosphine ligands like SPhos or XPhos. | These ligands can enhance the rate of oxidative addition and reductive elimination. |
| Base | Test K₂CO₃, K₃PO₄, and Cs₂CO₃. | The choice of base affects the transmetalation step; stronger bases can sometimes improve yields but may also promote side reactions. |
| Solvent | A 2:1 mixture of 1,4-dioxane and water is a good starting point.[2] | This solvent system often provides a good balance of solubility for both the organic and inorganic reagents. |
| Temperature | Start at 100°C and consider increasing to 120°C if no reaction is observed. | Higher temperatures can overcome the activation energy barrier for the C-Cl bond activation. |
Step 3: Consider Microwave Irradiation
Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often with lower catalyst loadings.[2][3] A typical starting point would be 15 minutes at 100-120°C.
Problem: Issues with Regioselectivity
If you are struggling to achieve the desired monosubstitution at the C4 position or are seeing a mixture of products, consider the following:
-
Stoichiometry: Carefully control the stoichiometry of your boronic acid. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion, but a larger excess may lead to disubstitution.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction once the starting material is consumed can prevent the formation of the disubstituted product.
-
Ligand Effects: The steric and electronic properties of the ligand can influence regioselectivity. Experimenting with different ligands may be necessary to achieve the desired outcome.
Experimental Workflow & Diagrams
Generalized Suzuki Coupling Protocol
-
To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.1 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Add the palladium catalyst (and ligand, if applicable) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate workup and purification.
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
-
Klanić, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(2), 439. Available at: [Link]
-
Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(26), 4479-4481. Available at: [Link]
-
Klanić, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. Available at: [Link]
-
Klanić, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
-
Handy, S. T., & Zhang, Y. (2006). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5032. Available at: [Link]
-
LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Wikipedia. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(12), 3128-3142. Available at: [Link]
-
Ghaffari, B., et al. (2021). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Nature Chemistry, 13(10), 966-972. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Jackson, O. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(4), 1765-1774. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. Available at: [Link]
Sources
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-Based Inhibitors
Welcome to the technical support center for researchers working with 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-based inhibitors. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of enhancing inhibitor selectivity. As a senior application scientist, my goal is to blend technical precision with practical, field-tested insights to support your drug discovery and development efforts.
Introduction: The Promise and Challenges of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The this compound core is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its structural features make it a valuable starting point for the synthesis of potent inhibitors targeting a range of biological entities, including protein kinases. However, a common hurdle in the development of kinase inhibitors is achieving high selectivity, due to the conserved nature of the ATP-binding site across the kinome.[1] This lack of selectivity can lead to off-target effects, complicating the interpretation of experimental results and potentially causing toxicity in therapeutic applications.[2][3]
This support center will guide you through the critical aspects of working with this scaffold to maximize the selectivity of your inhibitors.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise when working with this compound-based inhibitors.
Q1: Why is achieving kinase selectivity so challenging with pyrimidine-based scaffolds?
A1: The pyrimidine core is a bioisostere of the adenine ring of ATP, which allows it to bind effectively to the hinge region of the ATP-binding pocket in many kinases.[1] This fundamental interaction is a double-edged sword: while it provides a strong foundation for potent inhibition, the high degree of conservation in the ATP-binding site across the kinome often leads to broad-spectrum activity and off-target effects.[1] Enhancing selectivity, therefore, requires strategic chemical modifications that exploit the subtle differences in the topology and amino acid composition of the active sites of different kinases.
Q2: What are the initial steps to assess the selectivity of a novel inhibitor based on this scaffold?
A2: A tiered approach is often the most efficient. Start with a broad kinase panel screen at a single high concentration (e.g., 1 or 10 µM) to identify the primary targets and any potent off-targets. For hits that show significant inhibition (e.g., >70%), a follow-up dose-response analysis (IC50 determination) is necessary to quantify the potency. This initial screen will provide a "selectivity score" and guide further optimization efforts.
Q3: My inhibitor shows potent activity against the target kinase in a biochemical assay but has weak or no effect in a cell-based assay. What could be the reason?
A3: This discrepancy is a common challenge and can be attributed to several factors:
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
High Cellular ATP Concentration: The high intracellular concentration of ATP (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a significant drop in apparent potency.
-
Metabolic Instability: The inhibitor may be rapidly metabolized within the cell.
-
Compound Aggregation: The inhibitor may form aggregates in the assay medium, leading to non-specific inhibition in biochemical assays that is not replicated in the cellular environment.
Q4: Can this scaffold be used to target proteins other than kinases?
A4: Yes, the versatility of the tetrahydropyrido[4,3-d]pyrimidine scaffold has been demonstrated in its application as an antagonist for the Smoothened (Smo) receptor, a G-protein coupled receptor (GPCR) involved in the Hedgehog signaling pathway.[2][4][5] This highlights the potential for this scaffold to be adapted for a variety of biological targets beyond the kinome.
Troubleshooting Guides
This section provides structured guidance for overcoming common experimental hurdles.
Issue 1: High Variability or Poor Reproducibility in Kinase Assays
-
Symptoms: Inconsistent IC50 values between experiments, large error bars, or a "shotgun" pattern in selectivity profiling data.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility/Aggregation | 1. Visual Inspection: Check for precipitate in your stock solution and assay wells. 2. Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. 3. Solubility Measurement: Determine the kinetic solubility of your compound in the assay buffer. 4. Stock Solution Preparation: Ensure your DMSO stock is fully dissolved before serial dilution. |
| Pipetting Inaccuracy | 1. Pipette Calibration: Regularly calibrate your pipettes. 2. Reverse Pipetting: Use reverse pipetting for viscous solutions. 3. Consistent Technique: Maintain a consistent tip immersion depth and dispensing speed. |
| Reagent Instability | 1. Enzyme Activity: Aliquot and store the kinase at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. ATP Degradation: Prepare fresh ATP solutions for each experiment. 3. Substrate Integrity: Ensure the substrate is of high purity and has not degraded. |
| Assay Plate Edge Effects | 1. Avoid Outer Wells: Do not use the outermost wells of the assay plate, as they are prone to evaporation. 2. Humid Environment: Use a humidified incubator or plate sealer to minimize evaporation. |
Issue 2: Unexpected Cellular Phenotype or Toxicity
-
Symptoms: The observed cellular effect does not align with the known function of the primary kinase target, or significant cytotoxicity is observed at concentrations where the primary target should not be fully inhibited.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | 1. Broad Kinome Screen: Perform a comprehensive kinase selectivity screen (e.g., against >400 kinases) to identify unintended targets. 2. Orthogonal Inhibitor: Use a structurally distinct inhibitor of the same primary target to see if it recapitulates the observed phenotype. 3. Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the primary target and assess if the phenotype is still observed with your compound. |
| Non-Kinase Off-Target Effects | 1. Target-Agnostic Profiling: Consider broader pharmacological profiling against other target classes (e.g., GPCRs, ion channels). 2. Inactive Analog Control: Synthesize and test a close structural analog of your inhibitor that is inactive against the primary target. If the phenotype persists, it is likely an off-target effect. |
| Compound-Specific Toxicity | 1. Cytotoxicity Assays: Perform cytotoxicity assays in multiple cell lines, including a cell line that does not express the primary target. 2. Structural Alerts: Analyze the inhibitor's structure for any known toxicophores. |
Experimental Protocols
Protocol 1: Enhancing Selectivity through Structure-Activity Relationship (SAR) Studies
A systematic SAR study is crucial for improving the selectivity of your inhibitor. The this compound scaffold offers multiple points for chemical modification.
Workflow for SAR-Driven Selectivity Enhancement:
Caption: A workflow for SAR-driven selectivity enhancement.
Key Considerations for Modification:
-
Position 2 and 4 Substitutions: The two chlorine atoms are excellent handles for nucleophilic substitution. Introducing different amine or alkoxy groups can probe interactions with specific pockets within the active site. Bulky substituents can be used to create steric hindrance with residues in off-target kinases.
-
Position 6 Substitution: Modification at this position can influence the orientation of the scaffold within the binding pocket and can be used to target regions outside the highly conserved hinge-binding area.
-
Exploiting Non-Conserved Residues: Analyze the sequence alignment of your target kinase with closely related off-targets. Design modifications that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues in the target kinase.
Protocol 2: ATP-Competitive Binding Assay
This assay helps to confirm the mechanism of action of your inhibitor and to understand how its potency is affected by ATP concentration.
Step-by-Step Procedure:
-
Prepare Reagents:
-
Kinase, substrate, and ATP solutions in a suitable kinase buffer.
-
Your inhibitor, serially diluted in DMSO.
-
-
Assay Setup:
-
Perform the kinase assay at a low ATP concentration (e.g., at or below the Km for ATP).
-
In a parallel experiment, perform the assay at a high ATP concentration (e.g., 10-fold to 100-fold above the Km).
-
-
Data Analysis:
-
Generate dose-response curves and calculate the IC50 value for your inhibitor at both low and high ATP concentrations.
-
-
Interpretation:
-
A significant rightward shift in the IC50 curve at the high ATP concentration is indicative of an ATP-competitive inhibitor. The magnitude of this shift can provide insights into the inhibitor's affinity relative to ATP.
-
Decision Tree for ATP Competition Results:
Caption: A decision tree for interpreting ATP competition assay results.
Data Presentation
Table 1: Example Selectivity Profile of a Hypothetical Tetrahydropyrido[4,3-d]pyrimidine Inhibitor
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Target Kinase A | 15 | 98% |
| Off-Target Kinase B | 250 | 85% |
| Off-Target Kinase C | 1,500 | 40% |
| Off-Target Kinase D | >10,000 | <10% |
This structured presentation of data allows for a quick assessment of the inhibitor's potency and selectivity.
Conclusion
Enhancing the selectivity of this compound-based inhibitors is a challenging yet achievable goal. A systematic and data-driven approach, combining rational drug design, robust biochemical and cellular assays, and proactive troubleshooting, is essential for success. This technical support center provides a framework to guide your research and help you overcome the common hurdles in developing highly selective and potent kinase inhibitors.
References
-
Cui, J., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. [Link]
-
PubMed. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. [Link]
-
MDPI. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Science. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]
-
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
Sources
Technical Support Center: Addressing Solubility Challenges of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives in Biological Assays
Welcome to the technical support center for researchers working with 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you overcome solubility hurdles in your biological assays, ensuring reliable and reproducible data.
Introduction
The this compound scaffold is a key pharmacophore in the development of various therapeutic agents. However, like many heterocyclic compounds, its derivatives can exhibit poor aqueous solubility, leading to challenges in biological assays.[1][2][3] This guide will walk you through understanding and addressing these issues, from initial stock solution preparation to advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative won't dissolve in my aqueous assay buffer. What is the most common reason for this?
A: Precipitation in aqueous buffer, even when starting from a clear DMSO stock, is typically due to the compound's low aqueous solubility.[4] Many organic compounds, while soluble in aprotic solvents like dimethyl sulfoxide (DMSO), will crash out of solution when diluted into a water-based medium where their solubility limit is surpassed.[4] This is a common issue in drug discovery and high-throughput screening.[1][2]
Q2: I have a clear stock solution of my compound in DMSO. Why am I still seeing precipitation in my final assay plate?
A: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The significant change in solvent polarity upon dilution can drastically reduce the compound's solubility, causing it to precipitate.[4] This is often a matter of kinetic versus thermodynamic solubility; the compound may not have sufficient time to reach a stable, dissolved state in the new aqueous environment.[5]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A: A final DMSO concentration of 0.1% to 0.5% is a widely accepted standard for most cell-based assays.[4][6] While some cell lines can tolerate up to 1%, higher concentrations can exert toxic or off-target effects, potentially confounding your results.[7][8][9] It is crucial to maintain a consistent final DMSO concentration across all wells, including vehicle controls.[9]
Q4: How can the pH of my assay buffer affect the solubility of my this compound derivative?
A: The pyrimidine group in your compound has a weakly basic nature.[10] This means its solubility is likely pH-dependent. At a lower pH, the nitrogen atoms on the pyrimidine ring can become protonated, leading to a charged species with significantly higher aqueous solubility. Conversely, at a higher pH, the compound will be in its neutral, less soluble form. Consider the pKa of your specific derivative to optimize the buffer pH for maximum solubility, while ensuring it remains compatible with your biological assay.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
Possible Cause: The compound is exceeding its aqueous solubility limit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Protocol for Solubility Enhancement:
-
Co-Solvent System:
-
Prepare stock solutions of your compound in 100% DMSO.
-
In a separate tube, prepare your assay buffer with a co-solvent such as polyethylene glycol 400 (PEG 400) or ethanol. A final co-solvent concentration of 1-5% is a good starting point.
-
Add the DMSO stock to the co-solvent-containing buffer.
-
Visually inspect for precipitation.
-
-
Cyclodextrin Inclusion Complex:
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[11][12][13][][15]
-
Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer (e.g., 1-10% w/v).
-
Add your DMSO stock solution to the HP-β-CD solution.
-
Vortex and allow to equilibrate. This can form an inclusion complex that is more water-soluble.[11][15]
-
Issue 2: High Background or Unexpected Activity in Vehicle Control Wells
Possible Cause: The concentration of DMSO is exerting its own biological effects. Even at low concentrations, DMSO is not entirely inert.[9][16]
Troubleshooting Steps:
-
Determine the No-Effect Concentration: Run a dose-response curve with DMSO alone on your specific cell line or assay system to find the highest concentration that does not cause a significant effect.[9]
-
Match DMSO Concentrations: Ensure the final DMSO concentration is identical in all experimental and control wells.[9]
-
Minimize Exposure Time: Reduce the incubation time of your biological system with DMSO-containing media as much as possible.[9]
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Cause: Incomplete dissolution or precipitation of the compound during the assay.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent assay results.
Data Summary: Common Solubilizing Agents
| Excipient | Typical Starting Concentration | Mechanism of Action | Considerations |
| DMSO | < 0.5% in final assay | Polar aprotic solvent | Potential for cellular toxicity at higher concentrations.[6][7][8] |
| Ethanol | 1-5% | Co-solvent | Can have biological effects and may not be suitable for all assays. |
| PEG 400 | 1-10% | Co-solvent | Generally well-tolerated in many in vitro and in vivo systems.[1] |
| HP-β-CD | 1-10% (w/v) | Forms inclusion complexes | Can sometimes interfere with ligand-receptor binding.[11][15] |
Advanced Strategies
For particularly challenging compounds, more advanced formulation approaches may be necessary, especially for in vivo studies. These can include:
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area for dissolution.[17][18]
-
Solid Dispersions: The drug is dispersed in an inert carrier at the solid state, which can enhance dissolution rates.[17][18]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating in lipid-based systems like emulsions or oily solutions can be effective.[19]
These advanced strategies often require specialized equipment and expertise in formulation science.[19][20][21]
Conclusion
Addressing the solubility of this compound derivatives is a critical step in obtaining reliable biological data. By systematically evaluating solvents, co-solvents, and other excipients, researchers can overcome these challenges. Always validate your chosen solubilization method to ensure it does not interfere with the biological assay.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
- Preclinical Formulations: Insight, Strategies, and Practical Consider
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Preclinical Drug Development Process: Formulation and Development Aspects. IntechOpen.
- Formulation Development Strategy: Preclinical PK, PD, and TK Consider
- DMSO in cell based assays. Scientist Solutions.
- How to enhance drug solubility for in vitro assays?.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence.
- Considerations regarding use of solvents in in vitro cell based assays.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
- Adjusting for the effects of DMSO on cell line growth and viability in experiments. Benchchem.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Biological assay challenges from compound solubility: strategies for bioassay optimization.
- How to prevent "Antibacterial agent 102" precipit
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- Dimethyl sulfoxide. Wikipedia.
- 2,4-dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. ChemShuttle.
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,4-dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;CAS No.:1449117-31-0 [chemshuttle.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 17. longdom.org [longdom.org]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Modifying the 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold to improve pharmacokinetic properties
Welcome to the technical support center for the 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold. This versatile heterocyclic core is a valuable building block in medicinal chemistry, appearing in programs targeting a range of biological targets.[1][2][3] However, like any privileged scaffold, optimizing its pharmacokinetic (PK) profile is critical for advancing a lead candidate. This guide provides troubleshooting advice and experimental protocols to address common challenges encountered during the drug discovery process.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Aqueous Solubility Challenges
Question 1: My substituted tetrahydropyrido[4,3-d]pyrimidine analog shows potent activity but has extremely low aqueous solubility, leading to inconsistent results and concerns about oral bioavailability. What's causing this and how can I fix it?
Answer:
This is a frequent challenge. The inherent planarity and potential for crystalline packing of the core, especially when decorated with lipophilic substituents at the C2 and C4 positions, can lead to poor aqueous solubility.[4] This issue is often compounded by chlorine atoms, which increase the molecule's overall hydrophobicity.[5] Poor solubility can result in low absorption and nonlinear pharmacokinetic profiles at higher doses.[6]
Here is a systematic approach to diagnose and address the problem:
Troubleshooting Workflow: Improving Aqueous Solubility
Caption: Workflow for identifying and mitigating metabolic liabilities.
Recommended Modification Strategies:
-
Blocking Metabolism: Once a soft spot is identified, you can directly block it.
-
Halogenation: Placing a fluorine or chlorine atom at a site of oxidation (e.g., the para-position of a phenyl ring) is a classic strategy to prevent metabolism at that site. [7] * Deuteration: Replacing a C-H bond at a metabolic hotspot with a C-D bond can slow the rate of metabolism due to the kinetic isotope effect.
-
-
Lowering Lipophilicity (LogP/LogD): Highly lipophilic compounds tend to be better substrates for CYP enzymes.
-
Introducing Steric Hindrance: Bulky groups near a metabolic site can sterically shield it from the enzyme's active site.
Experimental Protocol: Human Liver Microsomal Stability Assay
This assay determines the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs. [9] Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Positive control compounds (e.g., Verapamil - high clearance; Dextromethorphan - moderate clearance)
-
Ice-cold acetonitrile (ACN) with an internal standard (IS) for quenching
-
96-well plates, LC-MS/MS system
Procedure:
-
Prepare Microsomal Solution: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer. Keep on ice.
-
Prepare Reaction Mixture: In a 96-well plate, add the HLM solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test compound to the wells to achieve a final concentration (typically 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system. [10]For a negative control (T=0), add ice-cold ACN with IS before adding the NADPH system.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold ACN with IS to the respective wells. [9]6. Sample Preparation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). [9]
Section 3: Permeability and Efflux
Question 3: My compound has good solubility and metabolic stability, but in vivo exposure is still poor. Could permeability be the issue?
Answer:
Yes, poor permeability across the intestinal wall is a major barrier to oral bioavailability, even for soluble and stable compounds. [4]Furthermore, your compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, reducing net absorption. [11]The Caco-2 permeability assay is the industry standard for assessing both passive permeability and active efflux. [12] Interpreting Caco-2 Assay Results:
-
Apparent Permeability (Papp): This value reflects the rate of transport across the Caco-2 cell monolayer.
-
Efflux Ratio (ER): This is the ratio of Papp in the basolateral-to-apical (B→A) direction to the Papp in the apical-to-basolateral (A→B) direction. An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter. [11] Table 2: General Caco-2 Permeability Classification
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Absorption |
| > 10 | High | > 90% |
| 1 - 10 | Moderate | 20 - 90% |
| < 1 | Low | < 20% |
Strategies to Improve Permeability / Mitigate Efflux:
-
Mask Polar Groups: While polar groups help solubility, too many can hinder passive diffusion across the lipid cell membrane. Temporarily masking hydrogen bond donors via prodrug strategies (e.g., esters) can be effective.
-
Reduce Rotatable Bonds: Conformationally rigid molecules often show better permeability than highly flexible ones.
-
Optimize Lipophilicity: There is often a "sweet spot" for LogP/LogD. Permeability tends to increase with lipophilicity up to a point, after which solubility limitations can dominate.
-
Circumvent Efflux: This is challenging. Sometimes, minor structural modifications can disrupt the recognition of the compound by the efflux transporter without affecting target potency. This often involves subtle changes to the size, shape, and hydrogen bonding patterns of the molecule.
References
-
The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (2025). ResearchGate. [Link]
-
Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs. [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). RSC Advances. [Link]
-
How chlorine in molecules affects biological activity. (n.d.). Eurochlor. [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2025). ChemRxiv. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). MedChemComm. [Link]
-
Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. (2011). Journal of Medicinal Chemistry. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances. [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017). ACS Chemical Neuroscience. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Drug Modifications to Improve Stability. (n.d.). Open Library Publishing Platform. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (n.d.). PubMed. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017). PubMed. [Link]
-
Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. (2018). PubMed. [Link]
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Enhance Metabolic Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. longdom.org [longdom.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. wjbphs.com [wjbphs.com]
Column chromatography conditions for purifying 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs
Welcome to the Technical Support Center for the purification of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chromatographic principles and practical experience in the field of heterocyclic chemistry.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of this compound analogs.
Question 1: I'm observing poor separation of my target compound from its impurities, resulting in overlapping spots on TLC and mixed fractions from the column. What should I do?
Answer:
Poor separation is a frequent challenge, often stemming from an inappropriate solvent system or issues with the stationary phase. Here’s a systematic approach to troubleshoot this problem:
-
Optimize the Mobile Phase: The polarity of your eluent is critical. The goal is to find a solvent system that provides a good separation of Rf values between your desired compound and impurities on a Thin Layer Chromatography (TLC) plate.
-
Systematic Solvent Screening: Begin by testing a range of solvent systems with varying polarities. A common starting point for nitrogen-containing heterocycles is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1]
-
Adjusting Polarity: If your compounds are moving too slowly (low Rf), increase the polarity of the mobile phase by adding more of the polar solvent. Conversely, if they are moving too quickly (high Rf), decrease the polarity.[2]
-
Introducing a Third Solvent: Sometimes, a two-solvent system is insufficient. Adding a small amount of a third solvent, like methanol, can significantly alter the selectivity of the separation.
-
-
Consider a Gradient Elution: If a single solvent system (isocratic elution) fails to separate all components, a gradient elution is recommended. Start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your target compound and then the more polar impurities.[2]
-
Check for Compound Streaking: Basic compounds like pyridopyrimidines can interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing or streaking.
Question 2: My compound seems to be stuck on the column. Even with a highly polar solvent system, I'm getting very low recovery. What could be the problem?
Answer:
This issue can be due to either very strong adsorption to the stationary phase or decomposition of the compound on the column.
-
Irreversible Adsorption: Highly polar compounds can bind very strongly to silica gel.
-
Drastic Polarity Increase: Try flushing the column with a much more polar solvent, such as a mixture of dichloromethane and methanol, or even pure methanol.
-
-
On-Column Decomposition: The acidic nature of silica gel can cause the decomposition of sensitive compounds.[4]
-
Test for Stability: Before running a large-scale column, it's wise to test the stability of your compound on silica gel. Spot your compound on a TLC plate and let it sit for a few hours before developing it. If you observe new spots, your compound is likely decomposing.[2][4]
-
Alternative Stationary Phases: If your compound is unstable on silica, consider using a different stationary phase.[2]
-
Neutral or Basic Alumina: Alumina is a good alternative for basic compounds. It is available in neutral, acidic, and basic forms. For your pyridopyrimidine analogs, neutral or basic alumina would be the most suitable.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography using a C18-functionalized silica gel can be an excellent option.[5][6] In this technique, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and non-polar compounds elute later.
-
-
Question 3: After purification, my final product is still impure, and the yield is low. How can I improve this?
Answer:
This can be a result of several factors, including column overloading, improper column packing, or co-eluting impurities.
-
Column Overloading: Loading too much crude material onto the column is a common mistake that leads to poor separation.[2]
-
Rule of Thumb: A general guideline is to load an amount of crude material that is 1-2% of the mass of the stationary phase. For difficult separations, this may need to be reduced further.
-
-
Proper Column Packing: A well-packed column is essential for good separation. Ensure that the silica gel is packed uniformly without any cracks or channels.
-
Slurry Packing: The recommended method is to prepare a slurry of the silica gel in the initial mobile phase and pour it into the column.[1]
-
-
Sample Loading Technique: The way you load your sample onto the column can significantly impact the separation.
-
Wet Loading: Dissolve your sample in a minimal amount of the mobile phase and carefully apply it to the top of the column.[7]
-
Dry Loading: If your sample is not very soluble in the mobile phase, you can use the dry loading technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound analogs?
A1: For most applications, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice. However, due to the basic nature of the pyridopyrimidine core, you might encounter peak tailing. In such cases, or if your compound is unstable on silica, consider using neutral or basic alumina . For highly polar analogs, reversed-phase C18 silica gel is a powerful alternative.[5][6]
Q2: How do I choose the right mobile phase for my column?
A2: The ideal mobile phase is determined by running preliminary TLCs. A good mobile phase system will give your target compound an Rf value between 0.2 and 0.4, with clear separation from impurities. For pyridopyrimidine analogs, common solvent systems include:
Remember to add a small amount of triethylamine (0.1-1%) if you observe streaking on the TLC plate.[2]
Q3: What is a typical procedure for packing a silica gel column?
A3: A well-packed column is crucial for a successful separation. Here is a general protocol for slurry packing:
-
Select the Right Column Size: Choose a column with a diameter and length appropriate for the amount of material you need to purify.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to form a slurry.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Pour the silica slurry into the column in one continuous motion.
-
Settle the Packing: Gently tap the column to dislodge any air bubbles and help the silica settle uniformly. Open the stopcock and allow some solvent to drain to further compact the bed.
-
Add a Protective Layer: Once the silica has settled, add a thin layer of sand on top to prevent the silica bed from being disturbed when you add your sample and more eluent.
Q4: How can I monitor the progress of my column chromatography?
A4: The progress of the separation is monitored by collecting fractions and analyzing them by TLC. Spot each fraction (or every few fractions) on a TLC plate, alongside your crude material and a pure standard if available. This will allow you to identify which fractions contain your desired compound and to decide when to change the solvent polarity if you are running a gradient.
Data and Protocols
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Typical Ratio (v/v) | Polarity | Notes |
| Hexane:Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Good starting point for less polar analogs. |
| Dichloromethane:Methanol | 99:1 to 9:1 | Medium to High | Effective for more polar analogs.[8] |
| Petroleum Ether:Ethyl Acetate | 8:2 to 1:1 | Low to Medium | An alternative to hexane/ethyl acetate.[8] |
Protocol 1: Step-by-Step Column Chromatography Procedure
-
TLC Optimization: Determine the optimal solvent system using TLC.
-
Column Preparation: Pack the column with silica gel using the slurry method as described in the FAQ.
-
Sample Loading: Load your crude sample onto the column using either the wet or dry loading method.
-
Elution: Begin eluting with the chosen mobile phase. If using a gradient, start with the less polar solvent system.
-
Fraction Collection: Collect fractions of a suitable volume in test tubes or vials.
-
TLC Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Product Characterization: Characterize the purified product using appropriate analytical techniques (NMR, MS, etc.).
Visual Guides
Diagram 1: Troubleshooting Workflow for Poor Separation
Caption: A flowchart for diagnosing and resolving poor separation in column chromatography.
Diagram 2: Decision Tree for Stationary Phase Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives
The 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the development of potent and selective inhibitors of various biological targets. The strategic placement of chlorine atoms at the 2 and 4 positions of the pyrimidine ring provides convenient handles for synthetic diversification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide provides a comparative analysis of the biological activities of key derivatives, delving into their mechanisms of action, and presenting the experimental data that underpins their therapeutic potential.
Introduction to the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
Nitrogen-containing heterocyclic compounds are fundamental to drug discovery, with the pyrimidine ring being a prominent feature in many approved therapeutics.[1] The fusion of a tetrahydropyridine ring to the pyrimidine core in the this compound scaffold creates a three-dimensional structure that can be tailored to interact with the active sites of various enzymes, particularly kinases.[2][3] This structural motif has been successfully exploited to generate inhibitors for a range of therapeutic targets implicated in cancer and other diseases.[4]
This guide will focus on a comparative analysis of derivatives targeting key oncogenic pathways, including KRAS, the Hedgehog signaling pathway, and VEGFR-2-mediated angiogenesis. By examining the subtle yet impactful modifications to the core structure, we can elucidate the key determinants of potency and selectivity.
Comparative Biological Activity of Key Derivatives
The versatility of the this compound scaffold is evident in the diverse range of biological activities exhibited by its derivatives. Here, we compare the performance of representative compounds against different cancer-related targets.
Targeting KRAS-G12D Mutant Cancers
Mutations in the KRAS proto-oncogene are prevalent in many aggressive cancers, with the G12D mutation being particularly common in pancreatic, biliary, and colorectal cancers.[2] The development of direct KRAS inhibitors has been a significant challenge. However, recent studies have highlighted the potential of tetrahydropyrido[4,3-d]pyrimidine derivatives in this arena.
A study focused on developing novel KRAS-G12D inhibitors synthesized a series of compounds and evaluated their anti-proliferative activity.[2] Notably, compound 10c from this series demonstrated selective anti-proliferative effects in Panc1 cells, which harbor the KRAS-G12D mutation, with an IC50 of 1.40 μM. This was 4.9 times more selective for the mutant cell line over wild-type cells.[2] In contrast, compound 10k from the same study showed potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 μM.[2] This highlights a common challenge in drug discovery where potent enzymatic inhibition does not always translate to cellular activity, potentially due to factors like cell permeability.
| Compound | Target | Assay | IC50 (μM) | Cell Line | Selectivity (over wild-type) | Reference |
| 10c | KRAS-G12D | Anti-proliferation (CCK-8) | 1.40 | Panc1 | 4.9-fold | [2] |
| 10k | KRAS-G12D | Enzymatic (GTPase activity) | 0.009 | - | - | [2] |
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers, including medulloblastoma.[5][6] The G-protein coupled receptor, Smoothened (Smo), is a key transducer in this pathway and a validated drug target.
A series of novel tetrahydropyrido[4,3-d]pyrimidine derivatives were identified as potent Smo antagonists.[7] Through a scaffold hopping strategy, compound 24 emerged as a lead candidate, exhibiting three times greater potency than the FDA-approved drug vismodegib in a NIH3T3-GRE-Luc reporter gene assay.[7] Furthermore, compound 24 demonstrated a superior pharmacokinetic profile, including better aqueous solubility and oral bioavailability, addressing some of the limitations of vismodegib.[7] This compound also led to significant tumor regression in a mouse model of medulloblastoma.[7]
| Compound | Target | Assay | Potency vs. Vismodegib | Key Advantages | Reference |
| 24 | Smoothened (Smo) | NIH3T3-GRE-Luc reporter gene | 3x more potent | Improved solubility, linear PK profile, 72% oral bioavailability in dogs | [5][7] |
Dual Inhibition of ERα and VEGFR-2 in Breast Cancer
In the context of breast cancer, both the estrogen receptor-alpha (ERα) and vascular endothelial growth factor receptor-2 (VEGFR-2) are critical therapeutic targets. A series of 2,4-disubstituted pyrimidine derivatives were designed as dual inhibitors.[8] The most potent compound, II-9OH , exhibited excellent inhibitory activity against both targets, with an IC50 of 1.64 μM for ERα binding and 0.085 μM for VEGFR-2 inhibition.[8] This dual-acting compound was 19-fold more efficacious than tamoxifen in MCF-7 breast cancer cells and demonstrated significant anti-angiogenic effects in a chick chorioallantoic membrane (CAM) assay.[8]
| Compound | Target | IC50 (μM) | Cell Line Efficacy (vs. Tamoxifen) | In vivo Angiogenesis Inhibition | Reference |
| II-9OH | ERα | 1.64 | 19-fold more efficacious in MCF-7 | Obvious inhibition in CAM assay | [8] |
| VEGFR-2 | 0.085 |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for the key assays mentioned.
Cell Viability Assay (CCK-8)
This protocol is adapted from the methodology used to evaluate the anti-proliferative activity of KRAS-G12D inhibitors.[2]
-
Cell Seeding: Plate Panc1 (KRAS-G12D mutant) and A549 (KRAS wild-type) cells in 96-well plates at a density of 5,000 cells/well.
-
Incubation: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds for 72 hours.
-
CCK-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
VEGFR-2 Kinase Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity against VEGFR-2.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Compound Addition: Add various concentrations of the test compounds to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Determine the IC50 values by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the context of the research.
Caption: The Hedgehog signaling pathway and the inhibitory action of Compound 24 on Smoothened.
Caption: A streamlined workflow for determining cell viability using the CCK-8 assay.
Conclusion
The this compound scaffold represents a highly fruitful starting point for the development of targeted cancer therapeutics. The derivatives discussed in this guide showcase the remarkable chemical tractability of this core and its potential to yield potent and selective inhibitors against diverse and challenging targets such as KRAS, Smoothened, and VEGFR-2. The comparative analysis of these compounds underscores the importance of subtle structural modifications in dictating biological activity and pharmacological properties. Future research in this area will likely focus on further optimizing these scaffolds to enhance their drug-like properties and to explore their efficacy in combination therapies.
References
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. [Link]
-
Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Chemical Neuroscience. [Link]
-
Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. [Link]
-
Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. PubMed. [Link]
-
6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. LookChem. [Link]
-
Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. PubMed. [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]
-
Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PubMed Central. [Link]
-
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. PubChem. [Link]
-
Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. PubMed. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. yangresearchlab.org [yangresearchlab.org]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2,4-Disubstituted 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Analogs
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold, forming the basis for a multitude of biologically active compounds. Its rigid, fused-ring structure provides a three-dimensional framework that can be strategically decorated with various substituents to modulate interactions with a wide array of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from the versatile 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine intermediate. We will explore how modifications at the C2 and C4 positions of the pyrimidine ring, as well as substitutions on the tetrahydropyridine ring, influence their therapeutic potential, with a particular focus on their anticancer properties. This analysis is grounded in experimental data from peer-reviewed literature, offering researchers and drug development professionals a comprehensive resource to guide future design and optimization efforts.
The 2,4-Dichloro Intermediate: A Gateway to Chemical Diversity
The journey into the SAR of this compound class begins with the key building block, this compound. This intermediate serves as a versatile starting material for introducing a wide range of functionalities at the C2 and C4 positions through nucleophilic substitution reactions.[1] The differential reactivity of the two chlorine atoms allows for a stepwise and controlled introduction of various amines, alcohols, and other nucleophiles, paving the way for the creation of diverse chemical libraries. For instance, the C4 position is generally more reactive towards nucleophilic attack than the C2 position, enabling selective substitution.
A common synthetic strategy involves the initial reaction of the dichlorinated scaffold with a primary or secondary amine at the C4 position, followed by the substitution of the remaining chlorine at the C2 position with a different nucleophile. This sequential approach is fundamental to exploring the chemical space around the core and establishing a robust SAR.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of 2,4-disubstituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs is exquisitely sensitive to the nature of the substituents at the C2 and C4 positions. The following sections dissect the SAR at these key positions, drawing on data from various studies.
The Critical Role of the C4-Substituent: Anchoring the Interaction
The substituent at the C4 position often plays a crucial role in anchoring the molecule to its biological target. In many kinase inhibitors, for example, this position is occupied by an aniline or a related aromatic amine that forms key hydrogen bonding interactions with the hinge region of the kinase domain.
A study on 2,4-disubstituted pyrimidines as KDR kinase inhibitors demonstrated that the nature of the C4-anilino moiety significantly impacts potency.[2] While a simple aniline at C4 can confer activity, the introduction of specific substitution patterns on the aniline ring can dramatically enhance inhibitory potential. For instance, the addition of small alkyl or methoxy groups at the meta-positions of the aniline ring often leads to improved activity.
The C2-Substituent: Fine-Tuning Potency and Selectivity
Once the crucial C4-target interaction is established, the substituent at the C2 position offers a valuable handle for fine-tuning the compound's potency, selectivity, and physicochemical properties. A variety of groups, including small alkylamines, cyclic amines, and alkoxy moieties, have been explored at this position.
SAR studies on 2,4-disubstituted pyrimidine derivatives as dual cholinesterase and Aβ-aggregation inhibitors revealed that the C2 substituent significantly influences both potency and selectivity.[1][3] For instance, the introduction of a pyrrolidine group at the C2 position resulted in a potent AChE inhibitor, while a 4-methylpiperidine at the same position led to a highly potent and selective BuChE inhibitor.[3] This highlights the profound impact of subtle structural changes at the C2 position on the biological activity profile.
Comparative Analysis of Biological Activity
The versatility of the 2,4-disubstituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is evident in the diverse range of biological activities exhibited by its analogs. The following table summarizes the in vitro anticancer activity of representative compounds from the literature, showcasing the impact of different substitution patterns.
| Compound ID | C2-Substituent | C4-Substituent | Target Cell Line | IC50 (µM) | Reference |
| 1 | -Cl | 3,5-dimethylaniline | KDR (enzymatic) | 0.105 | [2] |
| 2d | -Cl | 3,5-dimethylaniline | KDR (cellular) | 0.019 | [2] |
| 11n | (see original paper) | (see original paper) | MCF-7 | 2.67 | [4] |
| 11n | (see original paper) | (see original paper) | SW-480 | 6.84 | [4] |
| 11n | (see original paper) | (see original paper) | HEPG-2 | 7.20 | [4] |
| 8a | (see original paper) | (see original paper) | PC-3 | 7.98 | [5] |
| 8d | (see original paper) | (see original paper) | PC-3 | 7.12 | [5] |
| 8d | (see original paper) | (see original paper) | A-549 | 7.23 | [5] |
Note: The specific structures for compounds 11n, 8a, and 8d are detailed in the cited references. This table is intended to provide a comparative overview of the potency of different analogs.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and a representative analog, as well as a common biological evaluation assay.
Synthesis of this compound
The synthesis of the key 2,4-dichloro intermediate is a crucial first step. A general procedure is outlined below, which may require optimization based on the specific starting materials and scale.
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent).
-
Chlorination: Add phosphorus oxychloride (10-15 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Synthesis of a Representative 2,4-Disubstituted Analog
This protocol describes the synthesis of a generic 2,4-disubstituted analog via sequential nucleophilic substitution.
Protocol:
-
C4-Substitution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction: Stir the mixture at room temperature or gentle heating (50-60 °C) until the reaction is complete as monitored by TLC.
-
C2-Substitution: To the reaction mixture containing the 2-chloro-4-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine intermediate, add the second nucleophile (e.g., another amine or an alcohol) (1.5 equivalents) and a suitable base if necessary.
-
Heating: Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and stir until the second substitution is complete.
-
Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography to obtain the final 2,4-disubstituted product.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the data using a dose-response curve.
Visualizing the Structure-Activity Landscape
To visually summarize the key SAR findings, the following diagrams created using Graphviz illustrate the general trends observed for substitutions at the C2 and C4 positions of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold.
Caption: General SAR trends for C2 and C4 substitutions.
Caption: General synthetic workflow for analog generation.
Conclusion and Future Directions
The 2,4-disubstituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of various biological targets. The well-defined structure-activity relationships, particularly at the C2 and C4 positions, provide a clear roadmap for the design of novel analogs with improved therapeutic properties. The ability to systematically modify these positions allows for the optimization of potency, selectivity, and pharmacokinetic profiles.
Future research in this area should continue to explore novel and diverse substitutions at both the C2 and C4 positions, as well as on the tetrahydropyridine ring, to further expand the chemical space and uncover new biological activities. The application of computational modeling and structure-based drug design will be invaluable in guiding these efforts and accelerating the discovery of next-generation therapeutics based on this privileged scaffold.
References
- Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768.
- Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central.
- Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H).
- Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim.
- Design, synthesis and structure-activity relationship (SAR)
- Manley, P. J., Balitza, A. E., Bilodeau, M. T., Coll, K. E., Hartman, G. D., McFall, R. C., ... & Thomas, K. A. (2003). 2, 4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & medicinal chemistry letters, 13(10), 1673-1677.
- Design, Synthesis and Structure-Activity Relationship (SAR)
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
- Synthetic Routes to SB 214857 - Lotrafiban. CHEM21.
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido(4-5-d)Pyrimidines. DTIC.
- Optimization and evaluation of novel tetrahydropyrido[4,3-d]pyrimidine derivatives as ATX inhibitors for cardiac and hep
- Herrera, A., et al. (2006). Chemistry and biological evaluation of pyrido[4,3-d] pyrimidines: A review. Chemical Biology & Drug Design.
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central.
- Comparisons of IC50 value of each compounds.
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- Chemical structure and SAR studies of novel pyrido [4, 3-d] fused...
- Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel
- 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;CAS No.:1449117-31-0 [chemshuttle.com]
- 4. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2,4-Disubstituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives in Cancer Cell Lines
In the landscape of modern oncology drug discovery, the pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of cancer-associated pathways. The strategic derivatization of the 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core allows for the fine-tuning of cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of these derivatives, grounded in experimental data, to inform and direct future research endeavors in the development of novel anticancer therapeutics.
Introduction: The Therapeutic Potential of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The tetrahydropyrido[4,3-d]pyrimidine nucleus is a key pharmacophore in a variety of biologically active compounds. Its rigid, fused-ring structure provides a robust framework for the presentation of functional groups in a defined three-dimensional space, facilitating interactions with various biological targets. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, with a significant focus on oncology. The 2,4-dichloro precursor serves as a versatile starting point for the synthesis of a diverse library of compounds through nucleophilic substitution at the C2 and C4 positions, enabling a systematic exploration of structure-activity relationships (SAR).
Comparative Cytotoxicity Analysis
While a comprehensive side-by-side comparison of a large library of 2,4-disubstituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives is not extensively documented in a single study, analysis of structurally related compounds provides valuable insights into their cytotoxic potential. The following tables summarize the in vitro cytotoxic activity of representative tetrahydropyrido[4,3-d]pyrimidine and closely related pyrido[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cell growth.
| Compound ID | Core Scaffold | C2-Substituent | C4-Substituent | Cancer Cell Line | IC50 (µM) |
| 10c | tetrahydropyrido[3,4-d]pyrimidine | 3,8-diazabicyclo[3.2.1]octane moiety | 4-fluoronaphthalen-1-yl-methanone | Panc1 (Pancreatic) | 1.40[1] |
| HCT116 (Colon) | 5.13[1] | ||||
| A549 (Lung) | 6.88[1] | ||||
| 20 | tetrahydropyrido[4,3-d]pyrimidine | 3-methoxyaniline | - | A375 (Melanoma) | >100[2] |
| 21 | tetrahydropyrido[4,3-d]pyrimidine | 4-methoxyaniline | - | A375 (Melanoma) | >100[2] |
| 22 | tetrahydropyrido[4,3-d]pyrimidine | 3-methylaniline | - | A375 (Melanoma) | >100[2] |
| 23 | tetrahydropyrido[4,3-d]pyrimidine | 4-methylaniline | - | A375 (Melanoma) | >100[2] |
| 24 | tetrahydropyrido[4,3-d]pyrimidine | Aniline | - | A375 (Melanoma) | >100[2] |
| 7 | tetrahydropyrido[4,3-d]pyrimidine | - | - | A375 (Melanoma) | 12 ± 2.0[2] |
| MCF7 (Breast) | 15 ± 3.0[2] | ||||
| HeLa (Cervical) | 10 ± 1.5[2] | ||||
| A549 (Lung) | 18 ± 2.5[2] | ||||
| DU145 (Prostate) | 20 ± 3.0[2] |
Note: The data presented is for structurally related compounds and aims to provide an indicative comparison. Direct comparison should be made with caution due to variations in experimental conditions between studies.
Structure-Activity Relationship (SAR) Insights
The available data, although on varied scaffolds, allows for the deduction of preliminary structure-activity relationships:
-
Substitution at C2 and C4: The nature of the substituents at the C2 and C4 positions of the pyrimidine ring is critical for cytotoxic activity. The synthesis of these derivatives typically proceeds via sequential nucleophilic substitution of the 2,4-dichloro precursor.
-
Targeting KRAS: In the case of tetrahydropyrido[3,4-d]pyrimidine derivatives, a bulky, bicyclic amine at the C2 position coupled with a substituted naphthyl group at the C4 position, as seen in compound 10c , confers significant activity against KRAS-mutated pancreatic cancer cells.[1]
-
Topoisomerase II Inhibition: For certain tetrahydropyrido[4,3-d]pyrimidine derivatives, the presence of specific aniline moieties is crucial for their inhibitory activity against human topoisomerase II.[2] However, simple substitutions on the aniline ring did not consistently lead to increased potency, suggesting a complex binding interaction.[2]
-
Hedgehog Pathway Inhibition: Other studies on tetrahydropyrido[4,3-d]pyrimidine derivatives have identified potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.
Implicated Signaling Pathways and Mechanisms of Action
The cytotoxic effects of tetrahydropyrido[4,3-d]pyrimidine derivatives are mediated through various mechanisms, highlighting the versatility of this scaffold.
KRAS Pathway Inhibition
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and lung cancers. The development of direct KRAS inhibitors has been a significant challenge. Certain tetrahydropyrido[3,4-d]pyrimidine derivatives have shown promise as inhibitors of the KRAS-G12D mutant, a common and aggressive mutation.[1] These compounds are thought to bind to a pocket on the KRAS protein, thereby inhibiting its interaction with downstream effector proteins and halting the oncogenic signaling cascade.
Sources
A Comparative Guide to the In Vivo Efficacy of Tetrahydropyrido[4,3-d]pyrimidine-Based Inhibitors in Animal Models
This guide provides a comprehensive analysis of the in vivo efficacy of inhibitors based on the 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data from various animal models, offering a comparative perspective on their therapeutic potential. We will delve into the experimental nuances, compare pharmacokinetic and pharmacodynamic profiles, and provide detailed protocols to support the design of future in vivo studies.
Introduction: The Versatile Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to interact with a variety of biological targets. Its rigid, three-dimensional structure provides a unique framework for the development of potent and selective inhibitors. This guide will focus on a specific derivative of this scaffold and compare its in vivo performance with both a standard-of-care drug and other related pyridopyrimidine-based inhibitors targeting different signaling pathways implicated in cancer.
I. Inhibition of the Hedgehog Signaling Pathway: A Case Study in Medulloblastoma
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is a known driver in several cancers, most notably medulloblastoma.[1][2][3] The G-protein coupled receptor, Smoothened (Smo), is a key transducer in this pathway and a prime target for therapeutic intervention.
The Contender: A Novel Tetrahydropyrido[4,3-d]pyrimidine-Based Smoothened Antagonist
Recent research has identified a series of novel tetrahydropyrido[4,3-d]pyrimidine derivatives as potent Smo antagonists.[1][2][3] Among these, compound 24 has demonstrated significant in vivo activity.[1][2][3]
Mechanism of Action: Compound 24 acts as a Smoothened antagonist, effectively inhibiting the Hh signaling pathway.[1][2][3] In a NIH3T3-GRE-Luc reporter gene assay, compound 24 was found to be three times more potent than the FDA-approved Smo inhibitor, vismodegib.[1][2][3]
Animal Model: The in vivo efficacy of compound 24 was evaluated in a subcutaneous tumor model using primary Ptch1-deficient medulloblastoma cells in severe combined immunodeficient (SCID) mice.[1][2][3] This model is highly relevant as mutations in the PTCH1 gene, a negative regulator of Smo, are a common cause of Hh pathway activation in medulloblastoma.
In Vivo Efficacy: Oral administration of compound 24 resulted in significant regression of subcutaneous medulloblastoma tumors in SCID mice.[1][2][3] This demonstrates the compound's ability to reach its target and exert a potent anti-tumor effect in a living organism.
The Benchmark: Vismodegib
Vismodegib is the first FDA-approved drug targeting the Hh pathway for the treatment of basal cell carcinoma and is used as a benchmark for novel Smo inhibitors.[1][2][3] While effective, vismodegib's clinical use can be hampered by its low aqueous solubility, leading to nonlinear pharmacokinetic profiles at higher doses, and the emergence of drug resistance.[1][2][3]
In Vivo Efficacy in Medulloblastoma: Vismodegib has shown efficacy in treating the SHH-subgroup of medulloblastoma.[4][5][6][7] In phase II clinical trials, vismodegib treatment led to tumor shrinkage or disappearance in a subset of adult patients with recurrent SHH-medulloblastoma.[5][6][7] Furthermore, it resulted in prolonged disease stabilization in 41% of patients with this subtype.[4][6][7]
Comparative Pharmacokinetics
A significant advantage of compound 24 over vismodegib lies in its improved pharmacokinetic properties.
| Compound | Animal Model (PK) | Dosing (p.o.) | Key PK Parameters | Oral Bioavailability (F%) | Reference |
| Compound 24 | Rats | 10, 30, and 100 mg/kg | Linear PK profiles | Not specified in rats | [1][2][3] |
| Beagle Dogs | Not specified | Excellent PK profiles | 72% | [1][2][3] | |
| Vismodegib | Humans | 150 to 300 mg/d | Nonlinear PK profiles at high doses | Not applicable | [1][2][3] |
Table 1: Comparative Pharmacokinetics of Compound 24 and Vismodegib.
The linear pharmacokinetic profile of compound 24 is a desirable characteristic, suggesting more predictable drug exposure with increasing doses. Its high oral bioavailability in beagle dogs further underscores its potential as an orally administered therapeutic.[1][2][3]
Hedgehog Signaling Pathway Diagram
Caption: The Hedgehog signaling pathway and the point of intervention by Smoothened antagonists.
II. Broader Applications: Pyridopyrimidine Derivatives as Kinase Inhibitors
The versatility of the pyridopyrimidine scaffold is further highlighted by its use in developing inhibitors for various protein kinases. Below is a comparative summary of other pyridopyrimidine-based inhibitors with demonstrated in vivo efficacy.
Aurora Kinase Inhibition in Small-Cell Lung Cancer (SCLC)
Compound: A pyrimidine-based derivative (Compound 25), developed from a lead compound with a related scaffold, has shown potent Aurora A kinase inhibition.[8][9][10]
Mechanism of Action: This compound induces the DFG-out conformation of Aurora A kinase, leading to reduced levels of cMYC and MYCN oncoproteins.[8][9][10]
Animal Model: The in vivo efficacy was tested in a xenograft mouse model using the NCI-H446 SCLC cell line, which has high cMYC expression.[8][9][10]
In Vivo Efficacy: Oral administration of compound 25 led to greater than 80% tumor regression in the NCI-H446 xenograft model.[8][9][10] Pharmacokinetic optimization through a prodrug strategy resulted in an 8-fold higher oral AUC (F = 62.3%).[8][9][10]
Axl Inhibition
Compound: ER-001259851-000, a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative.[11]
Mechanism of Action: A potent and selective inhibitor of Axl receptor tyrosine kinase.[11]
Animal Model: The study highlights a promising pharmacokinetic profile in mice, suggesting suitability for in vivo studies.[11] While specific in vivo efficacy data for this compound is not detailed in the provided abstract, its favorable drug-like properties warrant its inclusion as a promising candidate for in vivo testing.[11]
Erk2 Inhibition
Compound: A series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine based inhibitors of extracellular signal-regulated kinase (Erk2).[12]
Mechanism of Action: Potent and selective inhibition of Erk2, leading to a knockdown of phospho-RSK levels.[12]
Animal Model: Efficacy was demonstrated in tumor xenografts.[12]
In Vivo Efficacy: The compounds effectively inhibited the Erk2 signaling pathway in tumor xenografts, indicating target engagement and biological activity in an in vivo setting.[12]
III. Experimental Protocols
A. Subcutaneous Medulloblastoma Xenograft Model
This protocol is synthesized based on the methodology described for testing Smoothened antagonists.[1][2][3]
1. Cell Culture:
- Culture primary Ptch1-deficient medulloblastoma cells in appropriate stem cell medium supplemented with growth factors.
- Maintain cells in a humidified incubator at 37°C and 5% CO2.
- Harvest cells during the logarithmic growth phase and assess viability using a trypan blue exclusion assay.
2. Animal Husbandry:
- Use 6-8 week old female severe combined immunodeficient (SCID) mice.
- Acclimatize the animals to the facility for at least one week prior to the experiment.
- Provide ad libitum access to sterile food and water.
- All animal procedures must be approved by and conducted in accordance with the institution's animal care and use committee guidelines.
3. Tumor Implantation:
- Resuspend the medulloblastoma cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.
- Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Randomize mice into treatment and control groups when the average tumor volume reaches approximately 150-200 mm³.
5. Drug Administration:
- Prepare the test compound (e.g., compound 24) and vehicle control. The formulation will depend on the compound's solubility (e.g., in 0.5% methylcellulose and 0.2% Tween 80).
- Administer the compound and vehicle orally (p.o.) via gavage once daily at the predetermined dose.
- Monitor the body weight of the mice daily as an indicator of toxicity.
6. Efficacy Evaluation:
- Continue to measure tumor volume and body weight throughout the study.
- At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting for pharmacodynamic markers).
Experimental Workflow Diagram
Caption: A typical workflow for evaluating the in vivo efficacy of an anti-cancer agent in a xenograft model.
Conclusion
The this compound scaffold and its related pyridopyrimidine structures represent a highly promising platform for the development of novel therapeutics. The successful in vivo evaluation of a tetrahydropyrido[4,3-d]pyrimidine-based Smoothened antagonist highlights its potential in treating Hedgehog-driven cancers like medulloblastoma, offering advantages in pharmacokinetic properties over existing therapies. Furthermore, the demonstrated efficacy of other pyridopyrimidine derivatives against key cancer targets such as Aurora kinase, Axl, and Erk2 underscores the broad applicability of this chemical class. The experimental data and protocols presented in this guide provide a solid foundation for researchers to build upon in the preclinical development of this exciting class of inhibitors.
References
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. [Link]
-
Medulloblastoma: New animal models, preclinical drug testing, and characterising immune infiltrates. Edith Cowan University Research Online. [Link]
-
Vismodegib Exerts Targeted Efficacy Against Recurrent Sonic Hedgehog-Subgroup Medulloblastoma: Results From Phase II Pediatric Brain Tumor Consortium Studies PBTC-025B and PBTC-032. Journal of Clinical Oncology. [Link]
-
Targeted therapy shows effectiveness against a subtype of the brain tumor medulloblastoma. St. Jude Children's Research Hospital. [Link]
-
Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy. Molecular Cancer. [Link]
-
An animal model of MYC-driven medulloblastoma. California Institute for Regenerative Medicine. [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Publications. [Link]
-
Medulloblastoma modeling in mice for c myc and p53. RxWiki. [Link]
-
Aurora kinase inhibitors: Progress towards the clinic. Journal of Cancer Research and Clinical Oncology. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]
-
Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. ACS Publications. [Link]
-
Vismodegib Exerts Targeted Efficacy Against Recurrent Sonic Hedgehog–Subgroup Medulloblastoma: Results From Phase II Pediatric Brain Tumor Consortium Studies PBTC-025B and PBTC-032. Journal of Clinical Oncology. [Link]
-
Development of an orthotopic medulloblastoma zebrafish model for rapid drug testing. Neuro-Oncology. [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. [Link]
-
Discovery of highly potent, selective, and efficacious small molecule inhibitors of ERK1/2. PubMed. [Link]
-
Assessment of Cannabidiol and Δ9-Tetrahydrocannabiol in Mouse Models of Medulloblastoma and Ependymoma. MDPI. [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. ResearchGate. [Link]
-
Vismodegib Exerts Targeted Efficacy Against Recurrent Sonic Hedgehog–Subgroup Medulloblastoma: Results From Phase II Pediatric Brain Tumor Consorti... Journal of Clinical Oncology. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. PubMed. [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]
-
(A) Schematic illustration of the NCI-H446 tumor xenograft and drug... ResearchGate. [Link]
-
Discovery of a Pyrimidinedione Derivative as a Potent and Orally Bioavailable Axl Inhibitor. ResearchGate. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate. [Link]
-
Discovery of a Pyrimidinedione Derivative as a Potent and Orally Bioavailable Axl Inhibitor. ACS Publications. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks. MDPI. [Link]
-
Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. PubMed. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. BioKB. [Link]
-
Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. PubMed. [Link]
-
A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro. PLoS One. [Link]
-
The NCI-H446 cells could form subcutaneous and orthotopic xenograft... ResearchGate. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]
-
(A,B) Growth curve of xenografted NCI-H446 in mice orally (PO)... ResearchGate. [Link]
-
Pyrimidine hybrids with in vivo anticancer therapeutic potential. ResearchGate. [Link]
-
Synthesis, in vitro anticancer activity, and pharmacokinetic profiling of the new tetrahydropyrimidines: Part I. PubMed. [Link]
-
Lung cancer (small cell) (SCLC), xenograft (NCI-H446/T-lymphocytes, human), in immunosuppressed SCID mouse (NOD). Altogen Labs. [Link]
-
Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC). ACS Publications. [Link]
-
Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. PubMed. [Link]
-
Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Targeted therapy shows effectiveness against a subtype of the brain tumor medulloblastoma - St. Jude Children’s Research Hospital [stjude.org]
- 6. Vismodegib Exerts Targeted Efficacy Against Recurrent Sonic Hedgehog–Subgroup Medulloblastoma: Results From Phase II Pediatric Brain Tumor Consortium Studies PBTC-025B and PBTC-032 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vismodegib Exerts Targeted Efficacy Against Recurrent Sonic Hedgehog–Subgroup Medulloblastoma: Results From Phase II Pediatric Brain Tumor Consorti... [en-cancer.fr]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Comparative Analysis of the 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Scaffold for Kinase Inhibition
Introduction
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with numerous drugs approved by the FDA and many more in clinical development.[2][3][4]
The success of a kinase inhibitor is profoundly influenced by its core chemical structure, or "scaffold." This scaffold dictates how the molecule anchors within the ATP-binding site of the kinase and provides the synthetic vectors for modification to achieve potency, selectivity, and desirable pharmacokinetic properties. While well-known scaffolds like quinazoline and pyrazolo[3,4-d]pyrimidine form the basis of many successful drugs, the exploration of novel scaffolds is essential for overcoming challenges such as acquired resistance and off-target toxicity.[5][6]
This guide provides an in-depth comparative analysis of the 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold. We will dissect its structural features, potential mechanisms of action, and synthetic utility, comparing it directly with two stalwart scaffolds in kinase inhibitor design: Quinazoline and Pyrazolo[3,4-d]pyrimidine . This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the relative merits and strategic applications of these important chemical frameworks.
Chapter 1: The Tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Versatile Newcomer
The this compound scaffold is an emerging heterocyclic system with significant potential in kinase inhibitor design. Its structure fuses a dichlorinated pyrimidine ring, a key pharmacophore for kinase interaction, with a non-aromatic, saturated tetrahydropyridine ring. This combination offers a unique blend of established binding motifs and three-dimensional structural diversity.
Chemical Structure and Key Features
The core structure is characterized by:
-
A Dichlorinated Pyrimidine Ring: The two chlorine atoms at the 2 and 4 positions are excellent leaving groups, making the scaffold a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic introduction of various side chains to modulate potency and selectivity. This reactive nature also presents an opportunity for designing covalent inhibitors.
-
A Fused Tetrahydropyridine Ring: Unlike purely aromatic systems, this saturated ring introduces a three-dimensional character to the scaffold. The nitrogen atom and the saturated carbons of this ring serve as points for substitution, allowing chemists to project vectors into solvent-exposed regions of the kinase active site, which is a critical strategy for achieving selectivity and improving physicochemical properties like solubility.
-
Pyrido[4,3-d]pyrimidine Core: This specific fusion geometry dictates the spatial arrangement of the nitrogen atoms, which are crucial for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a foundational interaction for most ATP-competitive inhibitors.
Caption: Core structure of the title scaffold.
Putative Mechanism of Action and Kinase Targets
Derivatives of the broader pyridopyrimidine class have shown activity against a range of kinases. For example, pyrido[2,3-d]pyrimidines have been developed as inhibitors of Fibroblast Growth Factor Receptor (FGFr), Platelet-Derived Growth Factor Receptor (PDGFr), and PIM-1 kinase.[7][8][9] Furthermore, tetrahydropyridopyrimidine-based compounds have demonstrated potent and selective inhibition of Erk2.[10]
The primary mechanism of action for this scaffold is expected to be ATP-competitive inhibition . The nitrogen atoms on the pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP to interact with the kinase hinge region. The dichlorinated nature of the parent scaffold provides a direct route for creating derivatives that can be tailored to specific kinases. For instance, substitution at the C4 position with an anilino group is a classic strategy used in many EGFR and VEGFR inhibitors to occupy the hydrophobic pocket adjacent to the hinge.[6][11] The substitutions on the tetrahydropyridine ring can then be optimized to exploit differences in the solvent-exposed regions among various kinases, thereby engineering selectivity.
Chapter 2: Comparator Scaffolds: Pillars of Kinase Drug Discovery
To properly evaluate the this compound scaffold, we compare it against two of the most successful and widely utilized scaffolds in medicinal chemistry.
Scaffold A: Quinazoline
The quinazoline scaffold is the foundation of several first-generation FDA-approved tyrosine kinase inhibitors, including gefitinib (Iressa) and erlotinib (Tarceva), both targeting the Epidermal Growth Factor Receptor (EGFR). Its rigid, planar, bicyclic aromatic structure is highly effective at presenting the necessary pharmacophoric elements for hinge binding.
Scaffold B: Pyrazolo[3,4-d]pyrimidine
As a close isostere of adenine, the pyrazolo[3,4-d]pyrimidine scaffold is considered a "privileged" structure in kinase inhibitor design.[1] It is the core of numerous inhibitors targeting a wide array of kinases. Most notably, it forms the backbone of ibrutinib (Imbruvica), a covalent inhibitor of Bruton's tyrosine kinase (BTK), demonstrating its utility in both reversible and irreversible inhibition strategies.[1]
Caption: Core structures of the comparator scaffolds.
Chapter 3: Head-to-Head Comparison: Structural and Mechanistic Analysis
The choice of a scaffold is a critical decision point in a drug discovery campaign, influencing everything from synthetic feasibility to the ultimate biological profile of the lead candidates.
Structural and Physicochemical Properties
| Feature | This compound | Quinazoline | Pyrazolo[3,4-d]pyrimidine |
| Core Structure | Fused pyrimidine and tetrahydropyridine | Fused benzene and pyrimidine | Fused pyrazole and pyrimidine |
| Planarity | Non-planar, 3D character | Planar, aromatic | Planar, aromatic |
| Key Hinge Binders | Pyrimidine Nitrogens | Pyrimidine Nitrogens (N1, N3) | Pyrazole & Pyrimidine Nitrogens |
| Primary Vectors | C2, C4 (SNAr); N of tetrahydropyridine ring | C4 (SNAr); C6, C7 (aromatic substitution) | C4 (SNAr); N1 (alkylation) |
| Solubility | Potentially higher due to sp3 character | Generally lower, requires solubilizing groups | Variable, often requires solubilizing groups |
| Synthetic Handle | Dichloro groups offer versatile reactivity | 4-Chloroquinazoline is a common starting material | 4-Chloropyrazolo[3,4-d]pyrimidine is a common start |
Mechanism of Action and Selectivity
All three scaffolds primarily function as ATP mimetics, anchoring in the adenine binding pocket via hydrogen bonds to the kinase hinge region. The key differentiator lies in how they enable the exploration of surrounding pockets to achieve selectivity.
Caption: General binding mode of ATP-competitive inhibitors.
-
Quinazoline and Pyrazolo[3,4-d]pyrimidine: Being planar, these scaffolds rely on substitutions at the periphery of their aromatic systems to gain selectivity. For example, in EGFR inhibitors, a substituent at C7 of the quinazoline ring can interact with the gatekeeper residue.
-
Tetrahydropyrido[4,3-d]pyrimidine: The non-planar tetrahydropyridine ring provides a distinct advantage. Substituents on this ring can project out of the primary binding plane, allowing for unique interactions with the ribose-binding pocket or the solvent-exposed surface. This three-dimensional exploration can be a powerful tool for designing inhibitors that are selective against kinases with subtle differences in these regions.
Chapter 4: Experimental Validation and Performance Data
Evaluating a novel scaffold requires rigorous experimental testing. Here, we outline standard, self-validating protocols for assessing kinase inhibitor performance and present exemplary data for context.
Methodology 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used format that quantifies the amount of ADP produced in the kinase reaction.[12][13]
Experimental Rationale: The principle is straightforward: active kinases convert ATP to ADP. By adding an inhibitor, this conversion is reduced. The assay measures the ADP produced, which is inversely proportional to the inhibitor's potency. Measuring activity across a range of inhibitor concentrations allows for the calculation of an IC50 value (the concentration required to inhibit 50% of kinase activity).[14]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute purified kinase and substrate (e.g., a generic peptide like poly-Glu,Tyr 4:1) to desired concentrations in the assay buffer. Prepare a serial dilution of the test compound (and a known inhibitor as a positive control) in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the test compound solution. Add 10 µL of the kinase/substrate mixture to initiate the reaction.
-
ATP Addition: Add 10 µL of ATP solution at a concentration close to its Km for the specific kinase. This ensures the assay is sensitive to competitive inhibitors. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination & ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent. This converts the ADP to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. Calculate percent inhibition relative to controls (DMSO for 0% inhibition, no enzyme for 100% inhibition) and fit the data to a dose-response curve to determine the IC50 value.
Table 2: Comparative Kinase Inhibition Data (Exemplary)
The following table presents representative IC50 values (in nM) from public literature for well-characterized inhibitors based on the comparator scaffolds. The data for the Tetrahydropyrido[4,3-d]pyrimidine scaffold is projected based on its potential as a versatile starting point.
| Kinase Target | Gefitinib (Quinazoline) | Ibrutinib (Pyrazolo[3,4-d]pyrimidine) | Tetrahydropyrido[4,3-d]pyrimidine Derivative (Projected) |
| EGFR | 25 nM | >10,000 nM | Potent activity achievable via C4-anilino substitution. |
| BTK | >10,000 nM | 0.5 nM (covalent) | Moderate activity possible; selectivity challenge. |
| Erk2 | >10,000 nM | >10,000 nM | High potential for potent and selective inhibition.[10] |
| PIM-1 | >10,000 nM | ~500 nM | High potential for potent inhibition.[7] |
Methodology 2: Cell-Based Target Engagement Assay
Confirming that an inhibitor engages its target in a living cell is a crucial validation step.[15] A common method is to measure the phosphorylation of a known downstream substrate of the target kinase via Western blotting.
Experimental Rationale: If an inhibitor successfully blocks the activity of its target kinase within the cell, the phosphorylation of proteins in that kinase's signaling pathway will decrease. This provides physiological evidence of target engagement and functional cellular activity.
Caption: Workflow for a cell-based Western blot assay.
Step-by-Step Protocol:
-
Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase (e.g., A431 cells for EGFR) and grow to ~80% confluency.
-
Inhibitor Treatment: Treat cells with increasing concentrations of the test compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-Erk for an Erk2 inhibitor).
-
Detection & Reprobing: Detect the signal using a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescence. Subsequently, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the substrate and a loading control (e.g., GAPDH) to confirm equal protein loading.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates effective on-target inhibition in a cellular context.
Conclusion and Future Directions
The comparative analysis reveals that while the Quinazoline and Pyrazolo[3,4-d]pyrimidine scaffolds are well-validated, planar systems that excel in mimicking ATP, the This compound scaffold offers a compelling alternative with distinct advantages.
Its true strength lies in the combination of a reactive pyrimidine core, ideal for library synthesis, and a saturated tetrahydropyridine ring that provides three-dimensional diversity. This 3D character is a significant asset for modern drug design, as it allows for the development of inhibitors with potentially superior selectivity profiles by exploiting unique interactions in less-conserved regions of the kinase active site. The versatility of the dichlorinated intermediate serves as an excellent starting point for building diverse chemical libraries to target a wide range of kinases.[16]
As the field moves towards tackling more challenging kinase targets and overcoming resistance, scaffolds like this compound, which offer novel structural and synthetic opportunities, will be invaluable to the medicinal chemist's toolkit.
References
- Benchchem. (n.d.). 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine.
- ChemShuttle. (n.d.). 2,4-dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
- National Institutes of Health. (n.d.). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. PMC.
- PubMed. (2024). The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds.
- PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- BMG LABTECH. (2020). Kinase assays.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
- PubMed. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2.
- PubMed Central. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- PubMed. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
- PubMed. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.
- ResearchGate. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
- ACS Publications. (n.d.). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
- PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- MDPI. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.
- ResearchGate. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs.
- PubMed. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 16. 2,4-dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;CAS No.:1449117-31-0 [chemshuttle.com]
A Senior Application Scientist's Guide to Validating 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a Privileged Scaffold in Modern Drug Discovery
Introduction: The Quest for the Ideal Scaffold
In the intricate chess game of drug design, the choice of a molecular scaffold is a pivotal opening move. A scaffold is not merely an inert framework; it is the architectural foundation that dictates the three-dimensional presentation of pharmacophoric elements to a biological target. An ideal scaffold should offer a trifecta of benefits: synthetic accessibility, versatile "exit vectors" for chemical modification, and favorable physicochemical properties that predispose its derivatives to becoming successful drugs.
This guide provides an in-depth validation of the 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core as a viable and, arguably, privileged scaffold for contemporary drug discovery. We will move beyond a simple recitation of facts to explore the causal relationships behind its utility, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect its synthesis, compare its performance with established alternatives using experimental data, and provide actionable protocols to empower your own research endeavors.
Scaffold Profile: this compound
The tetrahydropyrido[4,3-d]pyrimidine system is a bicyclic heteroaromatic compound that fuses a pyridine and a pyrimidine ring. The "2,4-dichloro" prefix is of paramount importance; these chlorine atoms are not mere decorations but are reactive handles, serving as ideal leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity is the scaffold's primary asset, allowing for the systematic and modular construction of diverse chemical libraries.
The saturated pyridine ring provides a non-planar, three-dimensional character, which can be crucial for escaping the "flatland" of many aromatic kinase inhibitors, potentially improving solubility and enabling unique interactions with protein targets. This scaffold has demonstrated remarkable versatility, serving as the foundation for potent inhibitors of diverse and challenging targets, including Smoothened (Smo) in the Hedgehog signaling pathway, oncogenic KRAS-G12C, and the molecular chaperone Heat Shock Protein 90 (Hsp90).[1][2][3]
Comparative Analysis: Performance Against Alternative Scaffolds
No scaffold exists in a vacuum. Its value must be judged relative to other well-trodden paths in medicinal chemistry. Here, we compare our lead scaffold against two widely used heterocyclic cores in kinase inhibitor design: the Quinazoline and the Pyrazolo[1,5-a]pyrimidine scaffolds.
| Feature | 2,4-Dichloro-tetrahydropyrido[4,3-d]pyrimidine | Quinazoline (e.g., Gefitinib scaffold) | Pyrazolo[1,5-a]pyrimidine (e.g., Zaleplon scaffold) |
| Synthetic Modularity | Excellent: Two distinct, reactive chlorine atoms at C2 and C4 allow for sequential and differential substitution, enabling rapid library generation. The piperidine nitrogen offers a third vector for modification. | Good: Typically functionalized at C4 (chloro) and C6/C7 on the benzene ring. Synthesis of diverse analogs can be more linear and less convergent. | Good: Amenable to functionalization, but often requires building the scaffold from decorated precursors, which can be less modular than post-synthesis modification. |
| 3D Geometry | High: The saturated piperidine ring confers significant non-planar, 3D character, which can improve solubility and target engagement. | Low: The fused aromatic system is predominantly flat, which can lead to planarity-associated issues like poor solubility and potential off-target effects (e.g., hERG). | Moderate: While aromatic, the five-membered ring offers slightly different bond angles and electronic distribution compared to purely six-membered ring systems. |
| Proven Targets | Diverse: Smoothened (GPCR), KRAS (GTPase), Hsp90 (Chaperone), Topoisomerase II.[1][2][3][4] | Primarily Kinases: EGFR, VEGFR, and many others. It is a quintessential "kinase hinge-binder." | Diverse: Kinases, CNS targets (GABA-A receptors). |
| Physicochemical Profile | Favorable: The non-planar structure can disrupt crystal packing and improve aqueous solubility. Derivatives have shown excellent pharmacokinetic (PK) profiles.[5] | Variable: Often suffers from low solubility due to planarity, requiring careful side-chain optimization. | Generally Favorable: Often possesses good drug-like properties. |
| Intellectual Property | Emerging: Represents a less crowded IP space compared to more established scaffolds like quinazoline, offering greater freedom to operate. | Crowded: A very heavily patented scaffold space, making it challenging to secure novel intellectual property. | Moderately Crowded: Widely used, but potentially more open than the quinazoline space. |
Causality Behind the Comparison: The key advantage of the 2,4-dichloro-tetrahydropyrido[4,3-d]pyrimidine scaffold lies in its combination of high, convergent modularity and inherent 3D character . While quinazolines are workhorses for kinase inhibition, their planarity is a known liability that often requires significant medicinal chemistry effort to overcome. The tetrahydropyrido[4,3-d]pyrimidine scaffold builds in a solution to the "planarity problem" from the start, and its two chemically distinct reactive sites (C2 and C4) make it an ideal platform for rapid structure-activity relationship (SAR) exploration using parallel synthesis.
Experimental Validation: Protocols & Workflows
A scaffold's theoretical advantages are meaningless without robust and reproducible experimental validation. Here we provide the necessary protocols to synthesize, functionalize, and screen compounds based on this scaffold.
Logical Workflow for Scaffold Validation
The following diagram illustrates a logical workflow for validating the this compound scaffold in a drug discovery program.
Sources
A Comparative Guide to the Cross-Reactivity Profiling of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-Based Kinase Inhibitors
Executive Summary
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous kinase inhibitors. The 2,4-dichloro derivative, in particular, represents a versatile starting point for the synthesis of potent and selective modulators of key cellular signaling pathways. However, the ultimate clinical success of any kinase inhibitor hinges not only on its on-target potency but also on its selectivity across the entire human kinome. Unintended off-target interactions can lead to toxicity or diminished efficacy.[1] This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of novel THPP-based inhibitors. We will explore the causality behind the selection of biochemical, broad-panel, and cellular assays, present illustrative data for hypothetical THPP derivatives, and provide detailed, self-validating protocols to ensure scientific rigor.
Introduction: The THPP Scaffold and the Imperative of Selectivity
The human kinome comprises over 500 protein kinases that regulate nearly every aspect of cellular life.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[3][4] The pyrimidine core, a key feature of the THPP scaffold, is utilized extensively in kinase inhibitor design, with eight FDA-approved drugs employing this motif to form critical hydrogen bonds with the kinase hinge region.[5]
Specifically, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has been successfully optimized to generate highly selective inhibitors for targets such as PI3Kδ and Akt1/2.[6][7] The journey from a versatile starting material like 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine to a clinical candidate is paved with rigorous selectivity profiling. This process is essential for building a comprehensive understanding of a compound's biological activity, predicting potential side effects, and identifying opportunities for further optimization.[8][9]
This guide will use a hypothetical series of compounds derived from the 2,4-dichloro-THPP core to illustrate a multi-faceted approach to cross-reactivity profiling.
-
Compound A (THPP-Cl2): The core this compound.
-
Compound B (THPP-R1): A derivative designed for high potency against a primary target (e.g., PI3Kα).
-
Compound C (THPP-R2): A second derivative optimized for an improved selectivity profile.
-
Staurosporine: A well-known, non-selective kinase inhibitor used as a benchmark for broad reactivity.
Section 1: A Multi-Pillar Strategy for Kinase Inhibitor Profiling
A robust assessment of inhibitor selectivity cannot rely on a single method. Biochemical potency does not always translate to cellular activity due to factors like membrane permeability and intracellular ATP concentrations.[10] Therefore, a tiered approach combining biochemical assays, large-scale kinome screening, and cellular target engagement studies is paramount.
Pillar 1: Foundational Potency via Biochemical IC50 Assays
The initial step in characterizing any inhibitor is to determine its half-maximal inhibitory concentration (IC50) against the intended target and a small panel of related kinases.[8] This provides a quantitative measure of potency. However, it is crucial to recognize that IC50 values are highly dependent on assay conditions (e.g., ATP concentration).[11][12] Therefore, reporting these conditions is essential for reproducibility. For covalent inhibitors, IC50 values are also time-dependent, making a single-point measurement potentially misleading.[13]
Pillar 2: Unbiased Selectivity Mapping with KINOMEscan®
To move beyond a small, biased panel of kinases, high-throughput screening against a large portion of the kinome is necessary.[8] The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the interaction of a compound with hundreds of kinases.[14][15] The output is often expressed as percent inhibition at a given concentration or as a dissociation constant (Kd), providing a broad, unbiased view of a compound's selectivity profile.[14] This approach is invaluable for identifying both expected and unexpected off-targets early in the discovery process.
Pillar 3: Confirming Target Engagement in a Cellular Milieu with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound engages its target within the complex environment of a cell.[16][17] The principle is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the protein's melting point typically increases.[18] This change can be quantified by heating cell lysates or intact cells treated with the compound across a temperature gradient, separating soluble from aggregated proteins, and measuring the amount of soluble target protein remaining.[19] CETSA provides direct evidence of target engagement in a physiological context, bridging the gap between biochemical activity and cellular function.[10][20]
Caption: Tiered workflow for comprehensive kinase inhibitor profiling.
Section 2: Comparative Cross-Reactivity Analysis
Here, we present illustrative data for our hypothetical THPP-derived compounds compared to the non-selective inhibitor Staurosporine. The selected off-targets represent major kinase families to provide a broad view of selectivity.
Biochemical IC50 Profiling
The initial biochemical screen confirms the on-target potency of the designed compounds and gives a preliminary look at their selectivity against closely related kinases.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) |
| Compound B (THPP-R1) | 5 | 150 | 85 | 120 | 550 |
| Compound C (THPP-R2) | 12 | >1000 | >1000 | >1000 | >2000 |
| Staurosporine | 15 | 20 | 18 | 22 | 8 |
Data is hypothetical and for illustrative purposes.
Interpretation: Compound B shows high potency for PI3Kα but retains considerable activity against other PI3K isoforms and mTOR. Compound C, while slightly less potent against PI3Kα, demonstrates a vastly superior selectivity profile at the biochemical level. Staurosporine shows potent, broad activity as expected.
KINOMEscan® Broad Panel Profiling
The compounds were screened at 1 µM against a panel of 468 kinases. The table below summarizes the number of kinases inhibited by >90% at this concentration.
| Compound | Kinases with >90% Inhibition @ 1µM | Key Off-Targets Identified |
| Compound B (THPP-R1) | 28 | ABL1, SRC, LCK, YES1, CDK2 |
| Compound C (THPP-R2) | 3 | None with >95% inhibition |
| Staurosporine | 242 | Widespread across the kinome |
Data is hypothetical and for illustrative purposes.
Interpretation: The KINOMEscan® results confirm the promiscuity of Staurosporine and highlight significant off-target interactions for Compound B, particularly within the Src and Abl families of tyrosine kinases. In contrast, Compound C shows a remarkably clean profile, validating the optimization efforts. This unbiased screen is critical for uncovering liabilities not apparent from small-panel biochemical assays.[8][14]
Cellular Thermal Shift Assay (CETSA) Validation
CETSA was performed in a relevant cancer cell line (e.g., T47D, which has a PIK3CA mutation[21]) to confirm target engagement of PI3Kα and a key off-target, SRC, identified from the KINOMEscan®.
| Compound (10 µM) | Target Protein | Thermal Shift (ΔTagg in °C) | Interpretation |
| Compound B (THPP-R1) | PI3Kα | +4.2 | Strong Target Engagement |
| SRC | +3.1 | Significant Off-Target Engagement | |
| Compound C (THPP-R2) | PI3Kα | +3.8 | Strong Target Engagement |
| SRC | +0.3 | Negligible Off-Target Engagement |
Data is hypothetical and for illustrative purposes.
Interpretation: Both compounds B and C demonstrate robust engagement of the intended PI3Kα target in a cellular context.[16][17] Crucially, the CETSA results validate the KINOMEscan® data: Compound B causes a significant thermal stabilization of SRC, confirming it engages this off-target in cells, whereas Compound C does not. This provides high confidence that the selectivity observed in binding assays translates to the physiological environment of the cell.
Section 3: Detailed Experimental Protocols
Scientific integrity requires detailed, reproducible methodologies. The following protocols outline the core steps for the assays described.
Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
-
Reagent Preparation: Prepare assay buffer, purified recombinant kinase, substrate peptide, and ATP.
-
Compound Dilution: Perform a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 10 µM).
-
Kinase Reaction: In a 384-well plate, add the kinase and test compound. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add a mix of substrate and ATP to start the phosphorylation reaction. The ATP concentration should be at or near the Km for the specific kinase to ensure data comparability.[11] Incubate for 60 minutes at 30°C.
-
Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent depletes remaining ATP and then converts the ADP generated by the kinase reaction into a light signal.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Protocol: KINOMEscan® Profiling Workflow
Objective: To quantitatively measure the binding interactions of a compound against a large panel of kinases.
Caption: Workflow for the KINOMEscan® competition binding assay.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.[14] The kinase is tagged with a unique DNA identifier.
-
Assay Execution: A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound is incubated to allow binding to reach equilibrium.
-
Capture & Wash: The mixture is passed over a capture resin that binds the immobilized ligand. Kinases that are not bound to the immobilized ligand (because they are bound to the test compound) are washed away.
-
Quantification: The amount of kinase captured on the solid support is measured by quantifying the attached DNA tag using qPCR. A lower signal indicates stronger binding of the test compound.[14]
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control to calculate percent inhibition. For Kd determination, the assay is run across a range of compound concentrations.
Protocol: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)
Objective: To measure the thermal stabilization of a target protein in response to compound binding in cells.
-
Cell Culture & Treatment: Plate cells in a 96- or 384-well plate and grow to ~80% confluency. Treat cells with the test compound or DMSO vehicle control and incubate for 1 hour at 37°C to allow for cell penetration and target binding.[19][20]
-
Thermal Challenge: Place the plates in a thermal cycler and heat across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[18]
-
Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles or addition of lysis buffer).
-
Separation of Fractions: Centrifuge the plates at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Carefully collect the supernatant containing the soluble protein fraction.
-
Quantification: Quantify the amount of the specific target protein in the soluble fraction using an antibody-based method like Western Blotting or a high-throughput method like ELISA or proximity extension assay (PEA).[17][18]
-
Data Analysis: For each temperature point, normalize the signal to the 37°C control. Plot the fraction of soluble protein versus temperature to generate a melting curve. A shift in the curve to the right indicates thermal stabilization and target engagement.
Section 4: Discussion and Conclusion
The comprehensive profiling of our hypothetical THPP-based inhibitors illustrates a critical narrative in modern drug discovery.
-
Structure-Activity Relationship (SAR) drives selectivity: The difference between Compound B and Compound C highlights how subtle chemical modifications to the THPP scaffold can dramatically alter the cross-reactivity profile. The optimization that led to Compound C successfully eliminated off-target activities against key kinases like SRC and ABL1, which could translate to a significantly improved safety profile in a clinical setting.
-
A Triad of Assays Provides a Holistic View: Relying solely on biochemical IC50s would have suggested Compound B was a superior lead due to its higher on-target potency. However, the unbiased KINOMEscan® revealed its significant off-target liabilities.[8][14] Subsequently, CETSA confirmed that these off-target interactions occur within a cellular context, validating their physiological relevance.[16][17] This triad of methodologies provides a robust, multi-dimensional understanding of an inhibitor's true biological activity.
-
Future Directions: The clean profile of Compound C makes it a strong candidate for further preclinical development. The next steps would involve assessing its cellular activity in functional assays (e.g., measuring phosphorylation of downstream substrates), determining its pharmacokinetic properties, and eventually evaluating its efficacy and safety in in vivo models.[8]
References
- BenchChem. (n.d.). A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Ardito, C. M., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 967.
- Kim, M., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry, 27(6), 1056-1064.
- KINOMEscan®, a DiscoveRx Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform.
- Krišt'an, K., & Koča, J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Martinez Molina, D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 163-172.
- UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
- Robles, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2469-2481.
- Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586.
- Wang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(9), 3845.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Liu, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(13), e4701.
- Kumar, D., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 399-440.
- Schinner, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8698.
- Roskoski, R. (2022). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 21(10), 763-784.
- Kramer, C., & Beck, B. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
- Heffron, T. P., et al. (2023). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 66(15), 10329-10344.
- Saei, A. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of the American Chemical Society, 143(11), 4163-4173.
- Kuster, B., et al. (2017). Target Landscape of Clinical Kinase Inhibitors. PRIDE Archive, EMBL-EBI.
- Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
- ResearchGate. (n.d.). Examples of the three main classes of kinase inhibitors.
- Wang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed.
- Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
- BPS Bioscience. (n.d.). Kinase Screening & Profiling Service.
- Al-Ali, H., et al. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848-1848.
- BenchChem. (n.d.). A Comparative Benchmarking Guide for Kinase Inhibitors: Evaluating a Benzoxazole Scaffold Against Established Agents.
- Al-Khafaji, K., et al. (2024). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. International Journal of Molecular Sciences, 25(13), 7306.
- Harris, S. F., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11840-11851.
- Foucourt, A., et al. (2014). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 57(10), 4123-4138.
- BenchChem. (n.d.). Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide.
- Wu, Z., et al. (2008). Development of pyridopyrimidines as potent Akt1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1274-1279.
- Radi, M., et al. (2019). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters, 10(2), 158-163.
- van der Meer, D., et al. (2021). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Neuro-Oncology Advances, 3(1), vdab092.
- Wang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC.
- ChemDiv. (n.d.). Kinome Profile.
- Staben, S. T., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 12(4), 575-582.
- Chen, Y.-C., et al. (2021). Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach.
- Radi, M., et al. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of pyridopyrimidines as potent Akt1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv [biorxiv.org]
- 14. chayon.co.kr [chayon.co.kr]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Evaluating Off-Target Effects of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
The 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. Derivatives of similar structures have shown potential in targeting key kinases involved in oncogenesis and other disease pathways[1][2][3]. However, as with any small molecule inhibitor, the ultimate clinical success and safety profile are dictated not only by its on-target potency but also by its unintended interactions with other proteins—its off-target effects. It is now widely understood that most kinase inhibitors interact with multiple kinases, and these off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology[4][5][6].
Ignoring off-target effects is a significant liability in drug development. A compound that appears promising in initial screens may fail in later stages due to unforeseen toxicity, wasting considerable time and resources[7]. Therefore, a rigorous and multi-faceted approach to characterizing the selectivity of any new chemical entity is not just recommended; it is essential.
This guide provides a comparative framework for evaluating the off-target profiles of novel derivatives based on the this compound scaffold. We will explore three orthogonal, industry-standard methodologies: broad-panel kinome scanning, Cellular Thermal Shift Assay (CETSA), and unbiased chemoproteomics. To illustrate the application and interpretation of these techniques, we will follow the analysis of two hypothetical derivatives, Derivative A and Derivative B , against a well-characterized internal benchmark, Comparator C , all designed to inhibit a primary target, Kinase X .
Methodology 1: Kinome Profiling for a Global View of Kinase Selectivity
The most direct way to assess kinase inhibitor selectivity is to screen it against a large panel of purified kinases. This approach provides a global overview of the compound's activity across the human kinome. Commercial services like KINOMEscan™ or KinaseProfiler™ offer panels of hundreds of kinases, allowing for a comprehensive initial assessment of selectivity[8][9][10][11].
The underlying principle of a competition binding assay, such as KINOMEscan, is to measure the ability of a test compound to displace a known, tagged ligand from the active site of a kinase. The results are typically reported as the percentage of remaining ligand binding at a given concentration of the test compound, which can be used to calculate dissociation constants (Kd) or selectivity scores.
Experimental Protocol: Broad-Panel Kinase Screen (Competition Binding Assay)
-
Compound Preparation: Solubilize Derivative A, Derivative B, and Comparator C in 100% DMSO to create 10 mM stock solutions.
-
Assay Concentration: Prepare a working solution of each compound at a concentration appropriate for the screen (e.g., 10 µM for a primary screen). This is the concentration at which the compound will be tested against the kinase panel.
-
Assay Principle: The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase target. Kinases are tagged (e.g., with DNA) and the ligand is immobilized on a solid support.
-
Binding Reaction: For each kinase in the panel, the kinase protein is incubated with the immobilized ligand and the test compound. The reaction is allowed to reach equilibrium.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) for the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: Results are often expressed as '% Control' or '% Inhibition'. A lower percentage indicates a stronger interaction. For instance, a value of 1% means the compound has displaced 99% of the kinase from the control ligand. A selectivity score (S-score) can be calculated by dividing the number of kinases with inhibition above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Causality Behind Experimental Choices:
-
Why a competition binding assay? Unlike activity assays that are dependent on ATP concentration, competition binding assays measure the direct, thermodynamic interaction between the compound and the kinase, providing a more direct measure of affinity (Kd)[9]. This makes the results more comparable across different kinases.
-
Why 10 µM for a primary screen? A relatively high concentration like 10 µM is used to cast a wide net and identify even weak off-target interactions. Hits at this concentration can then be followed up with dose-response curves to determine potency (Kd).
Hypothetical Kinome Profiling Data
The results below are simulated for a screen at 10 µM against a panel of 468 kinases.
| Compound | Primary Target (Kinase X) % Inhibition | Off-Targets with >95% Inhibition | Selectivity Score (S-score at 90% inhibition) |
| Derivative A | 99.8% | Kinase Y, Kinase Z, CDK2, FLT3 | 0.04 (20/468) |
| Derivative B | 98.5% | Kinase Y | 0.01 (5/468) |
| Comparator C | 99.5% | Kinase Z, VEGFR2 | 0.02 (10/468) |
Table 1. Summary of hypothetical kinome scan results at 10 µM.
From this initial screen, Derivative B appears to be the most selective, with only one major off-target besides Kinase Y (which might be a related kinase). Derivative A , while potent against the primary target, hits several other kinases, including cell cycle (CDK2) and receptor tyrosine kinases (FLT3), which could be sources of toxicity.
Methodology 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Physiological Context
While kinome profiling is powerful, it uses purified, recombinant proteins. It doesn't tell us if a compound can engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring target engagement in intact cells or cell lysates[12][13][14][15].
The principle of CETSA is based on ligand-induced thermal stabilization. When a protein binds to a ligand (like our inhibitor), it generally becomes more resistant to heat-induced denaturation. By heating cells treated with a compound to various temperatures and then measuring the amount of soluble protein remaining, we can detect this stabilization as a "thermal shift"[13][16]. This provides direct evidence of target engagement in a physiological setting.
Experimental Protocol: CETSA in Intact Cells
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line overexpressing Kinase X) to ~80% confluency.
-
Compound Treatment: Treat the cells with the test compounds (e.g., Derivative A, B, or Comparator C at 10x their IC50) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.
-
Heating Step: Harvest the cells, wash them to remove excess compound, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells to release their protein content. This is often done by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (Kinase X) and known off-targets (e.g., Kinase Z) in the soluble fraction using a specific detection method, typically Western blotting or an immunoassay like ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the melting curve to a higher temperature in the compound-treated sample (ΔTm) indicates target stabilization and therefore, engagement.
Causality Behind Experimental Choices:
-
Why intact cells? Performing the assay in intact cells ensures that the compound must cross the cell membrane and engage its target in the presence of endogenous ATP, co-factors, and interacting proteins, providing a much more biologically relevant measure of target engagement than a biochemical assay[14].
-
Why a temperature gradient? A range of temperatures is required to generate a full melting curve, which is necessary to accurately determine the melting temperature (Tm) and the magnitude of the thermal shift (ΔTm)[13].
Hypothetical CETSA Data
This table shows the thermal shift (ΔTm) observed for the primary target and key off-targets identified in the kinome scan. A larger ΔTm indicates stronger engagement in the cellular environment.
| Compound | ΔTm for Kinase X (°C) | ΔTm for Kinase Z (°C) | ΔTm for CDK2 (°C) |
| Derivative A | +8.5 | +6.2 | +5.8 |
| Derivative B | +6.1 | No significant shift | No significant shift |
| Comparator C | +7.9 | +7.5 | Not tested |
Table 2. Summary of hypothetical CETSA results.
The CETSA data confirms that both Derivative A and Derivative B successfully enter cells and engage Kinase X. However, Derivative A also clearly engages Kinase Z and CDK2 in the cellular context, validating the off-target concerns raised by the kinome scan. In contrast, Derivative B shows clean, on-target engagement in cells, making it a much more attractive candidate from a selectivity standpoint.
Methodology 3: Chemoproteomic Profiling for Unbiased Off-Target Discovery
Kinome scanning is limited to kinases, and CETSA requires a specific antibody for each protein of interest. What about completely unexpected off-targets, including non-kinase proteins? Chemical proteomics is a powerful, unbiased mass spectrometry-based approach to identify the full spectrum of protein interactions for a small molecule within the native proteome[17][18][19].
A common approach is competitive affinity chromatography. Here, a modified, immobilized version of the drug (an affinity probe) is used to "fish" for binding partners from a cell lysate. By pre-incubating the lysate with the free, unmodified drug, one can see which proteins are competed off the affinity matrix. These are the specific binders.
Experimental Protocol: Competitive Chemoproteomics
-
Affinity Probe Synthesis: Synthesize an analog of the this compound scaffold that includes a linker and a reactive group for immobilization (e.g., biotin or attachment to sepharose beads). This creates the "Kinobeads" or affinity matrix[20].
-
Cell Lysate Preparation: Grow and harvest cells, then prepare a native cell lysate under conditions that preserve protein structure and function.
-
Competitive Binding: Divide the lysate into two aliquots. To one, add a high concentration of the free test compound (e.g., Derivative A). To the other, add the vehicle control (DMSO). Incubate to allow the compound to bind to its targets.
-
Affinity Enrichment: Add the affinity matrix (beads) to both lysates and incubate. The immobilized probe will bind to proteins that are not already occupied by the free compound.
-
Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Then, elute the specifically bound proteins.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., using trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in both the compound-treated and vehicle-treated samples. True targets of the free compound will be depleted in the compound-treated sample compared to the vehicle control. The ratio of protein abundance (Vehicle/Compound) is calculated. A high ratio indicates a specific interaction.
Causality Behind Experimental Choices:
-
Why a competitive format? The competitive step is crucial. It distinguishes specific interactors from proteins that non-specifically stick to the affinity matrix. Only the true targets will show a significant reduction in binding when the free drug is present[20].
-
Why Mass Spectrometry? MS provides an unbiased, proteome-wide readout. It can identify and quantify thousands of proteins simultaneously, allowing for the discovery of completely novel and unexpected off-targets without prior knowledge or specific antibodies[17][18].
Hypothetical Chemoproteomics Data
The table shows key proteins with a high enrichment ratio (Vehicle/Compound > 5), indicating specific binding.
| Compound | Protein Identified | Protein Family | Enrichment Ratio | Notes |
| Derivative A | Kinase X | Kinase | 25.3 | On-target |
| Kinase Z | Kinase | 15.8 | Known off-target | |
| CDK2 | Kinase | 11.2 | Known off-target | |
| NQO2 | Quinone Reductase | 8.5 | Unexpected non-kinase off-target | |
| Derivative B | Kinase X | Kinase | 22.1 | On-target |
| Kinase Y | Kinase | 7.9 | Known off-target | |
| Comparator C | Kinase X | Kinase | 28.4 | On-target |
| Kinase Z | Kinase | 18.9 | Known off-target | |
| VEGFR2 | Kinase | 9.3 | Known off-target |
Table 3. Summary of hypothetical chemoproteomics results.
This unbiased screen confirms the targets found previously. Crucially, it reveals a novel, non-kinase off-target for Derivative A : Quinone Reductase 2 (NQO2). This is a known off-target for some clinical kinase inhibitors like imatinib and could have unforeseen physiological consequences[4]. Derivative B again shows a much cleaner profile, with only its primary target and the related Kinase Y being significantly enriched.
Comparative Analysis and Discussion
Synthesizing the data from these three orthogonal approaches provides a comprehensive and robust assessment of the off-target profiles of our hypothetical derivatives.
| Compound | Kinome Scan (Selectivity Score) | Cellular Engagement (CETSA ΔTm) | Unbiased Discovery (Chemoproteomics) | Overall Profile |
| Derivative A | 0.04 (Poor Selectivity) | Confirmed off-target engagement of Kinase Z and CDK2 | Identified unexpected off-target: NQO2 | Potent, but highly promiscuous with significant off-target liabilities. |
| Derivative B | 0.01 (High Selectivity) | Clean on-target engagement | No significant off-targets beyond Kinase Y | Less potent than A, but significantly more selective and safer profile. |
| Comparator C | 0.02 (Moderate Selectivity) | Confirmed off-target engagement of Kinase Z | No unexpected off-targets found | A known benchmark with a defined and accepted off-target profile. |
Table 4. Integrated summary of off-target evaluation.
The collective evidence paints a clear picture. Derivative A , despite its high potency against Kinase X, is a promiscuous compound. It binds and engages multiple kinases in cells and interacts with at least one non-kinase protein. This profile raises significant red flags for potential toxicity and complex pharmacology, making it a high-risk candidate. The off-target inhibition of proteins like CDK2 could lead to cell cycle-related side effects, while interaction with NQO2 could have metabolic consequences.
Derivative B , on the other hand, emerges as a much more promising candidate. Although slightly less potent against the primary target, its superior selectivity is a major advantage. The kinome scan was clean, CETSA confirmed this selectivity in a cellular context, and the unbiased proteomic screen did not reveal any hidden liabilities. The only notable off-target, Kinase Y, may be acceptable if it is a closely related kinase or if its inhibition is not associated with toxicity.
This comparative analysis demonstrates the power of a multi-pronged strategy. Relying on a single method would have provided an incomplete picture. For example, kinome scanning alone would not have revealed the NQO2 interaction for Derivative A, and CETSA alone would not have provided the broad initial view of selectivity.
Conclusion
The evaluation of off-target effects is a cornerstone of modern drug discovery. For novel scaffolds like this compound, a proactive and integrated profiling strategy is critical to identifying compounds with the highest potential for success. By combining the breadth of kinome scanning, the physiological relevance of CETSA, and the unbiased depth of chemoproteomics, researchers can build a comprehensive safety and selectivity profile. This allows for an informed, data-driven selection of lead candidates, minimizing the risk of late-stage failures and ultimately accelerating the development of safer, more effective medicines. As demonstrated with our hypothetical derivatives, the most potent compound is not always the best; the cleanest one often holds the true promise.
References
-
Bantscheff, M., & Lemeer, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2743–2752. [Link]
-
DiscoverX. (n.d.). KINOMEscan® Kinase Assay Screening. Drug Target Review. Retrieved from [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link] (Note: While not a direct search result, this is a seminal paper on CETSA protocol and is a logical authoritative reference).
-
Lin, J. J., Riely, G. J., & Shaw, A. T. (2020). Targeting ALK: Precision medicine takes on drug resistance. Cancer Discovery, 10(4), 482–494. [Link]
-
Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994–999. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Retrieved from [Link]
-
Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616–624. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesfay, M. Z., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Johnson, J. L., & Clark, W. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 26(11), 3227. [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Orcutt, S. J., & Cocklin, S. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega, 5(1), 173-179. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Adlesic, M., & Johnson, D. S. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. ChemMedChem, 18(8), e202200623. [Link]
-
Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]
-
Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]
-
Savitski, M. M., et al. (2016). Proteome-wide Profiling of Clinical PARP Inhibitors Reveals Compound-Specific Secondary Targets. Cell Chemical Biology, 23(12), 1490-1503. [Link]
-
Dunn, J., et al. (2013). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4852. [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Retrieved from [Link]
-
Blake, J. F., et al. (2017). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 8(3), 340-345. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
-
Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736. [Link]
-
El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11989-12003. [Link]
Sources
- 1. 2,4-dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;CAS No.:1449117-31-0 [chemshuttle.com]
- 2. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Introduction
The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, is a highly versatile synthetic intermediate. Its two reactive chlorine atoms provide handles for the introduction of various functionalities at the 2- and 4-positions of the pyrimidine ring, enabling the rapid generation of diverse compound libraries for drug discovery programs. Given its strategic importance, the development of efficient and scalable synthetic routes to this key building block is of paramount importance.
This guide provides an in-depth comparison of two plausible synthetic routes to this compound, designed for researchers, medicinal chemists, and process development scientists. The presented routes are grounded in established chemical principles and analogous transformations reported in the literature. We will dissect each route, evaluating them on key metrics including step-count, potential overall yield, cost of starting materials, and operational simplicity.
Proposed Synthetic Pathways
Two primary synthetic strategies are proposed and analyzed: a convergent multicomponent approach and a more traditional linear synthesis.
Route 1: Multicomponent Condensation followed by Aromatization and Chlorination
This route leverages the power of multicomponent reactions (MCRs) to rapidly construct the core heterocyclic system from simple, commercially available starting materials.[1] The key steps involve a one-pot condensation to form the tetrahydropyridopyrimidine ring system, followed by a chlorination step to yield the target molecule.
Caption: Route 2: A stepwise, linear synthetic approach.
The rationale for this stepwise approach is rooted in achieving high purity at each stage. By isolating and characterizing the intermediates, there is a lower risk of carrying impurities through to the final product. This can be particularly important in later stages of drug development where stringent purity requirements are in place.
Comparative Analysis
To provide an objective comparison, the two routes are evaluated based on several key performance indicators. The data presented in the table below is estimated based on typical yields for analogous reactions found in the chemical literature and the approximate cost of commercially available starting materials.
| Metric | Route 1: Multicomponent Condensation | Route 2: Stepwise Construction | Justification |
| Number of Synthetic Steps | 2 | 4 | Route 1 combines the formation of the core ring system into a single step. |
| Plausible Overall Yield | 40-60% | 20-35% | MCRs can often provide good yields in a single step, while yields in a linear synthesis are multiplicative. |
| Starting Material Cost | Low | Low to Moderate | Both routes utilize relatively inexpensive starting materials. [2][3][4][5][6][7][8][9][10][11] |
| Key Reagents | 4-Piperidone HCl, Ethyl Cyanoacetate, Urea, POCl3 | 4-Piperidone HCl, Ethyl Cyanoacetate, Ammonia, Urea, POCl3 | Both routes require phosphorus oxychloride for the final chlorination step. [2][9][12][13][14] |
| Operational Simplicity | High | Moderate | Route 1 involves fewer manipulations and purifications. |
| Scalability | Potentially High | Moderate | MCRs can sometimes present challenges in scaling up due to exotherms and mixing, but the reduced number of steps is a significant advantage. |
| Safety Considerations | Use of POCl3 requires caution. | Use of POCl3 and potentially gaseous ammonia requires careful handling. | Phosphorus oxychloride is corrosive and reacts violently with water. [2][9][12][13][14] |
Detailed Experimental Protocols
The following protocols are provided as a guide and are based on established procedures for similar chemical transformations. Optimization of reaction conditions may be necessary to achieve optimal results for the specific target molecule.
Protocol for Route 1: Multicomponent Condensation and Chlorination
Step 1: Synthesis of 2,4-Dihydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-piperidone hydrochloride (1 equivalent).
-
Add ethyl cyanoacetate (1 equivalent) and urea (1.2 equivalents).
-
Add a solution of sodium ethoxide in ethanol (2.5 equivalents) as the base and solvent.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of this compound
-
In a fume hood, carefully add 2,4-dihydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1 equivalent) to an excess of phosphorus oxychloride (POCl3) (5-10 equivalents).
-
Heat the mixture to reflux (approximately 105 °C) and maintain for 4-8 hours. The reaction should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl3 by slowly adding it to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol for Route 2: Stepwise Construction and Chlorination
Step 1: Synthesis of Ethyl 4-oxopiperidine-3-carboxylate
This protocol is based on standard procedures for the synthesis of β-keto esters.
-
To a solution of sodium ethoxide in ethanol, add 4-piperidone hydrochloride (1 equivalent) and ethyl cyanoacetate (1 equivalent).
-
Stir the mixture at room temperature for 12-24 hours.
-
Neutralize the reaction with a mild acid and extract the product with an organic solvent.
-
Purify the product by distillation or column chromatography.
Step 2: Synthesis of the Enamine Intermediate
-
Dissolve ethyl 4-oxopiperidine-3-carboxylate (1 equivalent) in a suitable solvent such as toluene.
-
Add ammonium acetate (2-3 equivalents) and a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete, wash the organic layer with water and brine, dry, and concentrate to obtain the crude enamine.
Step 3: Synthesis of 2,4-Dihydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
-
Combine the enamine intermediate (1 equivalent) with urea (1.2 equivalents) in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (e.g., 200-250 °C) for several hours.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration and wash with hexane.
Step 4: Synthesis of this compound
This step is identical to Step 2 of Route 1.
-
In a fume hood, carefully add 2,4-dihydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1 equivalent) to an excess of phosphorus oxychloride (POCl3) (5-10 equivalents).
-
Heat the mixture to reflux (approximately 105 °C) and maintain for 4-8 hours.
-
Work up the reaction as described in Route 1, Step 2.
Conclusion and Recommendations
Based on this comparative analysis, Route 1, the multicomponent condensation approach, emerges as the more efficient and desirable synthetic strategy for the preparation of this compound, particularly for initial library synthesis and early-stage drug discovery efforts. Its primary advantages lie in the reduced number of synthetic steps, which translates to a higher potential overall yield, and its operational simplicity. These factors contribute to a more time- and cost-effective synthesis.
While Route 2 offers greater control over intermediate purity, the significantly lower overall yield and increased number of steps make it a less attractive option for routine synthesis. However, for applications demanding exceptionally high purity of the final product, the stepwise approach of Route 2 might be considered, with the understanding that it will require more significant time and resource investment.
Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the desired scale of the synthesis, the required purity of the final compound, and the available resources. For rapid access to this valuable synthetic intermediate, the multicomponent strategy is highly recommended.
References
-
IndiaMART. Ethyl Cyanoacetate - C5H7NO2 Latest Price, Manufacturers & Suppliers. [Link]
-
GTI Laboratory Supplies. Ethyl cyanoacetate, 99.6%, Certified® 30g. [Link]
-
Trading Economics. Urea - Price - Chart - Historical Data - News. [Link]
-
ResearchGate. Synthesis of substituted tetrahydropyrido[4,3‐d]pyrimidine derivatives. [Link]
-
Intratec. Urea Price - Current & Forecasts. [Link]
-
ChemAnalyst. Urea Prices, Trends, Chart, News, Index and Market Demand. [Link]
-
IndexMundi. Urea - Monthly Price - Commodity Prices. [Link]
-
The Lab Depot. Phosphorus Oxychloride, High Purity. [Link]
-
RSC Publishing. Tetrahydropyridines: a recent update for their multicomponent synthesis. [Link]
-
Cenmed. 4 Piperidone Hydrochloride Monohydrate (1Kg). [Link]
-
PubMed Central. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. [Link]
-
ResearchGate. Synthesis of tetrahydropyrido[2,3‐d]pyrimidine derivatives 113 in the.... [Link]
-
ElectronicsAndBooks.com. A three-component synthesis of pyrido[2,3-d]pyrimidines. [Link]
Sources
- 1. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. オキシ塩化リン(V) 99.999% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl Cyanoacetate | 105-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-Piperidone hydrochloride hydrate price,buy 4-Piperidone hydrochloride hydrate - chemicalbook [m.chemicalbook.com]
- 5. 氰乙酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. crescentchemical.com [crescentchemical.com]
- 7. Urea - Price - Chart - Historical Data - News [tradingeconomics.com]
- 8. intratec.us [intratec.us]
- 9. volochem.com [volochem.com]
- 10. cenmed.com [cenmed.com]
- 11. scbt.com [scbt.com]
- 12. phosphorus trichloride oxide price,buy phosphorus trichloride oxide - chemicalbook [chemicalbook.com]
- 13. Phosphorus oxychloride, 99%, Thermo Scientific Chemicals 1 kg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. labdepotinc.com [labdepotinc.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a chlorinated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds and established protocols for managing halogenated organic waste to ensure the highest standards of safety and environmental stewardship.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on data from similar dichloropyrimidine derivatives, this compound is anticipated to exhibit significant health risks.[1][2][3][4]
Anticipated Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][2]
-
Sensitization: May cause an allergic skin reaction.[1]
The presence of the dichlorinated pyrimidine ring is the primary driver of this reactivity. The chlorine atoms are electron-withdrawing, making the heterocyclic ring susceptible to nucleophilic attack and contributing to its corrosive nature. This inherent reactivity necessitates the stringent handling and disposal protocols outlined below.
Quantitative Hazard Summary (Based on Analogous Compounds)
| Hazard Classification | GHS Category | Key Phrase | Source Analogs |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | 2,4-Dichloro-5-fluoropyrimidine[1] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage | 2,4-Dichloro-6-methylpyrimidine[2] |
| Serious Eye Damage | Category 1 | Causes serious eye damage | 2,4-Dichloro-6-methylpyrimidine[2] |
| Skin Sensitization | Sub-category 1A | May cause an allergic skin reaction | 2,4-Dichloro-5-fluoropyrimidine[1] |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation | 2,4-Dichloropyrimidine[3] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure during all stages of handling and disposal.
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. A full-face shield is strongly recommended, especially when handling larger quantities or during spill cleanup.[5]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and employ proper glove removal technique to avoid skin contact.[6]
-
Body Protection: A lab coat is required. For tasks with a higher risk of splashes or dust generation, a chemically resistant apron or coveralls should be worn over the lab coat.[1]
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator with a P2 filter for solid particles is necessary.[1] All respiratory protection must be used in the context of a comprehensive respiratory protection program.
Spill Management: Immediate and Controlled Response
Accidental spills must be managed promptly and safely to prevent personnel exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Don PPE: Wear the full PPE ensemble as described in Section 2.
-
Containment: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[6] Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.
-
Waste Collection: All cleaning materials, including contaminated wipes, absorbents, and disposable PPE, must be collected and placed into the hazardous waste container.[7]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your site-specific procedures.
The Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][8]
Step 1: Waste Classification and Identification
Due to its chemical structure, this compound falls under the category of halogenated organic compounds.[9] Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for classifying their waste.[10] While a specific listing may not exist, the hazardous characteristics (corrosivity, toxicity) and its nature as a discarded commercial chemical product would likely classify it under a "U" or "P" list if it were a pure, unused substance, or as a characteristic hazardous waste. More broadly, wastes from the use of halogenated organic compounds are often captured under the "F-List" of hazardous wastes from non-specific sources.[11][12][13][14] Always consult with your institution's EHS department for the precise waste codes to be used.
Step 2: Segregation and Collection
Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Collect unadulterated solid this compound, along with any contaminated items (e.g., weigh boats, spatulas, disposable labware), in a dedicated hazardous waste container.[7] The container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, sealable lid.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with other, incompatible waste streams.[1] For example, do not mix with strong oxidizing agents or strong acids.[2][10]
-
Contaminated PPE: All disposable PPE used while handling the compound must be collected in a designated hazardous waste bag or container.[7]
Step 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Content Identification: The container label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[7]
-
Hazard Communication: Affix appropriate hazard pictograms (e.g., corrosive, health hazard).
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage facility. The storage area should be away from incompatible materials.[7]
Step 4: Final Disposal
The ultimate disposal of this compound must be conducted through a licensed and approved hazardous waste disposal facility.[1][2][3]
-
Institutional Procedures: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.
-
Recommended Disposal Method: The most common and effective method for the final destruction of chlorinated organic compounds is high-temperature incineration at a permitted hazardous waste incineration facility.[7] This process ensures the complete breakdown of the molecule into less harmful components. Other advanced methods like catalytic hydrodechlorination are emerging but are less common for routine laboratory waste.[15][16]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the principles of scientific integrity and stewardship.
References
- Waste Code - RCRAInfo - EPA. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Sigma-Aldrich (2,4-Dichloro-5-fluoropyrimidine). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific (2,4-Dichloro-6-methylpyrimidine). Fisher Scientific.
- MSDS of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride. (Specific supplier not listed).
- SAFETY DATA SHEET - Fisher Scientific (2,4-Dichloropyrimidine). Fisher Scientific.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
- SAFETY DATA SHEET - Fisher Scientific (2,4-Dichloro-5-methylpyrimidine). Fisher Scientific.
- Safety Data Sheet - CymitQuimica (2,4-Dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine). CymitQuimica.
- RCRA Hazardous Waste F list. U.S. Environmental Protection Agency.
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. BenchChem.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Disposal of Chlorine-Containing Wastes. Scribd.
- Disposal of Chlorine-Containing Wastes | Request PDF.
- DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety.
- Essential Guide to the Safe Disposal of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine. BenchChem.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. fishersci.com [fishersci.com]
- 11. Waste Code [rcrainfo.epa.gov]
- 12. actenviro.com [actenviro.com]
- 13. media.clemson.edu [media.clemson.edu]
- 14. wku.edu [wku.edu]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
Essential Protective Measures for Handling 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning
The consistent hazard profile of closely related dichloropyrimidine derivatives strongly suggests that 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine should be handled as a hazardous substance. Analogous compounds are known to cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.
Hazard Analysis and Personal Protective Equipment (PPE) Mandates
The selection of PPE is not a matter of simple checklist completion; it is a scientifically informed decision based on a thorough risk assessment. The recommendations below are based on the likely hazards of skin and eye corrosivity, respiratory irritation, and potential harm upon ingestion, as extrapolated from similar chemical structures.
| PPE Category | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles with side shields, used in conjunction with a face shield. | The dichloropyrimidine scaffold present in analogous compounds is associated with severe eye damage.[1][2][3] Standard safety glasses are insufficient. Goggles provide a seal against splashes and airborne particles, while a face shield offers a secondary barrier of protection for the entire face from splashes during transfers or in the event of a vigorous reaction. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Dichlorinated pyridopyrimidines are expected to be corrosive to the skin, causing severe burns upon contact.[1][2] Nitrile gloves offer good resistance to a range of chemicals and should be worn at all times. For prolonged handling or in situations with a high risk of splash, consider double-gloving. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound. |
| Skin and Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | A lab coat is the primary barrier against accidental spills and contamination of personal clothing. The material should be flame-resistant as a general laboratory precaution. Ensuring the coat is fully fastened and the cuffs are snug minimizes the potential for skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. | Given that related compounds can cause respiratory irritation, handling of the solid powder, which can become airborne, should be conducted in a certified chemical fume hood.[3][4] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a respirator is required. All personnel requiring respirator use must be medically cleared, trained, and fit-tested annually as per OSHA regulations. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Use Protocol
-
Preparation and Engineering Controls : All handling of solid this compound must be conducted in a properly functioning chemical fume hood to mitigate the risk of inhalation. Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2][3]
-
Donning PPE : Before entering the designated handling area, don all required PPE in the following order: lab coat, respirator (if required), safety goggles, face shield, and gloves.
-
Weighing and Transfer : When weighing the compound, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the powder from becoming airborne. Use appropriate tools (e.g., spatulas) to handle the solid, minimizing the creation of dust.
-
In-Use : Keep the container of the chemical tightly closed when not in use.[2][3] Clearly label all vessels containing the compound.
-
Doffing PPE : Upon completion of work, remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the face shield, goggles, and lab coat. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Segregation : Do not mix this waste with other waste streams.
-
Containment : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal : Dispose of the waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations. [2][3] By adhering to these rigorous safety protocols, we can advance our scientific objectives while upholding our primary responsibility to protect ourselves and our colleagues.
References
-
2a biotech. (n.d.). This compound. Retrieved from [Link]
-
(n.d.). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
-
2a biotech. (n.d.). 2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
